molecular formula C22H28F2N2OS B12366886 JJC8-089

JJC8-089

Número de catálogo: B12366886
Peso molecular: 406.5 g/mol
Clave InChI: MQDDJWTVOBHYHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JJC8-089 is a useful research compound. Its molecular formula is C22H28F2N2OS and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H28F2N2OS

Peso molecular

406.5 g/mol

Nombre IUPAC

1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H28F2N2OS/c1-17(27)16-26-12-10-25(11-13-26)14-15-28-22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3

Clave InChI

MQDDJWTVOBHYHX-UHFFFAOYSA-N

SMILES canónico

CC(CN1CCN(CC1)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a novel psychoactive compound investigated for its potential to modulate motivational processes. Structurally, it is a sulfide analog of modafinil and is classified as a "typical" dopamine transporter (DAT) inhibitor. Its mechanism of action is primarily centered on its interaction with the dopamine transporter, leading to a cascade of neurochemical and behavioral effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: A "Typical" Dopamine Transporter Inhibitor

The principal mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[1][2][3] The DAT is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. By binding to the DAT, this compound blocks this reuptake process, leading to an increase in the extracellular concentration and residence time of dopamine in the synapse.

A key characteristic of this compound is its classification as a "typical" DAT inhibitor, exhibiting a cocaine-like profile in its interaction with the transporter.[1][4] Molecular dynamics simulations have revealed that this compound, and other sulfide analogs, preferentially bind to and stabilize the DAT in an outward-facing conformation .[1] This contrasts with "atypical" DAT inhibitors, such as its sulfoxide analog JJC8-091, which favor an inward-facing or occluded conformation of the transporter.[1][4] This distinction in conformational stabilization is believed to underlie the different behavioral profiles of typical versus atypical DAT inhibitors.

The interaction of this compound with the DAT is associated with a higher binding affinity compared to its atypical counterparts.[1] This stronger interaction is thought to be related to the engagement of the ligand with specific residues within the DAT binding pocket, which maintains the transporter's outward-facing state.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDATSERTNETSERT/DAT RatioNET/DAT Ratio
This compound 16.7----
JJC8-0882.6 - 6.72213195031.7290
JJC8-091289----
RDS03-09423.1----

Data compiled from multiple sources.[1][5][6] Note: Direct SERT and NET binding data for this compound were not available in the reviewed literature; data for the structurally similar "typical" inhibitor JJC8-088 are provided for context.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a general method for determining the binding affinity of compounds like this compound to the dopamine transporter using a radioligand displacement assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)[1]

  • [³H]WIN 35,428 (radioligand)[7]

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., PBS with calcium and magnesium)

  • Wash buffer

  • Scintillation fluid

  • 96-well plates

  • Cell harvesting equipment

  • Scintillation counter

Procedure:

  • Cell Culture: hDAT-HEK293 cells are cultured in appropriate media (e.g., DMEM with supplements) to ~80% confluency.[1][8]

  • Cell Preparation: On the day of the assay, cells are washed with PBS and harvested. Cell membranes are prepared through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (a specific concentration of protein)

    • [³H]WIN 35,428 at a concentration near its Kd.

    • Varying concentrations of the test compound (this compound).

    • For non-specific binding determination, a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP) is added to a set of wells.[9]

    • For total binding, only the radioligand and membranes are added.

  • Incubation: The plate is incubated for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.[9]

  • Harvesting: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Tetrabenazine-Induced Low-Effort Bias Model in Rats

This protocol describes a behavioral model used to assess the effects of compounds on effort-related decision-making, where this compound has been shown to be effective.[10]

Objective: To evaluate the ability of a test compound to reverse the low-effort bias induced by tetrabenazine (TBZ).

Apparatus:

  • Operant conditioning chambers equipped with a lever, a food pellet dispenser, and a container for freely available chow.[11]

Animals:

  • Male Sprague-Dawley rats.[10]

Procedure:

  • Training: Rats are trained on a concurrent fixed-ratio 5 (FR5)/chow feeding choice task. They can choose to press a lever five times to receive a preferred food pellet or consume freely available, less-preferred laboratory chow.[10][11] Training continues until a stable baseline of high lever pressing is achieved.[11]

  • Tetrabenazine Administration: To induce a low-effort bias, rats are administered tetrabenazine (e.g., 1.0 mg/kg, IP) approximately 90-120 minutes before the behavioral session.[11][12] TBZ is a vesicular monoamine transporter 2 (VMAT-2) inhibitor that depletes dopamine.[10]

  • Test Compound Administration: The test compound (this compound) is administered at various doses prior to the behavioral session (timing will depend on the compound's pharmacokinetics).

  • Behavioral Testing: Rats are placed in the operant chambers for a 30-minute session. The number of lever presses, pellets earned, and amount of chow consumed are recorded.

  • Data Analysis: The primary outcome measures are the number of lever presses and the amount of chow consumed. A successful reversal of the TBZ-induced low-effort bias is indicated by a significant increase in lever pressing and a decrease in chow consumption in the this compound treated group compared to the TBZ-only group.

Visualizations

Signaling Pathway and Mechanism of Action

JJC8-089_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine (DA) Dopamine_Vesicle->Dopamine Release Extracellular_DA Increased Extracellular DA DAT Dopamine Transporter (DAT) (Outward-Facing) DAT->Dopamine Blocks Reuptake JJC8089 This compound JJC8089->DAT Binds and Inhibits DA_Receptor Dopamine Receptors Extracellular_DA->DA_Receptor Binds Postsynaptic_Signal Enhanced Postsynaptic Signaling DA_Receptor->Postsynaptic_Signal

Caption: Mechanism of this compound at the dopaminergic synapse.

Experimental Workflow: DAT Binding Assay

DAT_Binding_Assay_Workflow Start Start: Prepare hDAT-expressing cell membranes Incubation Incubate membranes with [³H]WIN 35,428 and this compound Start->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Quantify radioactivity using scintillation counting Washing->Quantification Analysis Calculate IC50 and Ki values using non-linear regression Quantification->Analysis End End: Determine binding affinity Analysis->End

Caption: Workflow for determining DAT binding affinity.

Logical Relationship: Typical vs. Atypical DAT Inhibition

DAT_Inhibitor_Comparison DAT_Inhibitors Dopamine Transporter Inhibitors Typical Typical (e.g., this compound, Cocaine) Sulfide Analog DAT_Inhibitors->Typical Atypical Atypical (e.g., JJC8-091) Sulfoxide Analog DAT_Inhibitors->Atypical Outward_Facing Stabilizes Outward-Facing Conformation Typical->Outward_Facing Inward_Facing Promotes Inward-Facing/ Occluded Conformation Atypical->Inward_Facing Cocaine_Like_Behavior Cocaine-like Behavioral Profile Outward_Facing->Cocaine_Like_Behavior Reduced_Abuse_Potential Reduced Abuse Potential Inward_Facing->Reduced_Abuse_Potential

Caption: Comparison of typical and atypical DAT inhibitors.

Conclusion

This compound exerts its effects through a well-defined mechanism as a typical dopamine transporter inhibitor. Its preferential binding to the outward-facing conformation of the DAT distinguishes it from atypical inhibitors and underlies its characteristic neurochemical and behavioral profile. The quantitative data on its binding affinity and its demonstrated efficacy in preclinical models of motivational dysfunction provide a solid foundation for its further investigation as a pharmacological tool and potential therapeutic agent. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the nuanced effects of this compound and similar compounds.

References

An In-Depth Technical Guide to the Dopamine Transporter Inhibitor JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-089 is a potent and selective dopamine reuptake inhibitor (DRI) derived from modafinil. It exhibits high affinity for the dopamine transporter (DAT) and is classified as a "typical" or "cocaine-like" inhibitor, stabilizing the transporter in an outward-facing conformation. This mode of action leads to an increase in extracellular dopamine levels, which has been shown to produce pro-motivational effects in preclinical models. Notably, this compound can reverse the motivational deficits induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, along with detailed protocols for its characterization.

Chemical Properties and Binding Profile

This compound, with the IUPAC name 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol, is a small molecule with the chemical formula C₂₂H₂₈F₂N₂OS and a molar mass of 406.54 g·mol⁻¹[1]. Its unique structure confers high affinity and selectivity for the dopamine transporter.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1627576-64-0[1]
Molecular Formula C₂₂H₂₈F₂N₂OS[1]
Molar Mass 406.54 g·mol⁻¹[1]
IUPAC Name 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol[1]

The binding affinity of this compound for various monoamine transporters and receptors has been characterized through radioligand binding assays. These studies reveal a high affinity for the dopamine transporter (DAT) and significantly lower affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT), indicating its selectivity as a DRI. It also exhibits high affinity for the sigma σ₁ receptor[1].

Table 2: Binding Affinity (Kᵢ) of this compound for Monoamine Transporters and Receptors

TargetKᵢ (nM)Selectivity vs. DATReference
Dopamine Transporter (DAT) 37.8-[1]
Norepinephrine Transporter (NET) 11,820313-fold lower[1]
Serotonin Transporter (SERT) 6,800180-fold lower[1]
Sigma σ₁ Receptor 2.2417-fold higher[1]

Mechanism of Action and Signaling Pathway

This compound functions as a dopamine transporter (DAT) inhibitor. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. Computational modeling and experimental evidence suggest that this compound, like cocaine, stabilizes the DAT in an outward-facing conformation. This is in contrast to "atypical" DAT inhibitors, such as its analogue JJC8-091, which favor a more occluded or inward-facing conformation.

The downstream signaling cascade following DAT inhibition by this compound is primarily mediated by the increased activation of postsynaptic dopamine receptors (D1 and D2). This enhanced signaling can modulate various intracellular pathways, including those involved in reward, motivation, and motor control.

DAT_Inhibition_Pathway Signaling Pathway of this compound Mediated DAT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JJC8_089 This compound DAT Dopamine Transporter (DAT) (Outward-Facing) JJC8_089->DAT Inhibits DA_reuptake Dopamine Reuptake DA_vesicle Dopamine Vesicle DA_synapse Increased Extracellular Dopamine DA_vesicle->DA_synapse Release DA_synapse->DA_reuptake Blocks D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AC_PKA Adenylyl Cyclase & PKA Activation D1R->AC_PKA Stimulates PLC_IP3 Phospholipase C & IP3/DAG Pathway D2R->PLC_IP3 Stimulates Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) AC_PKA->Cellular_Response PLC_IP3->Cellular_Response

Signaling Pathway of this compound

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., from rat striatum or hDAT-expressing cells) incubation Incubation (Membranes, [³H]WIN 35,428, and this compound) prep->incubation filtration Rapid Filtration (Separates bound and free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Workflow for Radioligand Binding Assay

Materials:

  • Membrane Preparation: Rat striatal tissue or cell lines expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, [³H]WIN 35,428 (at a concentration near its Kₔ), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]WIN 35,428, and a high concentration of GBR 12909.

    • Competition: Membrane preparation, [³H]WIN 35,428, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the striatum of rats following the administration of this compound.

Microdialysis_Workflow In Vivo Microdialysis Workflow surgery Stereotaxic Surgery (Implant guide cannula in rat striatum) recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF & Baseline Sample Collection probe_insertion->perfusion drug_admin Administration of this compound perfusion->drug_admin sample_collection Post-drug Sample Collection drug_admin->sample_collection analysis Dopamine Quantification (HPLC-ECD) sample_collection->analysis

Workflow for In Vivo Microdialysis

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic apparatus, drill, guide cannula.

  • Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Test Compound: this compound.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until a stable baseline of dopamine is established.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples for a set period following drug administration.

  • Dopamine Analysis: Analyze the dopamine content of the dialysate samples using HPLC-ECD.

  • Data Analysis: Express dopamine levels as a percentage of the baseline and plot against time to observe the effect of this compound on extracellular dopamine.

Tetrabenazine-Induced Motivational Dysfunction Model

This protocol details an effort-based choice task in rats to assess the ability of this compound to reverse the motivational deficits induced by tetrabenazine (TBZ)[2][3].

Tetrabenazine_Model_Workflow Tetrabenazine-Induced Anergia Model Workflow training Operant Training (e.g., FR5 schedule for preferred food) baseline Establish Baseline Performance training->baseline tbz_admin Administer Tetrabenazine (TBZ) baseline->tbz_admin jjc8_admin Administer this compound or Vehicle tbz_admin->jjc8_admin testing Effort-Based Choice Task (Measure lever presses vs. chow intake) jjc8_admin->testing analysis Data Analysis (Compare treatment groups) testing->analysis

Workflow for Tetrabenazine-Induced Anergia Model

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Apparatus: Operant conditioning chambers equipped with a lever and a food receptacle for chow.

  • Reinforcer: Highly palatable food pellets (high-effort option) and standard laboratory chow (low-effort option).

  • Drugs: Tetrabenazine (TBZ) and this compound.

Procedure:

  • Training: Train food-restricted rats to press a lever for palatable food pellets on a fixed-ratio 5 (FR5) schedule. Concurrently, provide free access to standard laboratory chow in the chamber.

  • Baseline: Once a stable baseline of lever pressing is achieved, begin the testing phase.

  • Drug Administration: On test days, administer TBZ (e.g., 0.75-1.0 mg/kg, i.p.) to induce a low-effort bias. After a set pretreatment time (e.g., 90 minutes), administer this compound or vehicle.

  • Testing Session: Place the rat in the operant chamber for a session of a fixed duration (e.g., 30 minutes).

  • Data Collection: Record the number of lever presses for palatable pellets and the amount of chow consumed.

  • Data Analysis: Compare the number of lever presses and chow intake between the vehicle, TBZ-only, and TBZ + this compound groups to determine if this compound reverses the TBZ-induced decrease in high-effort behavior.

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route involves the initial synthesis of the key intermediate, 1-[2,2-bis(4-fluorophenyl)ethyl]piperazine, followed by N-alkylation to introduce the propan-2-ol moiety.

Plausible Synthesis of 1-[2,2-bis(4-fluorophenyl)ethyl]piperazine: A likely precursor, 1-benzyl-4-[2,2-bis(4-fluorophenyl)ethyl]-piperazine hydrochloride, can be hydrogenated using a palladium-on-charcoal catalyst in methanol. Following filtration of the catalyst and evaporation of the solvent, the residue is dissolved in water, basified with NaOH, and extracted with an organic solvent (e.g., methylene chloride). Drying and concentration of the organic extracts would yield 1-[2,2-bis(4-fluorophenyl)ethyl]piperazine[4].

Final N-alkylation step to yield this compound: The resulting piperazine derivative can then be reacted with a suitable electrophile, such as 1-chloro-2-propanol or propylene oxide, in the presence of a base to yield the final product, this compound. Purification would likely be achieved through column chromatography.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine transporter in motivation and reward-related behaviors. Its "typical" DAT inhibitory profile and demonstrated efficacy in preclinical models of motivational dysfunction make it a compound of interest for the development of novel therapeutics for conditions characterized by anergia and amotivation. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of this compound and other novel DAT inhibitors.

References

An In-Depth Technical Guide to the Dopamine Transporter Affinity of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and pharmacological profile of JJC8-089, a novel dopamine transporter (DAT) inhibitor derived from modafinil. This document details the quantitative binding data, experimental methodologies, and the mechanistic underpinnings of its interaction with the dopamine transporter.

Quantitative Binding Affinity Profile of this compound

The binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters has been characterized to determine its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.

TransporterBinding Affinity (Ki) [nM]Selectivity vs. DAT
Dopamine Transporter (DAT)37.8-
Serotonin Transporter (SERT)6,800180-fold
Norepinephrine Transporter (NET)11,820313-fold

Data sourced from Newman et al., 2021.[1]

As the data indicates, this compound is a potent and selective dopamine transporter inhibitor, with significantly lower affinity for both the serotonin and norepinephrine transporters.

Mechanism of Action at the Dopamine Transporter

This compound is classified as a "typical" dopamine transporter inhibitor. This classification is based on its mechanism of action at the molecular level. Typical DAT inhibitors, like cocaine, bind to and stabilize the dopamine transporter in an outward-facing conformation.[2] This action blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and prolonging its signaling effects.

In contrast, "atypical" DAT inhibitors are thought to bind to the transporter in a manner that favors a more inward-facing or occluded conformation.[2][3] This differential binding mode is believed to contribute to a distinct pharmacological profile with potentially reduced abuse liability compared to typical inhibitors.

The interaction of this compound with the dopamine transporter is primarily driven by its inhibition of dopamine reuptake, leading to enhanced dopaminergic neurotransmission. This mechanism is central to its observed pro-motivational effects in preclinical studies.[1]

Experimental Protocols

The binding affinity of this compound for the dopamine transporter is typically determined using a competitive radioligand binding assay. A common and well-established method involves the use of [3H]WIN 35,428, a radiolabeled cocaine analog that binds with high affinity to the dopamine transporter.

Protocol: [3H]WIN 35,428 Competition Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound (e.g., this compound) for the dopamine transporter in brain tissue homogenates.

3.1. Materials and Reagents:

  • Tissue Source: Striatal tissue from rodent or primate brain, or cells expressing the dopamine transporter.

  • Radioligand: [3H]WIN 35,428

  • Unlabeled Ligand (Competitor): Test compound (this compound) at various concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.

  • Assay Buffer: Typically a sucrose-phosphate buffer (e.g., 2.1 mM NaH2PO4, 7.3 mM Na2HPO4·7H2O, and 320 mM sucrose, pH 7.4).[4]

  • Scintillation Cocktail: For measuring radioactivity.

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Filtration Apparatus: A vacuum manifold for rapid filtration.

  • Scintillation Counter: To measure the radioactivity on the filters.

3.2. Procedure:

  • Membrane Preparation:

    • Homogenize the striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the dopamine transporters.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer to a desired protein concentration.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitor binding at various concentrations.

    • To each tube, add a fixed concentration of [3H]WIN 35,428 (typically in the low nanomolar range).

    • For non-specific binding tubes, add a saturating concentration of the non-specific binding control ligand.

    • For competitor tubes, add varying concentrations of this compound.

    • Initiate the binding reaction by adding the prepared membrane homogenate to each tube.

    • Incubate the tubes at a controlled temperature (e.g., on ice or at room temperature) for a sufficient time to reach equilibrium (e.g., 2 hours).[4]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3.3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM with only the radioligand) and from the competitor binding at each concentration.

  • Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of [3H]WIN 35,428 (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the transporter.

Visualizations

Diagram 1: Experimental Workflow for DAT Binding Assay

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Striatal Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 wash Wash Membrane Pellet centrifuge2->wash membranes Membrane Suspension wash->membranes setup Assay Tube Setup (Total, Non-specific, Competitor) add_radioligand Add [3H]WIN 35,428 setup->add_radioligand add_competitor Add this compound (varying conc.) or Non-specific Ligand setup->add_competitor add_membranes Add Membrane Suspension add_radioligand->add_membranes add_competitor->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtration Vacuum Filtration incubate->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Specific Binding Determine IC50 & Ki scintillation->data_analysis mechanism_of_action cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release DAT Dopamine Transporter (DAT) (Outward-Facing) DA->DAT Reuptake (Blocked) DA_receptor Dopamine Receptor DA->DA_receptor Binding JJC8089 This compound JJC8089->DAT Binding & Stabilization signaling Downstream Signaling DA_receptor->signaling Activation

References

JJC8-089 as a Modafinil Analog: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

JJC8-089 is a potent and selective dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent, modafinil.[1][2] As a structural analog, it was developed to enhance affinity and selectivity for the dopamine transporter (DAT), serving as a valuable pharmacological tool for investigating dopaminergic systems.[2] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization. Quantitative data are presented in tabular format, and key molecular interactions and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

Introduction: From Modafinil to a Selective DAT Probe

Modafinil is an atypical dopamine transporter (DAT) inhibitor with a relatively low affinity for DAT.[3] Its unique pharmacological profile, which lacks the abuse potential of typical psychostimulants like cocaine, has spurred the development of analogs with improved potency and selectivity.[2][3] this compound emerged from these efforts as a high-affinity DRI.[1]

Structurally, this compound is distinguished from its close analog, JJC8-091, by a sulfide (-S-) moiety in place of a sulfoxide (-S(=O)-) group.[4] This seemingly minor chemical difference results in a significant alteration of its interaction with the DAT, leading to a distinct pharmacological and behavioral profile.[4] this compound's preference for an outward-facing conformation of the DAT, similar to cocaine, categorizes it as a "typical" DAT inhibitor, making it a critical tool for comparing the molecular mechanisms of typical versus atypical dopamine reuptake inhibition.[4][5]

Chemical and Pharmacological Profile

This compound is chemically identified as 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol.[1] Its molecular formula is C₂₂H₂₈F₂N₂OS, with a molar mass of 406.54 g·mol⁻¹.[1]

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human dopamine transporter (hDAT) and substantial selectivity over other key monoamine transporters, namely the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] Its binding profile highlights its utility as a selective probe for the dopamine system.

Table 1: Quantitative Binding Affinity Data for this compound

Target Affinity (Kᵢ, nM) Selectivity vs. DAT Reference
Dopamine Transporter (DAT) 37.8 - [1]
Norepinephrine Transporter (NET) 11,820 313-fold [1]
Serotonin Transporter (SERT) 6,800 180-fold [1]

| Sigma σ₁ Receptor | 2.24 | 17-fold higher affinity |[1] |

Note: The high affinity for the sigma σ₁ receptor is a notable off-target activity that should be considered in experimental design.

Mechanism of Action at the Dopamine Transporter

The primary mechanism of action for this compound is the inhibition of dopamine reuptake via competitive binding to the DAT.[1][6] Molecular dynamics simulations have provided critical insights into the specifics of this interaction, distinguishing it from atypical inhibitors.

Conformational Preference of the Dopamine Transporter

Computational studies reveal that the sulfide moiety in this compound is crucial for its interaction with hDAT. Unlike its sulfoxide analog JJC8-091, which promotes an inward-facing conformation of the transporter, this compound stabilizes an outward-facing conformation .[4] This conformational state is more characteristic of typical psychostimulants like cocaine.[4][5] This difference is attributed to a persistent ionic interaction formed between the pyramidal nitrogen of this compound and the negatively charged Aspartate 79 (Asp79) residue within the DAT binding site, an interaction that is lost with sulfoxide analogs.[4]

cluster_outward Outward-Facing Conformation (Typical) cluster_inward Inward-Facing Conformation (Atypical) DAT_out DAT JJC8089 This compound (Sulfide) JJC8089->DAT_out Binds & Stabilizes Asp79_out Asp79 JJC8089->Asp79_out Ionic Bond DA_out Dopamine (Extracellular) DA_out->DAT_out Reuptake Blocked DAT_in DAT DA_in Dopamine (Intracellular) DAT_in->DA_in Release JJC8091 JJC8-091 (Sulfoxide) JJC8091->DAT_in Binds & Promotes

Caption: DAT conformational states induced by sulfide vs. sulfoxide analogs.

In Vivo Pharmacology and Behavioral Effects

In animal models, this compound demonstrates clear pro-motivational properties, consistent with its action as a DAT inhibitor.[1] Its effects have been characterized primarily in tasks designed to measure effort-based decision-making.

Table 2: Summary of Key In Vivo Findings for this compound

Experimental Model Observation Implication Reference
Tetrabenazine-Induced Deficit Significantly reversed the low-effort bias caused by the VMAT-2 inhibitor tetrabenazine in rats. This compound can overcome amotivational states by enhancing dopaminergic signaling. [6][7]

| Effortful Choice Tasks | Increased the selection of high-effort, high-reward options (e.g., increased bar pressing for food). | The compound enhances motivation for goal-directed activities. |[6][7] |

These findings suggest that this compound, by blocking dopamine reuptake, increases the salience of rewarding stimuli and the willingness to expend effort to obtain them.

Experimental Methodologies

The characterization of this compound has relied on a combination of in vitro binding assays, computational modeling, and in vivo behavioral paradigms.

Radioligand Binding Assay for Transporter Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound at monoamine transporters.

  • Tissue Preparation : Brain tissue (e.g., rat or nonhuman primate striatum for DAT) is dissected and homogenized in a buffered solution.[8] The homogenate is centrifuged to isolate cell membranes, which are then washed and resuspended to create a membrane preparation.[8]

  • Competitive Binding : A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).[8]

  • Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration through glass fiber filters.

  • Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis : The data are analyzed using nonlinear regression to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

start Start: Brain Tissue (e.g., Striatum) homogenize 1. Homogenize & Centrifuge to Isolate Membranes start->homogenize membranes Membrane Preparation homogenize->membranes incubate 2. Incubate Membranes with: • [3H]Radioligand (e.g., WIN 35,428) • Unlabeled this compound (Varying Conc.) membranes->incubate filter 3. Rapid Filtration (Separates Bound from Unbound) incubate->filter count 4. Scintillation Counting (Measures Bound Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 -> Ki) count->analyze end End: Binding Affinity (Ki) analyze->end

References

An In-depth Technical Guide to JJC8-089 (CAS Number: 1627576-64-0): An Atypical Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a novel and potent dopamine reuptake inhibitor (DRI) derived from modafinil.[1] As an atypical dopamine transporter (DAT) inhibitor, it presents a distinct pharmacological profile compared to classical DRIs like cocaine. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol, is a small molecule with the chemical formula C22H28F2N2OS and a molar mass of 406.54 g·mol−1.[1]

PropertyValue
CAS Number 1627576-64-0
Molecular Formula C22H28F2N2OS
Molar Mass 406.54 g·mol−1
IUPAC Name 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol

Biological Activity and Quantitative Data

This compound is a high-affinity ligand for the dopamine transporter (DAT) and also exhibits significant affinity for the sigma σ1 receptor.[1] Its selectivity for DAT over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), is a key feature of its pharmacological profile.[1]

In Vitro Binding Affinities (Ki)

The binding affinities of this compound for various transporters and receptors have been characterized, demonstrating its potency and selectivity.

TargetBinding Affinity (Ki) in nM
Dopamine Transporter (DAT)37.8[1]
Norepinephrine Transporter (NET)11,820[1]
Serotonin Transporter (SERT)6,800[1]
Sigma σ1 Receptor2.24[1]

Lower Ki values indicate higher binding affinity.

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats have provided initial insights into the distribution of this compound in the body.

Time PointPlasma Concentration (nmol/g)Brain Concentration (nmol/g)
30 minutes~0.97.6 ± 0.3
2 hours~0.43.6 ± 0.7

Data adapted from studies on modafinil analogs.

Mechanism of Action: Atypical DAT Inhibition

This compound is classified as an "atypical" dopamine transporter inhibitor. Unlike "typical" inhibitors such as cocaine, which lock the DAT in an outward-facing conformation, atypical inhibitors are thought to stabilize the transporter in a more inward-facing or occluded state.[2][3][4] This differential interaction with the DAT is believed to underlie the distinct behavioral effects of atypical inhibitors, which often exhibit reduced psychostimulant and reinforcing properties compared to their typical counterparts.

The proposed mechanism involves this compound binding to the DAT, which then favors a conformational change that allows for the release of dopamine into the presynaptic neuron while still inhibiting the reuptake of extracellular dopamine. This nuanced modulation of dopamine signaling may contribute to its potential therapeutic effects.

Signaling Pathway of Atypical DAT Inhibition

atypical_DAT_inhibition cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine_extra Dopamine DAT_outward DAT (Outward-facing) Dopamine_extra->DAT_outward Binds DAT_inward DAT (Inward-facing) DAT_outward->DAT_inward Conformational Change DAT_outward->DAT_inward Stabilizes Inward Conformation Dopamine_intra Dopamine DAT_inward->Dopamine_intra Release JJC8_089 This compound JJC8_089->DAT_outward Binds & Inhibits Reuptake

Caption: Proposed mechanism of atypical DAT inhibition by this compound.

Experimental Protocols

Dopamine Transporter Binding Assay using [³H]WIN 35,428

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the dopamine transporter.

Materials:

  • [³H]WIN 35,428 (radioligand)

  • Rat striatal tissue homogenate (source of DAT)

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909 or cocaine)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid and vials

  • Filtration apparatus with glass fiber filters

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

  • Assay Setup: In test tubes, combine the tissue homogenate, [³H]WIN 35,428 at a concentration near its Kd (e.g., 1-5 nM), and either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenization Homogenize in Buffer Tissue->Homogenization Centrifugation Centrifuge & Resuspend Homogenization->Centrifugation Homogenate DAT-containing Homogenate Centrifugation->Homogenate Setup Combine Homogenate, [3H]WIN 35,428, & Test Compound Homogenate->Setup Incubation Incubate to Equilibrium Setup->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate Calculate Specific Binding Counting->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Workflow for a competitive radioligand binding assay.

Synthesis

Conclusion

This compound is a promising research compound with a distinct profile as a high-affinity, atypical dopamine transporter inhibitor. Its selectivity for DAT and its unique mechanism of action differentiate it from classical psychostimulants. The data presented in this technical guide, including its binding affinities, preliminary pharmacokinetic properties, and proposed mechanism, provide a solid foundation for further investigation into its therapeutic potential for various neurological and psychiatric disorders. The detailed experimental protocol for DAT binding assays offers a practical guide for researchers aiming to characterize this and similar compounds. As research progresses, a more complete understanding of the pharmacological and toxicological profile of this compound will undoubtedly emerge, further elucidating its potential role in drug development.

References

An In-depth Technical Guide to JJC8-089: A Novel Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JJC8-089 is a potent and selective dopamine reuptake inhibitor (DRI) derived from modafinil.[1] As a research chemical, it has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications in conditions characterized by motivational deficits.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data pertaining to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol, is a small molecule with a molecular formula of C22H28F2N2OS and a molar mass of 406.54 g·mol−1.[1][4] Its chemical structure is characterized by a central piperazine ring linked to a bis(4-fluorophenyl)methylsulfanylethyl group and a propan-2-ol moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol[1][4]
CAS Number 1627576-64-0[1][2]
Molecular Formula C22H28F2N2OS[1][5]
Molar Mass 406.54 g·mol−1[1][4]
Appearance Typically exists as a solid at room temperature[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]
Solubility Soluble in DMSO.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a high-affinity inhibitor of the dopamine transporter (DAT).[1][2] The primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic signaling.[6]

Computational studies and experimental data suggest that this compound acts as a "typical" or "cocaine-like" DAT inhibitor. This classification is based on its preferential binding to the outward-facing conformation of the dopamine transporter.[6][7][8] This contrasts with "atypical" inhibitors, such as the related compound JJC8-091, which favor a more occluded or inward-facing conformation of DAT.[6][7] The stabilization of the outward-facing conformation by this compound is a key factor in its potent inhibition of dopamine reuptake.[9]

The enhanced dopaminergic neurotransmission resulting from DAT inhibition by this compound subsequently modulates downstream signaling pathways. Increased dopamine in the synapse leads to greater activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors on postsynaptic neurons.[10] Activation of D1-like receptors typically stimulates the Gαs/olf pathway, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and activation of Protein Kinase A (PKA).[10] Conversely, activation of D2-like receptors is coupled to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate ion channels.[10] The net effect of these signaling cascades influences neuronal excitability, gene expression, and synaptic plasticity, which are crucial for reward, motivation, and cognitive functions.[10][11]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_synapse Dopamine DA->DA_synapse D1R D1 Receptor DA_synapse->D1R Binds D2R D2 Receptor DA_synapse->D2R Binds AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Neuronal Response (Motivation, Reward) PKA->Neuronal_Response Modulates JJC8089 This compound JJC8089->DAT Inhibition cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., NHP Striatum) Incubation Incubation of Tissue, Radioligand, and this compound Tissue_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]WIN 35,428) Radioligand_Prep->Incubation Inhibitor_Prep This compound Dilutions Inhibitor_Prep->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Counting Liquid Scintillation Counting Separation->Counting Displacement_Curve Generation of Displacement Curves Counting->Displacement_Curve IC50_Calc IC50 Calculation Displacement_Curve->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

The In Vivo Efficacy of JJC8-089 in Modulating Motivational Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a novel dopamine transporter (DAT) inhibitor that has demonstrated potential in preclinical models for enhancing motivation and effort-related behaviors. As a modafinil analog, this compound is distinguished by its "cocaine-like" or "typical" DAT inhibitor profile, characterized by a high affinity for the outward-facing conformation of the dopamine transporter. This technical guide provides a comprehensive overview of the in vivo effects of this compound on motivation, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathway. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for motivational deficits.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on motivational tasks.

Table 1: Effect of this compound on Tetrabenazine (TBZ)-Induced Effort-Related Motivational Deficits in Male Rats

Treatment GroupDose (mg/kg, i.p.)Lever Presses (Mean ± SEM)Chow Intake (g, Mean ± SEM)Statistical Significance (vs. TBZ/Vehicle)
Vehicle/Vehicle-~150~1-
TBZ/Vehicle0.75~25~4.5-
TBZ/JJC8-0893.75Not reportedNot reportedNot significant
TBZ/JJC8-0897.5~100~2.5p < 0.01
TBZ/JJC8-08915.0~125~2p < 0.01

Data adapted from Ecevitoglu et al., 2024.[1]

Table 2: Effect of this compound on Tetrabenazine (TBZ)-Induced Effort-Related Motivational Deficits in Female Rats

Treatment GroupDose (mg/kg, i.p.)Lever Presses (Mean ± SEM)Chow Intake (g, Mean ± SEM)Statistical Significance (vs. TBZ/Vehicle)
Vehicle/Vehicle-~175~0.5-
TBZ/Vehicle0.75~50~3-
TBZ/JJC8-0893.75Not reportedNot reportedNot significant
TBZ/JJC8-0897.5~125~1.5p < 0.05
TBZ/JJC8-08915.0Not reportedNot reportedNot reported

Data adapted from Ecevitoglu et al., 2024.[1]

Table 3: Effect of this compound on Effortful Choice in a Progressive Ratio/Chow Feeding Choice Task in Male Rats

Treatment GroupDose (mg/kg, i.p.)Lever Presses (Mean ± SEM)Chow Intake (g, Mean ± SEM)
Vehicle-~200~1.5
This compound3.75~250~1
This compound7.5~300~0.5
This compound15.0~350< 0.5

Data adapted from Ecevitoglu et al., 2024.[1]

Experimental Protocols

Tetrabenazine-Induced Effort-Related Choice Deficit

This paradigm is a widely used animal model to screen for compounds that can ameliorate motivational deficits.[1][2] Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, depletes presynaptic dopamine stores, leading to a state of reduced motivation where animals are less willing to exert effort for a preferred reward.[2]

Methodology:

  • Animals: Male and female Sprague-Dawley rats are typically used.[1]

  • Apparatus: Standard operant conditioning chambers equipped with a lever and a dish for freely available chow.

  • Procedure:

    • Rats are trained to press a lever on a fixed-ratio 5 (FR5) schedule for a preferred food reward (e.g., high-carbohydrate pellets). Concurrently, a less preferred but freely available standard laboratory chow is present in the chamber.[1]

    • Once a stable baseline of responding is established (characterized by a high number of lever presses and low chow intake), the testing phase begins.

    • On test days, animals are pre-treated with tetrabenazine (typically 0.75 mg/kg, i.p.) to induce a motivational deficit, characterized by a significant decrease in lever pressing and an increase in the consumption of the freely available chow.[1]

    • Following the tetrabenazine administration, this compound or vehicle is administered at various doses (e.g., 3.75, 7.5, 15.0 mg/kg, i.p.).[1]

    • The number of lever presses and the amount of chow consumed during the session are recorded and analyzed.

Progressive Ratio / Chow Feeding Choice Task

This task assesses an animal's motivation to work for a reward by progressively increasing the effort required to obtain it. The "breakpoint," or the highest ratio of responses an animal is willing to make, is a key measure of motivation.[3]

Methodology:

  • Animals: Male Sprague-Dawley rats are commonly used.[1]

  • Apparatus: Standard operant conditioning chambers with a lever and a dish for freely available chow.

  • Procedure:

    • Similar to the tetrabenazine model, rats are trained to press a lever for a preferred food reward while having concurrent access to less-preferred chow.[1]

    • The reinforcement schedule is a progressive ratio, where the number of lever presses required for each subsequent reward increases. A common progression is an exponential sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, 50...).[4]

    • On test days, animals are administered this compound or vehicle at various doses (e.g., 3.75, 7.5, 15.0 mg/kg, i.p.) prior to the behavioral session.[1]

    • The primary dependent variables are the total number of lever presses completed (as an indicator of the breakpoint) and the amount of chow consumed.[1]

Signaling Pathway and Mechanism of Action

This compound enhances motivation by acting as a dopamine transporter (DAT) inhibitor. It exhibits a binding profile similar to cocaine, preferring the outward-facing conformation of the DAT.[1] This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, thereby amplifying dopaminergic signaling.

JJC8_089_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_synapse ↑ Synaptic Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DAT->DA_synapse Reuptake Blocked JJC8_089 This compound JJC8_089->DAT Inhibition D1R D1 Receptor DA_synapse->D1R Activation D2R D2 Receptor DA_synapse->D2R Activation AC_PKA ↑ Adenylyl Cyclase ↑ cAMP / PKA D1R->AC_PKA Signaling_D2 ↓ Adenylyl Cyclase ↓ cAMP D2R->Signaling_D2 Motivation Increased Motivation & Effortful Behavior AC_PKA->Motivation Signaling_D2->Motivation Modulation

Caption: Proposed signaling pathway of this compound.

The increased synaptic dopamine resulting from DAT inhibition by this compound leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. Activation of D1 receptors stimulates the adenylyl cyclase/cAMP/PKA signaling cascade, a pathway critically involved in promoting goal-directed behaviors. Concurrently, activation of D2 receptors typically inhibits adenylyl cyclase. The net effect of this enhanced dopaminergic transmission in motivation-related circuits, such as the nucleus accumbens, is an increase in the willingness to exert effort for rewards.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on motivation.

Experimental_Workflow cluster_pretraining Phase 1: Pre-training cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Data Analysis Habituation Habituation to Operant Chambers Training Training on FR or PR Schedule Habituation->Training Baseline Establish Stable Baseline Performance Training->Baseline Drug_Admin Administration of Vehicle or this compound (and/or Tetrabenazine) Baseline->Drug_Admin Behavioral_Assay Motivational Task Performance (e.g., Effort-Choice, PR) Drug_Admin->Behavioral_Assay Data_Collection Record Lever Presses, Chow Intake, etc. Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-tests) Data_Collection->Stats Interpretation Interpretation of Results (Effect on Motivation) Stats->Interpretation

Caption: General experimental workflow for assessing this compound.

Conclusion

This compound demonstrates clear pro-motivational effects in preclinical models, effectively reversing effort-related deficits and increasing the willingness to work for rewards. Its mechanism as a typical dopamine transporter inhibitor provides a strong rationale for its observed efficacy. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and similar compounds for treating motivational deficits in various neuropsychiatric disorders. Future investigations could explore its effects on other facets of motivation, its long-term efficacy and safety profile, and its potential for combination therapies.

References

The Selective Dopamine Transporter Inhibitor JJC8-089: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a potent and selective dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent modafinil. As a member of a novel class of modafinil analogs, this compound has garnered significant interest within the research community for its distinct pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the selectivity of this compound for the dopamine transporter (DAT), presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its proposed mechanism of action.

Quantitative Analysis of Monoamine Transporter Selectivity

The defining characteristic of this compound is its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity is crucial for minimizing off-target effects and achieving a more focused pharmacological action. The binding affinities, represented by the inhibition constant (Kᵢ), are summarized below.

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) SERT/DAT Selectivity Ratio NET/DAT Selectivity Ratio
This compound37.86,80011,820~180-fold~313-fold

Data sourced from publicly available information.[1]

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for monoamine transporters is primarily achieved through in vitro radioligand binding assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428, a cocaine analog that binds with high affinity to DAT.

  • Tissue Preparation: Membranes prepared from a brain region rich in dopamine transporters, such as the striatum of rats or non-human primates.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-based buffer at a physiological pH.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine the amount of radioligand that binds to non-transporter sites.

  • Filtration Apparatus: A cell harvester to rapidly separate the membranes (with bound radioligand) from the unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the filters.

Procedure:

  • Tissue Homogenization: Striatal tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer to a specific protein concentration.

  • Assay Incubation: The prepared membranes are incubated in assay tubes containing the radioligand ([³H]WIN 35,428) at a fixed concentration (typically near its Kd value) and varying concentrations of the test compound (this compound). Tubes for determining non-specific binding contain the radioligand and a high concentration of the non-specific control compound.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination of Reaction: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The specific binding is calculated by subtracting the non-specific binding from the total binding.

Calculation of Inhibition Constant (Kᵢ):

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • Kᵢ is the inhibition constant of the test compound.

  • IC₅₀ is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the transporter.

Visualizing the Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action: Typical vs. Atypical DAT Inhibition

This compound, with its sulfide moiety, is hypothesized to act as a "typical" dopamine transporter inhibitor, similar to cocaine. This is in contrast to its sulfoxide analog, JJC8-091, which is considered an "atypical" inhibitor. Molecular dynamics simulations suggest that these two classes of inhibitors stabilize different conformational states of the dopamine transporter.

cluster_0 Typical Inhibition (e.g., Cocaine, this compound) cluster_1 Atypical Inhibition (e.g., JJC8-091) Outward-Facing DAT Outward-Facing DAT Inhibitor-Bound Outward-Facing DAT Inhibitor-Bound Outward-Facing DAT Outward-Facing DAT->Inhibitor-Bound Outward-Facing DAT Stabilizes Typical Inhibitor Typical Inhibitor Typical Inhibitor->Outward-Facing DAT Binds to Dopamine Reuptake Blocked Dopamine Reuptake Blocked Inhibitor-Bound Outward-Facing DAT->Dopamine Reuptake Blocked DAT DAT Inward-Facing DAT Inward-Facing DAT DAT->Inward-Facing DAT Induces/Stabilizes Atypical Inhibitor Atypical Inhibitor Atypical Inhibitor->DAT Binds to Altered Dopamine Dynamics Altered Dopamine Dynamics Inward-Facing DAT->Altered Dopamine Dynamics

Caption: Differentiating Typical and Atypical DAT Inhibition Mechanisms.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.

start Start prep Prepare Striatal Membranes start->prep incubate Incubate Membranes with [3H]WIN 35,428 & this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End calculate->end

Caption: Workflow of a Radioligand Binding Assay for DAT Affinity.

Conclusion

This compound is a highly selective dopamine transporter inhibitor, a characteristic that has been quantitatively established through rigorous in vitro binding assays. Its preference for the dopamine transporter over serotonin and norepinephrine transporters suggests a more targeted pharmacological profile. The distinction between its proposed "typical" inhibitory mechanism and the "atypical" mechanism of its sulfoxide analog, JJC8-091, highlights a fascinating area of structure-activity relationships in the development of novel central nervous system agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development of this compound and related compounds.

References

In-Depth Technical Guide: Off-Target Binding Profile of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-089 is a novel dopamine reuptake inhibitor (DRI) derived from modafinil, investigated for its potential to address motivational dysfunction. As with any centrally acting therapeutic candidate, a thorough understanding of its off-target binding profile is paramount for predicting potential side effects and ensuring a favorable safety margin. This technical guide provides a comprehensive overview of the known off-target interactions of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. While this compound exhibits a primary high affinity for the dopamine transporter (DAT), it also demonstrates significant interactions with other monoamine transporters and the sigma-1 receptor. This document aims to serve as a critical resource for researchers engaged in the development and evaluation of this compound and related compounds.

Introduction

This compound is a synthetic, non-cocaine-like dopamine reuptake inhibitor that has shown promise in preclinical models for its ability to enhance effortful behavior.[1] Its mechanism of action is primarily attributed to its high-affinity binding to the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in key brain regions associated with motivation and reward. However, the potential for off-target binding can lead to unforeseen pharmacological effects, both beneficial and adverse. This guide synthesizes the available data on the off-target binding profile of this compound to provide a detailed and quantitative assessment of its selectivity.

Quantitative Off-Target Binding Data

The binding affinity of this compound has been characterized at several key non-primary targets. The data, summarized in Table 1, reveals a notable affinity for the sigma-1 receptor, which is even higher than its affinity for its primary target, the dopamine transporter. Significant, albeit much lower, affinity is also observed for the norepinephrine and serotonin transporters.

Table 1: Off-Target Binding Affinities of this compound

TargetLigandKi (nM)Fold Selectivity vs. DAT
Dopamine Transporter (DAT)[3H]WIN 35,42837.81 (Primary Target)
Sigma-1 Receptor (σ1)--INVALID-LINK---Pentazocine2.2417-fold higher affinity
Serotonin Transporter (SERT)[3H]Paroxetine6,800180-fold lower affinity
Norepinephrine Transporter (NET)[3H]Nisoxetine11,820313-fold lower affinity

Data compiled from publicly available literature.

While it has been reported that this compound possesses significant affinity for several dopamine receptors, specific quantitative binding data (Ki or IC50 values) for individual dopamine receptor subtypes (D1-D5) are not currently available in the public domain. Furthermore, comprehensive screening data from broad off-target panels (e.g., Eurofins SafetyScreen or CEREP BioPrint) have not been publicly reported for this compound.

Experimental Protocols

The quantitative data presented in this guide are derived from standard in vitro radioligand binding assays. The following sections detail the generalized protocols for the key assays used to determine the binding affinities of this compound.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Membrane Preparation: Striatal tissue from nonhuman primates or human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Radioligand: [3H]WIN 35,428, a high-affinity DAT ligand.

    • Test Compound: this compound.

    • Non-specific Agent: A high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909) to determine non-specific binding.

    • Assay Buffer: Typically, a phosphate-buffered saline (PBS) or Tris-based buffer at physiological pH.

  • Workflow:

    • Incubation: Membrane preparations are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound (this compound).

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: Bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

    • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Dilution Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a typical radioligand binding assay.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This assay is similar to the DAT binding assay but uses a selective radioligand for the sigma-1 receptor.

  • Materials:

    • Membrane Preparation: Typically from guinea pig brain or cell lines expressing the sigma-1 receptor.

    • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

    • Test Compound: this compound.

    • Non-specific Agent: A high concentration of a potent sigma-1 ligand (e.g., 10 µM Haloperidol).

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Workflow: The experimental workflow follows the same principles as the DAT binding assay described in section 3.1.

Signaling Pathways and Molecular Interactions

Primary Signaling Pathway: Dopamine Transporter Inhibition

This compound's primary pharmacological effect is the inhibition of dopamine reuptake. By binding to the dopamine transporter on the presynaptic terminal of dopaminergic neurons, it blocks the re-entry of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This increased synaptic dopamine is then available to activate postsynaptic dopamine receptors, leading to downstream signaling cascades that are believed to mediate the pro-motivational effects of the compound.

Dopamine_Transporter_Inhibition Mechanism of Dopamine Transporter Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Activation JJC8_089 This compound JJC8_089->DAT Inhibition Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Initiates

Caption: this compound inhibits dopamine reuptake at the presynaptic terminal.

Molecular Interaction with the Dopamine Transporter

Computational modeling and simulation studies have provided insights into the molecular interactions of this compound with the human dopamine transporter (hDAT). Unlike some "atypical" DAT inhibitors that favor an inward-facing conformation of the transporter, this compound, which has a sulfide moiety, preferentially binds to and stabilizes the outward-facing conformation of hDAT.[2] This binding mode is considered more "cocaine-like." This conformational preference is thought to be a key determinant of its pharmacological profile.

Discussion and Implications

The off-target binding profile of this compound reveals a compound with high affinity for its primary target, the dopamine transporter, but with notable interactions with other key neurological targets. The high affinity for the sigma-1 receptor is particularly significant and warrants further investigation to understand its contribution to the overall pharmacological effects of this compound. Sigma-1 receptors are intracellular chaperones involved in a wide range of cellular functions, and modulation of this receptor could have implications for neuroplasticity, neuroprotection, and mood.

The selectivity of this compound for DAT over the other monoamine transporters (SERT and NET) is substantial, suggesting a lower likelihood of side effects associated with serotonergic or noradrenergic modulation at therapeutic doses aimed at DAT inhibition. However, the lack of comprehensive off-target screening data against a broader panel of receptors, ion channels, and enzymes remains a significant knowledge gap. Such data is crucial for a complete risk assessment and to anticipate potential drug-drug interactions.

The preference of this compound for the outward-facing conformation of DAT, a characteristic it shares with cocaine, is an important consideration for its development. While this compound does not exhibit a cocaine-like behavioral profile in preclinical models, this shared mechanistic feature underscores the complexity of DAT pharmacology and the need for careful evaluation of its abuse potential.

Conclusion

This compound is a potent dopamine reuptake inhibitor with a distinct off-target binding profile characterized by high affinity for the sigma-1 receptor and significant selectivity over other monoamine transporters. While the current data provides a solid foundation for understanding its primary and major off-target interactions, further research is required to fully elucidate its broader pharmacological profile. Specifically, obtaining quantitative binding data for dopamine receptor subtypes and conducting comprehensive safety screening against a wide panel of off-targets will be critical for the continued development of this compound as a potential therapeutic agent. This in-depth technical guide serves as a current repository of this vital information for the scientific and drug development community.

References

The Pro-Motivational Efficacy of JJC8-089 in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-089, a novel and atypical dopamine transporter (DAT) inhibitor, has demonstrated significant potential in preclinical studies for its pro-motivational effects. Research in rat models of effort-related motivational dysfunction indicates that this compound can effectively increase the willingness to exert effort for a preferred reward. This technical guide synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and provides a visual representation of the proposed signaling pathway. The findings presented herein offer a comprehensive resource for researchers and professionals engaged in the development of therapeutics for motivational deficits observed in various neuropsychiatric disorders.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound functions as an atypical inhibitor of the dopamine transporter (DAT).[1] Unlike typical DAT inhibitors, which can have high abuse potential, atypical inhibitors like this compound exhibit a different pharmacological profile.[2] The primary mechanism involves the blockade of dopamine reuptake from the synaptic cleft. This action leads to an increase in the extracellular concentration of dopamine in brain regions associated with motivation and reward, such as the nucleus accumbens. The elevated dopamine levels are believed to enhance signaling pathways that promote goal-directed, effortful behavior.[2]

Signaling Pathway

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release Extracellular Dopamine Dopamine->Extracellular Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine Extracellular Dopamine->DAT Reuptake Dopamine Receptors Dopamine Receptors Extracellular Dopamine->Dopamine Receptors Binding Pro-motivational Cellular Response Pro-motivational Cellular Response Dopamine Receptors->Pro-motivational Cellular Response This compound This compound This compound->DAT Inhibits Tetrabenazine (TBZ) Tetrabenazine (TBZ) Tetrabenazine (TBZ)->Dopamine Vesicle Depletes

Caption: Mechanism of this compound and Tetrabenazine action.

Quantitative Data Summary

The pro-motivational effects of this compound have been quantified in rats using effort-based choice tasks. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Effortful Choice in Male Rats (FR5/Chow Task)[1]
Treatment GroupDose (mg/kg)Mean Lever Presses (± SEM)Mean Chow Intake (g ± SEM)
Vehicle + Vehicle-~150~1.0
TBZ + Vehicle1.0~50~4.0
TBZ + this compound3.75~75~3.0
TBZ + this compound7.5~125~1.5
TBZ + this compound15.0~140~1.0
Statistically significant increase in lever pressing and decrease in chow intake compared to TBZ + Vehicle group.
Table 2: Effect of this compound on Effortful Choice in Female Rats (FR5/Chow Task)[1]
Treatment GroupDose (mg/kg)Mean Lever Presses (± SEM)Mean Chow Intake (g ± SEM)
Vehicle + Vehicle-~160~0.5
TBZ + Vehicle2.0~60~4.5
TBZ + this compound3.75~80~3.5
TBZ + this compound7.5~110~2.0
TBZ + this compound15.0~100~2.5
Statistically significant increase in lever pressing and decrease in chow intake compared to TBZ + Vehicle group.
Table 3: Effect of this compound on High-Effort Responding in Male Rats (PROG/Chow Task)[1]
Treatment GroupDose (mg/kg)Mean Highest Ratio Achieved (± SEM)Mean Chow Intake (g ± SEM)
Vehicle-~20~1.5
This compound7.5~25~1.0
This compound15.0~28~0.8
Statistically significant increase in highest ratio achieved and decrease in chow intake compared to Vehicle group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Fixed Ratio 5 (FR5) / Chow Feeding Choice Task[1]

This task assesses the willingness of rats to exert a fixed amount of effort for a preferred food reward versus choosing a freely available, less preferred food.

  • Subjects: Male and female Sprague-Dawley rats.[1]

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food receptacle for pellet delivery. A bowl containing standard laboratory chow is also placed in the chamber.

  • Procedure:

    • Training: Rats are first trained to press a lever for a preferred food pellet (e.g., high-carbohydrate pellets) on a fixed ratio 1 (FR1) schedule. The requirement is then gradually increased to an FR5 schedule, where five lever presses are required to receive one food pellet.

    • Choice Sessions: During the 30-minute test sessions, rats have the choice between pressing the lever on the FR5 schedule for the preferred pellets or consuming the concurrently available laboratory chow.[1]

    • Drug Administration:

      • Tetrabenazine (TBZ), a vesicular monoamine transporter 2 (VMAT-2) inhibitor, is used to induce a low-effort bias.[1] TBZ (1.0 mg/kg for males, 2.0 mg/kg for females) or its vehicle is administered intraperitoneally (IP) 120 minutes before the session.[1]

      • This compound or its vehicle is administered IP 30 minutes before the session at various doses (see Table 1 and 2).[1]

  • Data Collected:

    • Number of lever presses.

    • Amount of chow consumed (in grams).

Experimental Workflow: FR5/Chow Choice Task

FR5_Chow_Choice_Task_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection Operant Chamber Operant Chamber (Lever + Chow Bowl) Rat Subjects Male & Female Sprague-Dawley Rats Training Training: Lever pressing on FR5 schedule for preferred food Rat Subjects->Training Drug Admin Drug Administration: 1. TBZ (or vehicle) 120 min pre-test 2. This compound (or vehicle) 30 min pre-test Training->Drug Admin Test Session 30-min Test Session: Choice between FR5 lever pressing and free chow Drug Admin->Test Session Lever Presses Number of Lever Presses Test Session->Lever Presses Chow Intake Chow Intake (g) Test Session->Chow Intake

Caption: Workflow for the FR5/Chow Choice Task.

Progressive Ratio (PROG) / Chow Feeding Choice Task[1]

This task measures the maximum amount of effort a rat is willing to exert for a preferred food reward when a low-effort option is also available.

  • Subjects: Male Sprague-Dawley rats.[1]

  • Apparatus: Same as the FR5/Chow Choice Task.

  • Procedure:

    • Training: Similar to the FR5 task, rats are trained to lever press for a preferred food pellet.

    • Progressive Ratio Schedule: The response requirement for earning a pellet increases progressively within the session. For example, the first pellet may require 1 press, the second 2, the third 4, and so on, following a predetermined sequence.

    • Choice Sessions: During the 30-minute test sessions, rats can choose to work on the progressive ratio schedule or consume the freely available lab chow.[1]

    • Drug Administration: this compound or its vehicle is administered IP 30 minutes before the session at various doses (see Table 3).[1]

  • Data Collected:

    • Highest ratio completed (breakpoint).

    • Total number of lever presses.

    • Amount of chow consumed (in grams).

Logical Relationship: Effort-Based Decision Making

Effort_Based_Decision_Making cluster_options Behavioral Options Rat Rat Decision Decision Rat->Decision High Effort High Effort / High Reward (Lever Press) Decision->High Effort Choose Low Effort Low Effort / Low Reward (Chow Intake) Decision->Low Effort Choose This compound This compound This compound->Decision Increases choice of High Effort Tetrabenazine Tetrabenazine Tetrabenazine->Decision Increases choice of Low Effort

Caption: Factors influencing effort-based decision-making.

Conclusion

The data and experimental protocols outlined in this guide provide robust evidence for the pro-motivational effects of this compound in rats. By acting as an atypical dopamine transporter inhibitor, this compound effectively reverses pharmacologically-induced motivational deficits and enhances the willingness to engage in high-effort behaviors. These findings underscore the therapeutic potential of this compound for treating conditions characterized by motivational dysfunction and provide a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to the Pharmacology of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacology of JJC8-089, a novel psychoactive compound derived from modafinil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the compound's mechanism of action, binding profile, and key experimental findings, supported by structured data, detailed protocols, and visualizations of relevant biological pathways and experimental designs.

Introduction

This compound is a derivative of the wakefulness-promoting agent modafinil and is primarily classified as a dopamine reuptake inhibitor (DRI).[1] First described in the scientific literature in 2016, it was developed as part of a series of modafinil analogs to investigate the structural determinants of dopamine transporter (DAT) interaction.[1] Unlike some of its closely related analogs which exhibit "atypical" DAT inhibition, this compound is characterized as a "typical" or cocaine-like DRI, which has significant implications for its pharmacological profile and research applications.[2][3] This guide synthesizes the current understanding of this compound's pharmacology.

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its high affinity and selectivity for the dopamine transporter, leading to potent inhibition of dopamine reuptake.

2.1 Mechanism of Action

This compound exerts its primary effect by binding to the dopamine transporter (DAT) on presynaptic neurons. This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine. This increased availability of dopamine enhances neurotransmission by allowing for greater stimulation of postsynaptic dopamine receptors.

Computational molecular dynamics simulations suggest that this compound, which possesses a sulfide moiety, preferentially stabilizes the DAT in an outward-facing conformation.[2][3] This contrasts with its sulfoxide analog, JJC8-091, which promotes an inward-facing conformation characteristic of atypical DAT inhibitors.[2][3] This stabilization of the outward-facing state is a key feature of typical, cocaine-like DRIs.[2][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (DA) Dopamine (DA) Vesicle Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release DAT DAT This compound This compound This compound->DAT Blocks DA_synapse->DAT DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binds Signal Signal Transduction DA_Receptor->Signal G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal JJC8089 This compound DAT DAT JJC8089->DAT Inhibits DA_pre Dopamine DA_pre->DAT Reuptake DA_synapse Synaptic Dopamine DA_pre->DA_synapse Release D1R D1-like Receptor AC_pos Adenylyl Cyclase D1R->AC_pos Activates (Gs) D2R D2-like Receptor AC_neg Adenylyl Cyclase D2R->AC_neg Inhibits (Gi) cAMP_pos ↑ cAMP AC_pos->cAMP_pos cAMP_neg ↓ cAMP AC_neg->cAMP_neg PKA_pos ↑ PKA cAMP_pos->PKA_pos PKA_neg ↓ PKA cAMP_neg->PKA_neg Response_pos Cellular Response PKA_pos->Response_pos Response_neg Cellular Response PKA_neg->Response_neg DA_synapse->D1R Binds DA_synapse->D2R Binds cluster_setup Phase 1: Training cluster_induction Phase 2: Low-Motivation Induction cluster_treatment Phase 3: Treatment cluster_test Phase 4: Testing & Data Collection Train Rats trained on choice task: - Lever A: 1 press -> 1 pellet - Lever B: 5 presses -> 1 preferred pellet TBZ Administer Tetrabenazine (TBZ) to induce low-effort bias Train->TBZ Treatment Administer this compound (experimental group) or Vehicle (control group) TBZ->Treatment Test Place rat in operant chamber for choice session Treatment->Test Collect Record choices for Lever A vs. Lever B and total trials completed Test->Collect

References

JJC8-089: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-089 is a potent and selective dopamine transporter (DAT) inhibitor that has garnered interest in the field of neuroscience research for its potential applications in understanding motivational dysfunction and substance use disorders. As a derivative of modafinil, this compound exhibits a "typical" cocaine-like mechanism of action by stabilizing the outward-facing conformation of the dopamine transporter. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and relevant experimental methodologies.

Introduction

This compound is a dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent, modafinil.[1] Its primary mechanism of action involves binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[2] This modulation of the dopaminergic system, a key pathway in reward and motivation, makes this compound a valuable tool for investigating various neurological and psychiatric conditions.[3] Unlike some of its analogs, such as JJC8-091, which are classified as "atypical" DAT inhibitors, this compound is considered a "typical" inhibitor, displaying a pharmacological profile more similar to cocaine.[4][5] This distinction is crucial for its application in research, particularly in studies aimed at dissecting the nuances of DAT function and its role in addiction and motivational disorders.

Mechanism of Action

This compound functions as a competitive inhibitor at the dopamine transporter. Computational molecular dynamics simulations suggest that this compound, and other sulfide analogs, favor an outward-facing conformation of the human dopamine transporter (hDAT).[4][6] This is in contrast to atypical inhibitors, which tend to stabilize an inward-facing conformation.[2][4] The stabilization of the outward-facing state by this compound effectively blocks the translocation of dopamine from the synapse back into the presynaptic neuron, thereby prolonging the action of dopamine in the synaptic cleft.[2]

Signaling Pathway

The inhibition of dopamine reuptake by this compound leads to an accumulation of synaptic dopamine, which then has an enhanced effect on postsynaptic dopamine receptors (D1 and D2-like receptors). This increased receptor activation triggers downstream signaling cascades, such as the cAMP/PKA pathway and the activation of mitogen-activated protein kinases (ERK), which are involved in synaptic plasticity and various neurophysiological responses.[3][7]

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) JJC8_089 This compound JJC8_089->DAT Inhibition DA_synapse->DAT D1R D1 Receptor DA_synapse->D1R Binds D2R D2 Receptor DA_synapse->D2R Binds AC Adenylyl Cyclase D1R->AC Activates ERK ERK D1R->ERK Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream ERK->Downstream

Caption: Simplified signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Binding Affinities

CompoundTargetKi (nM)SpeciesReference
This compound DAT - Human [4]
JJC8-088DAT6.72-[1]
JJC8-088SERT213-[1]
JJC8-088NET1950-[1]
JJC8-088σ141.6-[1]
JJC8-091DAT2730 ± 1270Nonhuman Primate[8]
ModafinilDAT2600-[1]

Note: Specific Ki for this compound at hDAT was not explicitly stated in the provided search results, but it is implied to have a higher affinity than its sulfoxide analog, JJC8-091.[4]

Table 2: In Vitro Functional Activity

CompoundTargetIC50 (nM)SpeciesReference
JJC8-088hERG130Human[1]

Table 3: In Vivo Pharmacokinetics

CompoundDose (mg/kg, i.v.)Half-life (hours)SpeciesReference
JJC8-0880.71.1Rhesus Monkey[8]
JJC8-0911.93.5Rhesus Monkey[8]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of this compound and related compounds.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific transporter or receptor.

Objective: To determine the Ki of this compound for the dopamine transporter.

General Procedure:

  • Tissue Preparation: Striatal tissue from a relevant species (e.g., nonhuman primate) is homogenized.[5]

  • Incubation: The tissue homogenate is incubated with a radiolabeled ligand that binds to the target of interest (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the inhibitor (this compound).[5]

  • Separation: Bound and free radioligand are separated via filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of inhibitor that displaces 50% of the radioligand) is determined from displacement curves. The Ki is then calculated using the Cheng-Prusoff equation, which requires the KD (dissociation constant) of the radioligand.[5]

Radioligand Binding Assay Workflow A Tissue Homogenization (e.g., Striatum) B Incubation with Radioligand ([3H]WIN 35,428) & this compound A->B C Filtration to Separate Bound & Free Ligand B->C D Scintillation Counting to Measure Bound Radioactivity C->D E Data Analysis: Determine IC50 & Ki D->E

Caption: General workflow for a radioligand binding assay.
In Vivo Behavioral Assays

These experiments assess the effects of the compound on animal behavior, providing insights into its potential therapeutic effects and abuse liability.

Objective: To evaluate the effect of this compound on effort-related motivational dysfunction.

General Procedure (based on a similar study with this compound): [9]

  • Animal Model: Rats are trained on an effort-based choice task (e.g., choosing between a high-effort, high-reward option and a low-effort, low-reward option).

  • Induction of Motivational Deficit: A state of low motivation is induced, for example, by administering the VMAT-2 inhibitor tetrabenazine.[9]

  • Drug Administration: this compound is administered to the animals.

  • Behavioral Testing: The animals' choice behavior is reassessed to determine if this compound can reverse the induced low-effort bias.[9]

  • Data Analysis: The percentage of high-effort choices is compared between different treatment conditions.

Effort-Based Choice Task Workflow A Train Rats on Effort-Based Choice Task B Induce Motivational Deficit (e.g., Tetrabenazine) A->B C Administer this compound or Vehicle B->C D Assess Choice Behavior C->D E Analyze Percentage of High-Effort Choices D->E

Caption: Workflow for an effort-based choice task in rats.
Molecular Dynamics (MD) Simulations

Computational methods are used to model the interaction between the compound and its target protein at an atomic level.

Objective: To investigate the conformational changes in hDAT induced by this compound binding.[6]

General Procedure:

  • Model Setup: A model of the hDAT protein embedded in a lipid bilayer is created. The ligand (this compound) is docked into the central binding pocket.[6]

  • Simulation: The system is subjected to a long molecular dynamics simulation, which calculates the movements of all atoms over time.[4]

  • Analysis: The trajectory of the simulation is analyzed to identify key interactions between the ligand and the protein and to characterize the conformational state (e.g., outward-facing vs. inward-facing) of the transporter.[4][6]

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine transporter in neuroscience. Its characterization as a "typical" DAT inhibitor provides a useful counterpoint to atypical inhibitors in studies of motivational disorders and the development of potential therapeutics for substance use disorders. The data and methodologies presented in this guide offer a foundation for researchers and drug development professionals to incorporate this compound into their studies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide on the Sigma-1 Receptor Affinity of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the sigma-1 receptor affinity of the compound JJC8-089. Following a comprehensive review of publicly available scientific literature, it has been determined that specific quantitative data regarding the binding affinity of this compound for the sigma-1 receptor (such as Ki or IC50 values) is not presently available.

This compound is primarily characterized in the scientific literature as a dopamine transporter (DAT) inhibitor.[1] Research has focused on its potential to address motivational dysfunction by modulating dopamine levels.[1] While the broader pharmacological profile of related compounds has been explored, direct and specific investigation into the interaction of this compound with the sigma-1 receptor has not been reported in the available literature.

Future Directions and Recommendations

Given the significant role of the sigma-1 receptor in various neurological processes and its interaction with other neurotransmitter systems, the characterization of this compound's affinity for this receptor would be a valuable addition to its pharmacological profile.[2][3][4][5][6]

Should this data become available, a comprehensive technical guide would include the following sections:

1. Quantitative Binding Data:

A detailed table summarizing the binding affinity of this compound for the sigma-1 receptor, including Ki and/or IC50 values, would be presented. This would also include selectivity data, comparing its affinity for the sigma-1 receptor to other receptors, particularly the dopamine transporter.

2. Experimental Protocols:

A detailed methodology for the binding assays used to determine the sigma-1 receptor affinity would be provided. This would likely involve a radioligand binding assay, a standard method for characterizing receptor-ligand interactions.[7]

  • Materials:

    • [3H]-(+)-Pentazocine (a common radioligand for the sigma-1 receptor)[7]

    • Membrane preparations from cells expressing the sigma-1 receptor

    • This compound

    • Assay buffer

    • Scintillation fluid

  • Procedure:

    • Incubation of membrane preparations with varying concentrations of this compound and a fixed concentration of the radioligand.

    • Separation of bound and unbound radioligand via rapid filtration.

    • Quantification of radioactivity using liquid scintillation counting.

    • Data analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

A workflow diagram for this experimental protocol would be generated using Graphviz.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Sigma-1 Receptor Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand [3H]-(+)-Pentazocine Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting Liquid Scintillation Counting (Quantifies Radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Caption: Radioligand binding assay workflow for determining receptor affinity.

3. Sigma-1 Receptor Signaling Pathways:

Should this compound demonstrate significant affinity for the sigma-1 receptor, an investigation into its functional activity (agonist or antagonist) and its impact on downstream signaling pathways would be warranted. The sigma-1 receptor is known to modulate a variety of cellular processes, including ion channel function, intracellular calcium signaling, and the activity of other receptors.[2][3][4]

A potential signaling pathway diagram illustrating the interaction between the sigma-1 receptor and the dopamine D1 receptor, which can be modulated by sigma-1 receptor ligands, is presented below.[4]

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol D1R Dopamine D1 Receptor AC Adenylyl Cyclase (AC) D1R->AC Activates cAMP cAMP AC->cAMP Generates LType L-type Ca2+ Channel Ca2 Ca2+ LType->Ca2 Influx S1R Sigma-1 Receptor PKC Protein Kinase C (PKC) S1R->PKC Activates PKC->LType Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2->AC Potentiates Dopamine Dopamine Dopamine->D1R S1R_Agonist Sigma-1 Receptor Agonist (e.g., this compound if active) S1R_Agonist->S1R

Caption: Potential modulation of D1 receptor signaling by a sigma-1 receptor agonist.

References

Methodological & Application

Application Notes and Protocols for JJC8-089 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the behavioral effects of JJC8-089, a potent and selective dopamine transporter (DAT) inhibitor. As a "typical" DAT inhibitor, this compound stabilizes the dopamine transporter in an outward-facing conformation, leading to an increase in extracellular dopamine levels. This mechanism suggests its potential utility in models of motivational dysfunction, depression, and anhedonia.

The following sections detail the signaling pathway of this compound and provide standardized protocols for key behavioral assays relevant to its pharmacological profile: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT).

Signaling Pathway of this compound

This compound primarily exerts its effects by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This enhanced signaling can modulate various downstream pathways involved in reward, motivation, and mood.

JJC8_089_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_receptor D1 Receptor Dopamine->D1_receptor Binding D2_receptor D2 Receptor Dopamine->D2_receptor Binding JJC8_089 This compound JJC8_089->DAT Inhibition Downstream_signaling Downstream Signaling (e.g., cAMP pathway) D1_receptor->Downstream_signaling Activation D2_receptor->Downstream_signaling Modulation Behavioral_effects Behavioral Effects (Mood, Motivation) Downstream_signaling->Behavioral_effects JJC8_089_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (3-5 days) Animal_acclimation->Habituation Baseline_testing Baseline Behavioral Testing (Optional) Habituation->Baseline_testing Randomization Randomization to Groups (Vehicle, this compound doses) Baseline_testing->Randomization Drug_administration This compound Administration (e.g., i.p., 30 min pre-test) Randomization->Drug_administration FST Forced Swim Test (FST) Drug_administration->FST TST Tail Suspension Test (TST) Drug_administration->TST NSFT Novelty-Suppressed Feeding Test (NSFT) Drug_administration->NSFT Data_collection Data Collection & Scoring FST->Data_collection TST->Data_collection NSFT->Data_collection Statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) Data_collection->Statistical_analysis Interpretation Interpretation of Results Statistical_analysis->Interpretation

Application Notes and Protocols for In Vivo Administration of JJC8-089 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a novel dopamine transporter (DAT) inhibitor, structurally analogous to modafinil, which has demonstrated potential for treating motivational dysfunction.[1][2][3] Preclinical studies in rat models have shown that this compound can effectively reverse the low-effort bias induced by the vesicular monoamine transporter 2 (VMAT-2) inhibitor, tetrabenazine (TBZ).[1][2][3][4] This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound in rats, based on established experimental findings.

Quantitative Data Summary

The following tables summarize the dosages of this compound and tetrabenazine used in studies investigating effort-related motivational dysfunction in Sprague-Dawley rats.

Table 1: this compound Dosage and Administration in Male Rats [1]

ParameterDetails
Animal Model Male Sprague-Dawley rats
Inducing Agent Tetrabenazine (TBZ) at 1.0 mg/kg
This compound Doses 3.75, 7.5, and 15.0 mg/kg
Administration Route Intraperitoneal (i.p.)
Experimental Design Repeated measures, with each rat receiving all drug combinations in a randomized order.
Observed Effects Doses of 7.5 and 15.0 mg/kg significantly reversed the low-effort bias induced by tetrabenazine, leading to an increase in high-effort lever pressing for a preferred reinforcer.[1]

Table 2: this compound Dosage and Administration in Female Rats [1]

ParameterDetails
Animal Model Female Sprague-Dawley rats
Inducing Agent Tetrabenazine (TBZ) at 2.0 mg/kg
This compound Doses 3.75, 7.5, and 15.0 mg/kg
Administration Route Intraperitoneal (i.p.)
Experimental Design Repeated measures, with each rat receiving all drug combinations in a randomized order.
Observed Effects The 7.5 mg/kg dose of this compound significantly reversed the effects of tetrabenazine.[1]

Experimental Protocols

This section details the methodologies for preparing and administering this compound and tetrabenazine in rats to study effort-related choice behavior.

Materials
  • This compound

  • Tetrabenazine (TBZ)

  • Dimethyl sulfoxide (DMSO)

  • 0.9% Saline

  • Hydrochloric acid (HCl)

  • Standard laboratory equipment for injections (syringes, needles)

  • Animal scale

Drug Preparation

Tetrabenazine (TBZ) Solution:

  • Prepare a vehicle solution of 20% DMSO and 80% 0.9% saline.[1]

  • Dissolve tetrabenazine in the vehicle solution to the desired concentration (e.g., 1.0 mg/mL for a 1.0 mg/kg dose in a rat receiving 1 mL/kg injection volume).

  • Titrate the solution with HCl to a pH of approximately 4.5.[1]

  • The vehicle control for TBZ should be the 20% DMSO/80% saline solution, also titrated to a pH of ~4.5.[1]

This compound Solution:

  • The specific vehicle for this compound is not explicitly stated in the primary reference. A common vehicle for similar compounds is a solution of DMSO and saline. It is recommended to perform solubility tests to determine the optimal vehicle.

  • Prepare a vehicle control solution (e.g., DMSO/saline).

  • Dissolve this compound in the chosen vehicle to achieve the desired concentrations (e.g., 3.75, 7.5, and 15.0 mg/mL for a 1 mL/kg injection volume).

In Vivo Administration Protocol

This protocol is based on the tetrabenazine-induced motivational dysfunction model.

  • Animal Acclimation: Acclimate male and female Sprague-Dawley rats to the housing and handling conditions.

  • Behavioral Training: Train the rats on an effort-based choice task, such as a concurrent fixed-ratio 5 (FR5)/chow feeding choice task.[1][5]

  • Drug Administration:

    • On the day of the experiment, weigh each rat to determine the precise injection volume.

    • Administer the tetrabenazine solution (or its vehicle) via intraperitoneal (i.p.) injection.

    • The timing of administration is critical. In the cited studies, tetrabenazine was administered prior to the behavioral testing session.[5][6]

    • Administer the this compound solution (or its vehicle) via i.p. injection at a specified time point before the behavioral task. In studies with similar compounds, the dopamine transport inhibitor is often given 30 minutes before testing.[6][7]

  • Behavioral Testing: Place the rats in the operant chambers and record the behavioral measures (e.g., number of lever presses, amount of chow consumed) for the duration of the session (e.g., 30 minutes).[5]

  • Data Analysis: Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to determine the effects of the drug treatments.[1]

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Blocks Packaging DA_synapse Dopamine DA_vesicle->DA_synapse Release DA Dopamine DA->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DAT->DA DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Effort Effort-based Behavior DA_receptor->Effort Initiates TBZ Tetrabenazine (TBZ) TBZ->VMAT2 Inhibits JJC8_089 This compound JJC8_089->DAT Inhibits

Caption: Mechanism of action of this compound in reversing tetrabenazine-induced motivational deficit.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Protocol (Repeated Measures Design) cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animals Sprague-Dawley Rats (Male and Female) Training Training on Effort-Based Choice Task (e.g., FR5/Chow) Animals->Training TBZ_Admin Administer Tetrabenazine (TBZ) or Vehicle (i.p.) Training->TBZ_Admin JJC8_089_Admin Administer this compound or Vehicle (i.p.) TBZ_Admin->JJC8_089_Admin Pre-treatment Interval Behavioral_Test 30-minute Behavioral Testing Session JJC8_089_Admin->Behavioral_Test Data_Collection Record Lever Presses and Chow Intake Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

Caption: Workflow for evaluating this compound's effect on motivational dysfunction in rats.

References

preparing JJC8-089 solutions for research use

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

JJC8-089 is a potent and selective dopamine transporter (DAT) inhibitor derived from modafinil.[1] As a dopamine reuptake inhibitor (DRI), it effectively increases the concentration of dopamine in the synaptic cleft by blocking its reuptake into presynaptic neurons.[2] Structurally and functionally, this compound is classified as a "typical" DAT inhibitor, meaning it stabilizes the dopamine transporter in an outward-facing conformation, an action profile similar to that of cocaine.[2][3] This characteristic distinguishes it from "atypical" DAT inhibitors like its analog JJC8-091, which bind to a more occluded conformation of the transporter.[2][3]

These application notes provide detailed protocols for the preparation and use of this compound solutions for both in vitro and in vivo research applications, with a focus on its use in studying motivational processes and psychostimulant-related behaviors.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₂H₂₈F₂N₂OS[4]
Molar Mass 406.53 g/mol [4]
Appearance Solid[4]
Solubility Soluble in DMSO[4]

Storage and Stability:

This compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[4] Solutions of this compound in solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Binding Affinities of this compound and Related Compounds
CompoundTargetKᵢ (nM)SpeciesReference
This compound DAT 37.8 Human [1]
NET11,820Human[1]
SERT6,800Human[1]
Sigma σ₁ Receptor2.24Human[1]
JJC8-088 (Typical DRI)DAT6.72Human[5]
NET1950Human[5]
SERT213Human[5]
Sigma σ₁ Receptor41.6Human[5]
JJC8-091 (Atypical DRI)DAT2730 ± 1270Non-human Primate[2][6]
Table 2: In Vivo Efficacy of this compound
ExperimentAnimal ModelDoses (mg/kg, i.p.)EffectReference
Reversal of Tetrabenazine-Induced Low-Effort BiasMale Sprague-Dawley Rats3.75, 7.5, 15.0Significantly increased high-effort lever pressing for a preferred reinforcer.[1][4]

Signaling Pathways

This compound, as a dopamine transporter inhibitor, primarily modulates the dopamine signaling pathway. By blocking the reuptake of dopamine from the synaptic cleft, it increases the availability of dopamine to bind to postsynaptic D1 and D2-like receptors. This initiates a cascade of intracellular signaling events that are crucial for neuronal communication and plasticity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) JJC8_089 This compound JJC8_089->DAT Inhibits Dopamine->DAT D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuroplasticity) CREB->Gene_Expression Regulates

Caption: Dopamine signaling pathway modulated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure for 10 mM Stock Solution:

  • Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molar Mass = 406.53 g/mol ). For 1 mL of 10 mM stock solution, 4.065 mg of this compound is required.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[4]

Preparation of Working Solutions:

Dilute the 10 mM stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration for your experiment. Ensure the final concentration of DMSO is compatible with your experimental system and include a vehicle control with the same final DMSO concentration.

Protocol 2: In Vitro Dopamine Uptake Inhibition Assay

This protocol is a general guideline for assessing the potency of this compound in inhibiting dopamine uptake in cells expressing the dopamine transporter.

start Start plate_cells Plate DAT-expressing cells in a 96-well plate start->plate_cells incubate_cells Incubate cells for 24-48 hours plate_cells->incubate_cells prepare_solutions Prepare this compound dilutions and [3H]Dopamine solution incubate_cells->prepare_solutions preincubate Pre-incubate cells with This compound or vehicle prepare_solutions->preincubate add_dopamine Add [3H]Dopamine to initiate uptake preincubate->add_dopamine incubate_uptake Incubate for a defined period (e.g., 10 minutes) add_dopamine->incubate_uptake terminate_uptake Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate_uptake lyse_cells Lyse cells and add scintillation cocktail terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity using a scintillation counter lyse_cells->measure_radioactivity analyze_data Analyze data to determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a dopamine uptake inhibition assay.

Materials:

  • Cells expressing the dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells)

  • 96-well cell culture plates

  • This compound stock solution

  • [³H]Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate the DAT-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • On the day of the experiment, prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of [³H]Dopamine in the assay buffer at a concentration close to its Kₘ for the transporter.

  • Wash the cells with the assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle (assay buffer with the same final concentration of DMSO) for 10-20 minutes at 37°C.

  • Initiate the dopamine uptake by adding the [³H]Dopamine solution to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.

  • Non-specific uptake should be determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909) or by using cells that do not express the DAT.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Administration of this compound in Rodents

This protocol provides a general guideline for the preparation and administration of this compound for behavioral studies in rodents.

Materials:

  • This compound powder

  • DMSO

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure for Vehicle Preparation:

A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.[4]

  • Prepare the required volume of the vehicle by first mixing the DMSO and Tween 80.

  • Add the saline to the DMSO/Tween 80 mixture and vortex thoroughly to ensure a homogenous solution.

Procedure for this compound Solution Preparation:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • Add the appropriate volume of Tween 80 to the this compound/DMSO solution and mix well.

  • Slowly add the saline to the mixture while vortexing to prevent precipitation of the compound. The final solution should be clear.

  • Administer the this compound solution or the vehicle to the animals via intraperitoneal (i.p.) injection at the desired time point before behavioral testing. For example, in studies reversing tetrabenazine-induced deficits, this compound has been administered 30 minutes before the behavioral task.

Important Considerations:

  • The final volume of the injection should be appropriate for the size of the animal (e.g., 1-2 mL/kg for rats).

  • Always include a vehicle-treated control group in your experimental design.

  • The stability of the prepared solution should be considered, and fresh solutions should be prepared regularly.

References

Application Notes and Protocols for JJC8-089 in Rodent Models of Addiction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JJC8-089, a dopamine transporter (DAT) inhibitor, in preclinical rodent models of addiction. This document includes its mechanism of action, detailed protocols for key behavioral and neurochemical experiments, and a summary of available data.

Introduction to this compound

This compound is a novel compound that acts as a "typical" or cocaine-like inhibitor of the dopamine transporter.[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound elevates extracellular dopamine levels, which is the primary mechanism underlying its effects on reward, motivation, and reinforcement. Its structural analog, JJC8-091, is considered an "atypical" DAT inhibitor, providing a valuable tool for comparative studies to dissect the neurobiological mechanisms of addiction.

Mechanism of Action

This compound binds to the dopamine transporter (DAT) in its outward-facing conformation, effectively blocking the reuptake of dopamine from the synapse into the presynaptic neuron.[2] This inhibition leads to a rapid and significant increase in the concentration and duration of dopamine in the nucleus accumbens, a key brain region in the reward pathway. This mode of action is similar to that of cocaine, suggesting that this compound may have reinforcing properties and abuse potential.[3] In contrast, atypical DAT inhibitors are thought to stabilize a more inward-facing or occluded conformation of the transporter, leading to a slower onset and longer-lasting increase in extracellular dopamine.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Increased Extracellular Dopamine JJC8_089 This compound JJC8_089->DAT Inhibition Dopamine_Receptors Dopamine Receptors Extracellular_Dopamine->Dopamine_Receptors Binding Reward_Signal Reward Signaling Cascade Dopamine_Receptors->Reward_Signal Activation

Diagram 1: Signaling pathway of this compound at the dopamine synapse.

Data Presentation

The following tables summarize the quantitative data from studies on JJC8-088, a close structural analog of this compound, in rodent models. This data can be used as a reference for designing experiments with this compound.

Table 1: Effects of JJC8-088 on Cocaine Self-Administration in Rats

Dose (mg/kg, i.p.)Pre-treatment TimeEffect on Cocaine InfusionsReference
330 minSignificant decrease[4]
1030 minSignificant decrease[4]
3030 minSignificant decrease[4]

Table 2: Effects of JJC8-088 on Extracellular Dopamine in the Nucleus Accumbens Shell (NAS) of Mice

Dose (mg/kg, i.p.)Peak Increase in DA (% of basal)Time to PeakReference
10~200%~40 min[5]
32~400%~50 min[5]
56~500-600%~60 min[5]

Table 3: Effects of JJC8-088 on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Effect on Distance TraveledTime of Peak EffectReference
10Dose-dependent stimulation30-40 min[5]
32Dose-dependent stimulation30-40 min[5]
56Dose-dependent stimulation30-40 min[5]

Experimental Protocols

Protocol 1: Intravenous Self-Administration

This protocol is adapted from standard rodent drug self-administration procedures and can be used to assess the reinforcing properties of this compound or its effects on the self-administration of other drugs of abuse.[6][7]

Objective: To determine if rodents will learn to perform an action (e.g., lever press) to receive an intravenous infusion of this compound, and to assess how pre-treatment with this compound affects the self-administration of another reinforcing drug (e.g., cocaine).

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 10% DMSO in saline)

  • Standard operant conditioning chambers equipped with two levers, a syringe pump, and associated visual and auditory cues.

  • Intravenous catheters and surgical supplies.

  • Male Wistar or Sprague-Dawley rats (250-300g).

Procedure:

  • Catheter Implantation Surgery:

    • Anesthetize the rat following approved institutional protocols.

    • Implant a chronic indwelling catheter into the jugular vein.

    • Exteriorize the catheter on the back of the animal.

    • Allow a recovery period of at least 5-7 days. Flush the catheter daily with heparinized saline to maintain patency.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber for a 2-hour session daily.

    • Connect the catheter to the syringe pump.

    • Program the chamber so that a press on the "active" lever results in an intravenous infusion of this compound (e.g., 0.25-1.0 mg/kg/infusion) over a few seconds.

    • Each infusion should be paired with a cue light and/or tone.

    • A press on the "inactive" lever is recorded but has no consequences.

    • Continue training until stable responding is observed (e.g., consistent number of infusions per session for 3 consecutive days).

  • Testing the Effects on Drug of Abuse Self-Administration:

    • Train rats to self-administer a standard drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) until a stable baseline is achieved.

    • On test days, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

    • Record the number of active and inactive lever presses and infusions.

cluster_surgery Surgery & Recovery cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Recovery Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration Recovery->Acquisition Stability Stable Responding Acquisition->Stability Pretreatment This compound or Vehicle Pre-treatment Stability->Pretreatment Test_Session Self-Administration Session Pretreatment->Test_Session

Diagram 2: Experimental workflow for intravenous self-administration.
Protocol 2: In Vivo Microdialysis

This protocol, based on established microdialysis procedures, allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving rodents following the administration of this compound.[8][9]

Objective: To quantify the effect of this compound on dopamine dynamics in the nucleus accumbens.

Materials:

  • This compound

  • Vehicle

  • Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae.

  • Stereotaxic apparatus and surgical instruments.

  • Syringe pump and fraction collector.

  • HPLC system with electrochemical detection for dopamine analysis.

  • Male Wistar or Sprague-Dawley rats (250-300g).

Procedure:

  • Guide Cannula Implantation Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the nucleus accumbens shell (NAS) using appropriate coordinates from a rat brain atlas.

    • Secure the cannula with dental cement and skull screws.

    • Allow a recovery period of at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 10-20 minutes for at least one hour.

    • Administer this compound (e.g., 10, 32, 56 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • Analyze the dopamine content of the samples using HPLC-ED.

    • At the end of the experiment, verify probe placement via histological analysis.

cluster_surgery Surgery & Recovery cluster_experiment Microdialysis Experiment Surgery Guide Cannula Implantation Recovery Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion & Stabilization Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Injection This compound or Vehicle Injection Baseline->Injection Post_Injection Post-Injection Sample Collection Injection->Post_Injection Analysis HPLC Analysis & Histology Post_Injection->Analysis

Diagram 3: Experimental workflow for in vivo microdialysis.
Protocol 3: Locomotor Activity Assessment

This protocol measures the stimulant effects of this compound on spontaneous movement in rodents.[10][11]

Objective: To determine if this compound increases locomotor activity, a behavioral indicator of its stimulant properties.

Materials:

  • This compound

  • Vehicle

  • Open-field activity chambers equipped with infrared beams to detect movement.

  • Male Swiss-Webster mice or Sprague-Dawley rats.

Procedure:

  • Habituation:

    • On the day before testing, place each animal in the activity chamber for 30-60 minutes to allow for habituation to the novel environment.

  • Testing:

    • On the test day, administer this compound (e.g., 10, 32, 56 mg/kg, i.p.) or vehicle.

    • Immediately place the animal in the activity chamber.

    • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.

    • Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.

cluster_habituation Habituation cluster_testing Testing Habituation_Session Habituation to Activity Chamber Injection This compound or Vehicle Injection Habituation_Session->Injection Placement Place in Chamber Injection->Placement Recording Record Locomotor Activity Placement->Recording Data_Analysis Data Analysis Recording->Data_Analysis

Diagram 4: Experimental workflow for locomotor activity assessment.

Logical Relationships

The distinction between typical and atypical DAT inhibitors is crucial for understanding the therapeutic potential and abuse liability of compounds like this compound.

cluster_typical Typical (e.g., this compound, Cocaine) cluster_atypical Atypical (e.g., JJC8-091, Modafinil) DAT_Inhibitors Dopamine Transporter Inhibitors Outward_Conformation Binds to Outward-Facing Conformation DAT_Inhibitors->Outward_Conformation Inward_Conformation Binds to Inward/Occluded Conformation DAT_Inhibitors->Inward_Conformation Rapid_DA_Increase Rapid, High Increase in Dopamine Outward_Conformation->Rapid_DA_Increase High_Abuse_Liability High Abuse Liability Rapid_DA_Increase->High_Abuse_Liability Slow_DA_Increase Slower, Sustained Increase in Dopamine Inward_Conformation->Slow_DA_Increase Low_Abuse_Liability Low Abuse Liability Slow_DA_Increase->Low_Abuse_Liability

Diagram 5: Logical relationship between typical and atypical DAT inhibitors.

References

Application Notes and Protocols: In Vivo Microdialysis for Dopamine Measurement Following Administration of Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed protocol for in vivo microdialysis to measure dopamine levels, with a focus on the application for studying dopamine transporter (DAT) inhibitors like JJC8-089. While a specific, standardized protocol for this compound is not publicly available, this document outlines a comprehensive methodology based on published studies of analogous compounds, JJC8-088 and JJC8-091.

Introduction

In vivo microdialysis is a widely used neurochemical technique to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of discrete brain regions in awake, freely-moving animals.[1][2] This method is particularly valuable for assessing the pharmacodynamic effects of novel compounds targeting neurotransmitter systems. This compound is a dopamine transporter (DAT) inhibitor investigated for its potential to address motivational dysfunction.[3][4] By blocking the reuptake of dopamine from the synaptic cleft, DAT inhibitors are expected to increase extracellular dopamine concentrations. This protocol provides a detailed guide for researchers to conduct in vivo microdialysis experiments to quantify changes in dopamine levels following the administration of DAT inhibitors.

Data Presentation: Effects of Analogous Compounds on Dopamine Levels

The following tables summarize the quantitative data from studies on JJC8-088 and JJC8-091, compounds structurally and functionally related to this compound. These data illustrate the expected outcomes of a microdialysis experiment with a DAT inhibitor.

Table 1: Effect of JJC8-088 Administration on Extracellular Dopamine in the Nucleus Accumbens Shell (NAS) of Mice

Dose (mg/kg, i.p.)Maximum Dopamine Increase (% of Basal Levels)Time to Maximum Effect (minutes post-injection)Duration of Significant Effect
10~570%20-30> 2 hours
32~570%20-30> 2 hours
56~570%20-30> 2 hours

Data synthesized from a study in Swiss Webster mice.[5]

Table 2: Effect of JJC8-091 Administration on Extracellular Dopamine in the Nucleus Accumbens Shell (NAS) of Rats

Dose (mg/kg, i.p.)Maximum Dopamine Increase (% of Basal Levels)Time to Maximum Effect (minutes post-injection)Duration of Significant Effect
10Not significant--
32~100%30> 3 hours
56~150%30> 3 hours

Data synthesized from a study in rats.[6]

Table 3: Basal Dopamine Levels in the Nucleus Accumbens Shell (NAS)

Animal ModelBasal Dopamine Levels (fmol/sample)
Swiss Webster Mice41.87 ± 3.61
Wistar Rats55.6 ± 4.0

Basal levels were reported to not be significantly different between experimental groups in the respective studies.[5][6]

Experimental Protocols

This section details the methodology for conducting in vivo microdialysis to measure dopamine following the administration of a test compound like this compound.

Animal Subjects and Housing
  • Species: Male Sprague-Dawley rats (250-350 g) or Swiss-Webster mice (25-30 g) are commonly used.

  • Housing: Animals should be group-housed in a temperature- and humidity-controlled facility with a 12:12 hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to any experimental procedures. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Surgical Procedure: Guide Cannula Implantation
  • Anesthesia: Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Target Brain Region: The Nucleus Accumbens Shell (NAS) is a key region for studying the effects of DAT inhibitors. The stereotaxic coordinates for the NAS are determined relative to bregma.

  • Craniotomy: Drill a small burr hole in the skull over the target coordinates.

  • Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 6.5-7.4) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Habituation: Allow the animal to habituate for at least 1-2 hours while perfusing with aCSF to establish a stable baseline.

  • Baseline Sample Collection: Collect at least three to five baseline dialysate samples at regular intervals (e.g., every 10-20 minutes). Dopamine levels in these samples should not vary by more than 15-20%.

  • Compound Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection, i.p.).

  • Post-administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for a predetermined period (e.g., 2-4 hours) to monitor changes in dopamine levels.

  • Sample Handling: To prevent degradation of dopamine, collect samples into vials containing a small amount of antioxidant solution (e.g., perchloric acid or an EDTA/acetic acid solution).[7] Store samples at -80°C until analysis.

Dopamine Analysis
  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the standard method for quantifying dopamine in microdialysates. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.[7]

  • Chromatography: Use a reverse-phase C18 column for separation. The mobile phase typically consists of a phosphate buffer, methanol, and an ion-pairing agent.

  • Detection: An electrochemical detector is used to measure the oxidation of dopamine.

  • Quantification: Calculate the concentration of dopamine in each sample by comparing the peak area to that of known standards.

  • Data Expression: Express the results as a percentage change from the average baseline dopamine levels.

Mandatory Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Cytosolic Dopamine L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_Vesicle Dopamine (in vesicles) Dopamine_extra Extracellular Dopamine Dopamine_Vesicle->Dopamine_extra Action Potential -dependent Release Dopamine_cyto->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) Dopamine_extra->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine_extra->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling (e.g., cAMP changes) Dopamine_Receptor->Postsynaptic_Effect JJC8_089 This compound (DAT Inhibitor) JJC8_089->DAT Inhibition cluster_prep Animal Preparation cluster_exp Microdialysis Experiment cluster_analysis Sample Analysis & Data Interpretation Animal_Acclimation Animal Acclimation (≥ 1 week) Stereotaxic_Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Stereotaxic_Surgery Recovery Post-operative Recovery (5-7 days) Stereotaxic_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Habituation Habituation & Equilibration (1-2 hours) Probe_Insertion->Habituation Baseline_Collection Baseline Sample Collection (3-5 samples) Habituation->Baseline_Collection Compound_Admin Compound Administration (e.g., this compound) Baseline_Collection->Compound_Admin Post_Admin_Collection Post-administration Sample Collection (2-4 hours) Compound_Admin->Post_Admin_Collection Sample_Storage Sample Storage (-80°C) Post_Admin_Collection->Sample_Storage HPLC_Analysis Dopamine Quantification (HPLC-ED or LC-MS/MS) Sample_Storage->HPLC_Analysis Data_Analysis Data Analysis: % change from baseline HPLC_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols for Electrophysiology Studies with JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JJC8-089 in electrophysiological studies. This compound is a potent inhibitor of the dopamine transporter (DAT), exhibiting a "typical" cocaine-like mechanism of action. It stabilizes the outward-facing conformation of DAT, leading to an increase in extracellular dopamine levels. These notes and protocols are designed to assist researchers in investigating the effects of this compound on dopaminergic neurotransmission.

Data Presentation

While direct quantitative electrophysiological data for this compound is not extensively available in the public domain, the following tables summarize the binding affinities and electrophysiological effects of the closely related modafinil analogs, JJC8-088 (a "typical" DAT inhibitor) and JJC8-091 (an "atypical" DAT inhibitor), to provide a comparative context for the expected effects of this compound. As a sulfide analog like JJC8-088, this compound is expected to have a higher affinity for DAT than its sulfoxide counterpart, JJC8-091.[1]

Table 1: Dopamine Transporter (DAT) Binding Affinities

CompoundDAT Binding Affinity (Ki) in NHP Striatum (nM)Notes
JJC8-08814.4 ± 9High-affinity, "typical" DAT inhibitor.[2][3]
JJC8-0912730 ± 1270Lower-affinity, "atypical" DAT inhibitor.[2][3]
This compoundNot explicitly reported; expected to be high affinity.Sulfide analog of JJC8-091; sulfoxide analogs have ~30-fold lower affinity at hDAT.[1]

Table 2: Comparative Electrophysiological Effects of "Typical" vs. "Atypical" DAT Inhibitors (FSCV in Nucleus Accumbens)

ParameterJJC8-088 ("Typical")JJC8-091 ("Atypical")Expected Profile for this compound ("Typical")
Dopamine Release (DAmax) Significant IncreaseNo significant effectSignificant Increase
Dopamine Clearance Rate Dose-dependent reductionDose-dependent reductionDose-dependent reduction
DAT Conformation Stabilizes outward-facingPromotes inward-facing/occludedStabilizes outward-facing

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Substantia Nigra Dopamine Neurons

This protocol is designed to measure the effect of this compound on the intrinsic membrane properties and dopamine-elicited currents in dopamine neurons of the substantia nigra pars compacta (SNc).

Materials:

  • This compound

  • Rodent brain slice preparation equipment (vibratome, slicing chamber)

  • Artificial cerebrospinal fluid (aCSF) and intracellular solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Brain Slice Preparation:

    • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional guidelines.

    • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 250-300 µm thick coronal or horizontal slices containing the SNc using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with aCSF heated to 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Visualize SNc dopamine neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics. Dopamine neurons are typically larger and have a more regular firing pattern compared to neighboring neurons.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at -70 mV to record dopamine-elicited currents.

    • In current-clamp mode, record the baseline firing rate and membrane potential.

  • Drug Application:

    • Establish a stable baseline recording for at least 5-10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the perfusing aCSF.

    • To study the effect on dopamine currents, co-apply dopamine with and without this compound.

    • Record changes in holding current, input resistance, firing rate, and the amplitude and kinetics of dopamine-elicited currents.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in the Nucleus Accumbens

This protocol measures real-time changes in dopamine release and uptake in the nucleus accumbens (NAc) in response to this compound.

Materials:

  • This compound

  • Rodent brain slice preparation equipment

  • FSCV recording system (e.g., WaveNeuro or similar)

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • aCSF

Methodology:

  • Brain Slice Preparation:

    • Prepare 300-400 µm thick coronal brain slices containing the NAc as described in Protocol 1.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • FSCV Recording:

    • Transfer a slice to the recording chamber and perfuse with heated (32-34°C), oxygenated aCSF.

    • Position a carbon-fiber microelectrode approximately 50-100 µm deep into the NAc shell or core.

    • Place a bipolar stimulating electrode near the microelectrode to evoke dopamine release.

    • Apply a triangular waveform (-0.4 V to +1.3 V and back, at 400 V/s, repeated every 100 ms) to the carbon-fiber electrode to detect dopamine.

  • Data Acquisition:

    • Record baseline dopamine release by applying a single electrical pulse (e.g., 300 µA, 4 ms) every 2-5 minutes.

    • Establish a stable baseline of evoked dopamine release for at least 20 minutes.

    • Bath-apply this compound at various concentrations.

    • Record the changes in the peak amplitude of evoked dopamine (DAmax) and the rate of dopamine clearance (tau, τ).

Mandatory Visualizations

cluster_0 Presynaptic Dopamine Neuron cluster_2 Postsynaptic Neuron cluster_3 Mechanism of this compound Action Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage VMAT2 Vesicular Storage->Synaptic Cleft Action Potential-Mediated Release Dopamine Receptors Postsynaptic D1/D2 Receptors Synaptic Cleft->Dopamine Receptors DAT Dopamine Transporter (DAT) (Outward-Facing Conformation) Synaptic Cleft->DAT Dopamine Reuptake Signaling Downstream Signaling Cascades Dopamine Receptors->Signaling JJC8089 This compound JJC8089->DAT Binds and Stabilizes

Caption: Mechanism of this compound action on dopaminergic neurotransmission.

Experimental Workflow for Whole-Cell Patch-Clamp cluster_animal Animal Preparation cluster_slice Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthetize Anesthetize Rodent Perfuse Transcardial Perfusion Anesthetize->Perfuse Dissect Brain Dissection Perfuse->Dissect Slice Vibratome Slicing (250-300 µm) Dissect->Slice Recover Slice Recovery in aCSF (32-34°C) Slice->Recover Identify Identify SNc Dopamine Neuron (IR-DIC) Recover->Identify Patch Achieve Whole-Cell Configuration Identify->Patch Baseline Record Stable Baseline Patch->Baseline Apply_Drug Bath Apply this compound Baseline->Apply_Drug Record_Effect Record Changes in Neuronal Properties Apply_Drug->Record_Effect Analyze Analyze Firing Rate, I-V Curves, etc. Record_Effect->Analyze

Caption: Workflow for whole-cell patch-clamp studies of this compound.

Experimental Workflow for Fast-Scan Cyclic Voltammetry cluster_prep Slice Preparation cluster_fscv FSCV Recording cluster_data Data Acquisition & Analysis Prepare_Slices Prepare NAc Brain Slices (300-400 µm) Recover_Slices Slice Recovery in aCSF Prepare_Slices->Recover_Slices Position_Electrodes Position Carbon-Fiber & Stimulating Electrodes Recover_Slices->Position_Electrodes Apply_Waveform Apply Triangular Waveform Position_Electrodes->Apply_Waveform Evoke_Release Electrically Evoke Dopamine Release Apply_Waveform->Evoke_Release Record_Baseline Record Baseline DA Release Apply_JJC8089 Bath Apply this compound Record_Baseline->Apply_JJC8089 Measure_Changes Measure DAmax and Clearance Rate Apply_JJC8089->Measure_Changes Analyze_Data Analyze and Compare Data Measure_Changes->Analyze_Data

Caption: Workflow for FSCV analysis of this compound effects on dopamine dynamics.

References

Application Notes and Protocols for JJC8-089 in Effort-Based Decision-Making Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a novel, atypical dopamine transporter (DAT) inhibitor and a modafinil analog with potential therapeutic applications for motivational dysfunction.[1] Unlike typical DAT inhibitors such as cocaine, this compound exhibits a unique pharmacological profile that may reduce its abuse liability.[2] These application notes provide detailed protocols for utilizing this compound to study effort-based decision-making in preclinical models, a critical area of research for understanding and treating motivational deficits observed in various neuropsychiatric disorders.

Effort-based decision-making is often assessed using tasks where subjects choose between high-effort, high-reward options and low-effort, low-reward alternatives. A common model to induce a low-effort bias involves the administration of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine (TBZ), which depletes synaptic dopamine.[3][4] this compound has been shown to effectively reverse this TBZ-induced low-effort bias, demonstrating its potential to enhance motivation.[1][2]

Mechanism of Action

This compound acts as an atypical dopamine transporter (DAT) inhibitor. By blocking DAT, it increases the extracellular concentration of dopamine in key brain regions associated with motivation and reward, such as the nucleus accumbens.[5][6] This increase in dopaminergic signaling is believed to counteract the dopamine depletion caused by agents like tetrabenazine and to enhance the willingness to exert effort for a preferred reward. The "atypical" nature of this compound suggests it interacts with the DAT in a manner that differs from traditional stimulants, potentially leading to a more favorable side-effect profile.[7][8]

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron JJC8 This compound DAT Dopamine Transporter (DAT) JJC8->DAT Inhibits DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cleft Extracellular Dopamine DA_synapse->DA_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds Effort Increased Effort-Based Decision Making DA_receptor->Effort Activates Signaling

Figure 1: Proposed signaling pathway of this compound in modulating effort-based decision making.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on effort-based decision-making.

Table 1: Effect of this compound on Progressive Ratio (PROG)/Chow Feeding Choice Task in Male Rats

Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
Vehicle-Number of Lever PressesBaseline
This compound15.0Number of Lever PressesStatistically significant increase[2]

Table 2: Reversal of Tetrabenazine (TBZ)-Induced Low-Effort Bias by this compound in Female Rats (FR5/Chow Feeding Choice Task)

Pre-treatmentDose (mg/kg, i.p.)TreatmentDose (mg/kg, i.p.)Outcome MeasureResult
Vehicle-Vehicle-Number of Lever PressesBaseline
Tetrabenazine (TBZ)2.0Vehicle-Number of Lever PressesSignificant decrease
Tetrabenazine (TBZ)2.0This compound7.5Number of Lever PressesSignificant reversal of TBZ effect[2]

Note: In male rats, a dose of 1.0 mg/kg of tetrabenazine is typically used to induce a low-effort bias.[9]

Experimental Protocols

Detailed methodologies for two key behavioral paradigms used to assess effort-based decision-making are provided below.

Protocol 1: Concurrent Fixed-Ratio 5 (FR5)/Chow Feeding Choice Task

This task assesses an animal's willingness to expend effort (lever pressing) for a preferred food reward versus consuming a freely available, less preferred food (chow).

1. Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a small dish for chow.

  • The chamber should be housed within a sound-attenuating cubicle.

2. Habituation and Training:

  • Food Deprivation: Rats are typically food-deprived to 85-90% of their free-feeding body weight to ensure motivation. Water is available ad libitum in their home cages.

  • Magazine Training: Rats are habituated to the operant chamber and trained to retrieve food pellets from the dispenser.

  • Lever Press Training (Continuous Reinforcement): Rats are trained to press a designated "active" lever for a food pellet reward on a continuous reinforcement schedule (FR1), where each press results in a reward.

  • FR5 Schedule Training: The response requirement is gradually increased to a fixed-ratio 5 (FR5) schedule, where five lever presses are required for one food pellet. Training continues until a stable baseline of responding is achieved.

3. Experimental Procedure:

  • A pre-weighed amount of standard lab chow is placed in the dish inside the operant chamber.

  • The active lever is extended, and the rat is allowed to choose between pressing the lever on an FR5 schedule for preferred food pellets or consuming the freely available chow for the duration of the session (typically 30 minutes).

  • Drug Administration:

    • To induce a low-effort bias, administer tetrabenazine (TBZ) intraperitoneally (i.p.) at a dose of 1.0 mg/kg for male rats or 2.0 mg/kg for female rats, typically 30-60 minutes before the session.[2][9]

    • To test the effects of this compound, administer it i.p. at the desired dose (e.g., 7.5 mg/kg) following TBZ administration and prior to the behavioral session.[2]

  • Data Collection: The number of lever presses, number of pellets earned, and the amount of chow consumed are recorded.

cluster_0 Pre-Experiment cluster_1 Experimental Session cluster_2 Data Analysis A Food Deprivation B Magazine & Lever Press Training (FR1 -> FR5) A->B C TBZ Administration (optional) B->C D This compound Administration C->D E FR5/Chow Choice Task (30 min) D->E F Measure Lever Presses E->F G Measure Chow Consumed E->G

Figure 2: Experimental workflow for the FR5/Chow Feeding Choice Task.

Protocol 2: Progressive-Ratio (PROG)/Chow Feeding Choice Task

This task measures the "breakpoint," or the maximum amount of effort an animal is willing to exert for a single reward, providing an index of motivation.

1. Apparatus:

  • Same as for the FR5/Chow Feeding Choice Task.

2. Habituation and Training:

  • Follow the same initial habituation and lever press training as in Protocol 1.

  • Progressive Ratio Schedule Training: Instead of a fixed ratio, the number of lever presses required for each subsequent reward increases according to a predetermined schedule (e.g., an exponential progression). A common schedule is [5e^(R*0.2)] - 5, where R is the reward number.[10] Training continues until a stable breakpoint is established.

3. Experimental Procedure:

  • A pre-weighed amount of chow is available in the chamber.

  • The session begins, and the rat can choose to lever press on the PROG schedule or eat the chow.

  • The session typically ends when a set amount of time (e.g., 5-10 minutes) has passed since the last lever press, or after a maximum session duration (e.g., 60 minutes).

  • Drug Administration:

    • Administer this compound i.p. at the desired dose (e.g., 15.0 mg/kg) prior to the behavioral session.[2]

  • Data Collection: The primary measure is the "breakpoint" (the final ratio completed). The number of lever presses, pellets earned, and chow consumed are also recorded.

cluster_0 Pre-Experiment cluster_1 Experimental Session cluster_2 Data Analysis A Food Deprivation B Lever Press Training (FR -> PROG) A->B C This compound Administration B->C D PROG/Chow Choice Task C->D E Determine Breakpoint D->E F Measure Chow Consumed D->F

Figure 3: Experimental workflow for the Progressive Ratio (PROG)/Chow Feeding Choice Task.

Conclusion

This compound is a valuable pharmacological tool for investigating the neurobiology of effort-based decision-making and for screening potential therapeutics for motivational deficits. The protocols outlined above provide a framework for using this compound in established rodent models of effort-related choice. Researchers should carefully consider appropriate dosages, control groups, and behavioral parameters to ensure robust and reproducible results. Further investigation into the neurochemical and behavioral effects of this compound will continue to elucidate its therapeutic potential.

References

Application Notes and Protocols for In Vivo Injection of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a potent and selective dopamine transporter (DAT) inhibitor derived from modafinil. It exhibits a high affinity for DAT, leading to increased synaptic dopamine levels and subsequent modulation of dopaminergic signaling.[1] These characteristics make this compound a valuable research tool for investigating the role of the dopamine system in various physiological and pathological processes, including motivation, reward, and substance use disorders. This document provides detailed application notes and protocols for the appropriate in vivo administration of this compound, with a focus on vehicle selection, preparation, and administration route.

Data Presentation

Due to the hydrophobic nature of this compound, a suitable vehicle is required to ensure its solubility and bioavailability for in vivo studies. The following table summarizes the recommended vehicle composition and administration parameters based on published preclinical research.

ParameterValueReference
Vehicle Composition
Dimethyl Sulfoxide (DMSO)10% (v/v)[2]
Tween 80 (Polysorbate 80)15% (v/v)[2]
0.9% Saline75% (v/v)[2]
Administration Route Intraperitoneal (IP)[2]
Injection Volume 1.0 mL/kg of body weight[2]
Reported Dosages 3.75, 7.5, and 15.0 mg/kg[2]
Solubility Not explicitly reported. A pilot solubility study is recommended to determine the maximum concentration in this vehicle.
Storage of Formulation Recommended to be prepared fresh before each use. Stability of the formulation has not been reported.

Experimental Protocols

This section provides a detailed methodology for the preparation of the this compound formulation and its administration for in vivo experiments in rodents.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Vortex mixer

  • Sonicator (optional)

Preparation of this compound Formulation (for a 10 mg/kg dose in a 10 mL final volume)
  • Calculate the required amount of this compound:

    • For a 10 mg/kg dose and an injection volume of 1 mL/kg, the final concentration of the solution needs to be 10 mg/mL.

    • For a 10 mL final volume, you will need 100 mg of this compound.

  • Prepare the vehicle mixture:

    • In a sterile 15 mL conical tube, add 1.0 mL of DMSO.

    • Add 1.5 mL of Tween 80 to the DMSO.

    • Add 7.5 mL of 0.9% saline to the DMSO/Tween 80 mixture.

    • Vortex the mixture thoroughly until it forms a homogenous solution.

  • Dissolve this compound in the vehicle:

    • Weigh 100 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the 10 mL of the prepared vehicle to the tube containing the this compound powder.

    • Vortex the mixture vigorously for 2-3 minutes to dissolve the compound.

    • If complete dissolution is not achieved, sonicate the mixture in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

In Vivo Administration Protocol (Intraperitoneal Injection in Rats)
  • Animal Handling:

    • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

    • Weigh the animal immediately before injection to accurately calculate the required injection volume.

  • Injection Procedure:

    • Gently restrain the rat, exposing the lower abdominal area.

    • Draw the appropriate volume of the this compound formulation into a sterile syringe fitted with a 25-27 gauge needle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the solution smoothly and withdraw the needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron JJC8_089 This compound DAT Dopamine Transporter (DAT) JJC8_089->DAT Inhibition DA_vesicle Dopamine Vesicles Synaptic_Cleft Increased Dopamine DA_vesicle->Synaptic_Cleft Release DA_reuptake Dopamine Reuptake Synaptic_Cleft->DAT Reuptake D1R D1 Receptor Synaptic_Cleft->D1R D2R D2 Receptor Synaptic_Cleft->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK Pathway PKA->ERK Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) ERK->Cellular_Response

Caption: Signaling pathway of this compound action at the dopaminergic synapse.

Experimental Workflow for In Vivo Study

cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh this compound C Dissolve this compound in Vehicle (Vortex/Sonicate) A->C B Prepare Vehicle (10% DMSO, 15% Tween 80, 75% Saline) B->C F Intraperitoneal (IP) Injection C->F D Weigh Animal E Calculate Injection Volume (1.0 mL/kg) D->E E->F G Behavioral Testing F->G H Tissue Collection F->H I Data Analysis G->I H->I

Caption: Experimental workflow for in vivo administration of this compound.

References

Application Notes and Protocols for JJC8-089 in Conditioned Place Preference (CPP) Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a potent and selective dopamine reuptake inhibitor (DRI) derived from modafinil. It exhibits a high affinity for the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens.[1] Its pharmacological profile characterizes it as a "typical" or "cocaine-like" DRI.[2][3] The conditioned place preference (CPP) paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of drugs and other stimuli.[4][5][6][7] By pairing a specific environment with the administration of a substance, researchers can assess the motivational value of the substance by measuring the animal's preference for that environment in a drug-free state. These application notes provide a detailed protocol for utilizing this compound in CPP tests to assess its rewarding potential.

Data Presentation

The following tables present representative quantitative data from a conditioned place preference study with a typical dopamine reuptake inhibitor, which can be used as a reference for expected outcomes with this compound.

Table 1: Time Spent in Drug-Paired Chamber (Seconds)

Treatment GroupPre-Conditioning (Mean ± SEM)Post-Conditioning (Mean ± SEM)
Vehicle455 ± 25460 ± 30
This compound (1 mg/kg)450 ± 28550 ± 35
This compound (5 mg/kg)445 ± 30680 ± 40
This compound (10 mg/kg)452 ± 27750 ± 45

*Indicates a significant difference from the vehicle group (p < 0.05).

Table 2: Conditioned Place Preference Score (Difference in Time Spent in Drug-Paired Chamber: Post-Conditioning - Pre-Conditioning in Seconds)

Treatment GroupCPP Score (Mean ± SEM)
Vehicle5 ± 15
This compound (1 mg/kg)100 ± 20
This compound (5 mg/kg)235 ± 25
This compound (10 mg/kg)298 ± 30

*Indicates a significant difference from the vehicle group (p < 0.05).

Experimental Protocols

This protocol is adapted from established CPP procedures for typical dopamine reuptake inhibitors like cocaine.[4][5][8]

Materials
  • This compound

  • Vehicle (e.g., saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Conditioned Place Preference Apparatus (a three-chamber box with distinct visual and tactile cues in the two outer chambers and a neutral central chamber)

  • Video tracking software for automated recording of animal position and time spent in each chamber

  • Syringes and needles for intraperitoneal (i.p.) injections

Experimental Workflow

G cluster_pre Pre-Conditioning Phase cluster_cond Conditioning Phase (Days 3-6) cluster_post Post-Conditioning Phase pre_habituation Habituation (Day 1) Free exploration of all chambers pre_test Pre-Test (Day 2) Record baseline preference pre_habituation->pre_test cond_drug Drug Conditioning (e.g., Days 3 & 5) This compound injection + confinement to one chamber pre_test->cond_drug cond_vehicle Vehicle Conditioning (e.g., Days 4 & 6) Vehicle injection + confinement to the other chamber cond_drug->cond_vehicle post_test Post-Test (Day 7) Drug-free exploration of all chambers Record time spent in each chamber cond_vehicle->post_test G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) JJC8 This compound DAT Dopamine Transporter (DAT) JJC8->DAT Blocks DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake (inhibited) D1R D1 Receptor DA_synapse->D1R Binds to D2R D2 Receptor DA_synapse->D2R Binds to Signaling Downstream Signaling (e.g., cAMP pathway) D1R->Signaling D2R->Signaling Reward Reinforcing/Rewarding Effects Signaling->Reward

References

Application Notes and Protocols for Locomotor Activity Assessment of JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a potent and selective dopamine transporter (DAT) inhibitor. As a "typical" DAT inhibitor, it shares a behavioral profile similar to cocaine, primarily by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels and enhancing dopaminergic neurotransmission. This heightened dopaminergic activity, particularly in the nucleus accumbens, is strongly associated with an increase in spontaneous locomotor activity. The assessment of locomotor activity is a fundamental preclinical method to characterize the stimulant properties of novel psychoactive compounds like this compound. These application notes provide a comprehensive protocol for evaluating the effects of this compound on locomotor activity in rodents using the open-field test.

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its primary pharmacological effect by binding to the dopamine transporter (DAT) on presynaptic neurons. This action inhibits the reuptake of dopamine from the synapse, leading to an accumulation of dopamine in the synaptic cleft. The elevated synaptic dopamine concentration results in increased stimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which are key regulators of locomotor activity.[1][2][3] The stimulation of D1 receptors, in particular, is associated with an increase in forward locomotion.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

JJC8_089_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor Binding D2_Receptor D2 Receptor Dopamine->D2_Receptor Binding JJC8_089 This compound JJC8_089->DAT Inhibition Signaling_Cascade Downstream Signaling (e.g., PLCβ, IP3) D1_Receptor->Signaling_Cascade Activation D2_Receptor->Signaling_Cascade Modulation Locomotor_Activity Increased Locomotor Activity Signaling_Cascade->Locomotor_Activity

Caption: Mechanism of this compound on Dopaminergic Neurotransmission.

Experimental Protocol: Open-Field Locomotor Activity Assessment

This protocol details the procedure for assessing the impact of this compound on spontaneous locomotor activity in mice. The open-field test is a widely used behavioral assay for this purpose.

1. Animals:

  • Species: Male Swiss-Webster mice (or other appropriate strain).

  • Age: 8-12 weeks.

  • Housing: Group-housed (4-5 per cage) in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before testing and handled for several days to reduce stress.

2. Materials and Equipment:

  • This compound.

  • Vehicle solution (e.g., 10% DMSO, 15% Tween-80, and 75% sterile saline).

  • Open-field arenas (e.g., 40 cm x 40 cm x 30 cm Plexiglas chambers).

  • Automated activity monitoring system with infrared beams or video tracking software.

  • Animal scale.

  • Syringes and needles for administration.

  • 70% ethanol for cleaning.

3. Experimental Procedure:

JJC8_089_Experimental_Workflow cluster_setup Preparation cluster_dosing Dosing cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimate mice to testing room (30-60 minutes) Habituation Habituate mice to open-field arena (optional, e.g., 30 min on day prior) Acclimation->Habituation Preparation Prepare this compound solutions (Vehicle, 10, 32, 56 mg/kg) Habituation->Preparation Administration Administer this compound or Vehicle (i.p.) Preparation->Administration Placement Immediately place mouse in center of open-field arena Administration->Placement Recording Record locomotor activity (120 minutes) Placement->Recording Quantification Quantify parameters (e.g., distance traveled, rearing, time in center) Recording->Quantification Statistics Statistical analysis (e.g., ANOVA, post-hoc tests) Quantification->Statistics

Caption: Workflow for this compound Locomotor Activity Assessment.
  • Acclimation to Testing Room: On the day of the experiment, transport the mice to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimation to the new environment.

  • Habituation (Optional but Recommended): To reduce the influence of novelty-induced hyperactivity, a habituation session can be performed the day before the experiment. Place each mouse in the open-field arena for 30 minutes and allow for free exploration.

  • Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., 10, 32, and 56 mg/kg) in the vehicle. A vehicle-only solution should also be prepared for the control group.

  • Administration: Administer the prepared solutions of this compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Open-Field Test:

    • Immediately after injection, gently place the mouse in the center of the open-field arena.

    • Start the automated activity monitoring system to record locomotor activity for a total duration of 120 minutes.

    • At the end of the session, return the mouse to its home cage.

    • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

4. Data Analysis:

  • The primary parameter for assessing locomotor activity is the total distance traveled (cm) .

  • Other relevant parameters that can be analyzed include:

    • Rearing frequency (vertical activity).

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects).

    • Stereotypy counts (repetitive, non-locomotor movements).

  • Analyze the data in time bins (e.g., 5 or 10 minutes) to evaluate the time course of the drug's effect.

  • Statistical analysis should be performed using appropriate methods, such as a one-way or two-way ANOVA, followed by post-hoc tests to compare between dose groups.

Data Presentation

The following table summarizes representative quantitative data on the effect of JJC8-088, a close analog of this compound, on locomotor activity in mice. This data illustrates a dose-dependent increase in distance traveled.

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) over 120 min (Mean ± SEM)
Vehicle-1500 ± 250
JJC8-088104500 ± 500
JJC8-088328500 ± 700
JJC8-0885612000 ± 900*

* Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data is illustrative and based on findings for the closely related compound JJC8-088.[4]

Time Course of Locomotor Activity:

Administration of JJC8-088 induces a dose-dependent stimulation of distance traveled that typically peaks between 30 and 40 minutes post-injection and remains elevated compared to vehicle for the duration of the 120-minute session.[4]

Conclusion

The protocol described provides a robust framework for assessing the stimulant effects of the dopamine transporter inhibitor this compound on locomotor activity. The open-field test is a sensitive and reliable method for characterizing the dose-dependent and time-course effects of this compound. The provided data for a closely related analog, JJC8-088, demonstrates the expected outcome of such an experiment, showing a clear increase in locomotor activity. These studies are crucial for understanding the behavioral pharmacology of this compound and for its further development as a research tool or potential therapeutic agent.

References

Application Notes and Protocols for Analysis of JJC8-089 Behavioral Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of behavioral data related to JJC8-089, an atypical dopamine transporter (DAT) inhibitor. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a novel modafinil analog that acts as an atypical dopamine transporter inhibitor.[1][2] Unlike typical DAT inhibitors such as cocaine, which stabilize the transporter in an outward-facing conformation, this compound and similar atypical inhibitors are thought to favor a more inward-facing or occluded conformation of DAT.[2] This distinct mechanism of action is hypothesized to underlie its unique behavioral profile, which includes the potential to improve motivational dysfunction without the significant abuse liability associated with traditional psychostimulants.[1][3] These notes are intended to provide researchers with the necessary information to design, execute, and analyze behavioral studies involving this compound.

Data Presentation: Quantitative Summary of this compound Behavioral Effects

The following tables summarize the key quantitative data from behavioral studies investigating the effects of this compound on effort-based decision-making and tetrabenazine-induced motivational deficits in rats.

Table 1: Effects of this compound on Tetrabenazine (TBZ)-Induced Deficits in a Fixed-Ratio 5 (FR5)/Chow Feeding Choice Task in Male Rats [1]

Treatment GroupDose (mg/kg)Mean Lever Presses (± SEM)P-value vs. TBZ/VEHMean Chow Intake (g ± SEM)P-value vs. TBZ/VEH
VEH/VEH-45.8 (± 3.7)< 0.010.8 (± 0.2)< 0.01
TBZ/VEH0.758.2 (± 2.1)-4.1 (± 0.4)-
TBZ/JJC8-0893.7515.5 (± 4.5)> 0.053.5 (± 0.6)> 0.05
TBZ/JJC8-0897.535.1 (± 5.2)< 0.011.5 (± 0.4)< 0.01
TBZ/JJC8-08915.032.7 (± 4.9)< 0.011.8 (± 0.5)< 0.01

SEM: Standard Error of the Mean. VEH: Vehicle. TBZ: Tetrabenazine.

Table 2: Effects of this compound on a Progressive-Ratio (PROG)/Chow Feeding Choice Task in Male Rats [1]

Treatment GroupDose (mg/kg)Mean Lever Presses (± SEM)P-value vs. VEHMean Chow Intake (g ± SEM)P-value vs. VEH
Vehicle-110.2 (± 15.1)-1.9 (± 0.3)-
This compound3.75145.5 (± 20.3)> 0.051.5 (± 0.4)> 0.05
This compound7.5185.1 (± 22.8)< 0.050.8 (± 0.2)< 0.05
This compound15.0192.7 (± 25.4)< 0.010.7 (± 0.2)< 0.01

SEM: Standard Error of the Mean.

Table 3: Effects of this compound on Tetrabenazine (TBZ)-Induced Deficits in a Fixed-Ratio 5 (FR5)/Chow Feeding Choice Task in Female Rats [1]

Treatment GroupDose (mg/kg)Mean Lever Presses (± SEM)P-value vs. TBZ/VEHMean Chow Intake (g ± SEM)P-value vs. TBZ/VEH
VEH/VEH-50.2 (± 4.1)< 0.010.5 (± 0.1)< 0.01
TBZ/VEH0.7522.5 (± 3.8)-2.9 (± 0.3)-
TBZ/JJC8-0893.7528.9 (± 4.9)> 0.052.2 (± 0.4)> 0.05
TBZ/JJC8-0897.540.1 (± 5.5)< 0.051.1 (± 0.3)< 0.01
TBZ/JJC8-08915.038.7 (± 5.1)> 0.051.3 (± 0.4)< 0.01

SEM: Standard Error of the Mean. VEH: Vehicle. TBZ: Tetrabenazine.

Experimental Protocols

Detailed methodologies for the key behavioral experiments cited are provided below.

Protocol 1: Effort-Related Choice Behavior - Fixed-Ratio 5 (FR5)/Chow Feeding Task

This task assesses the willingness of an animal to expend effort to obtain a more preferred food reward versus consuming a freely available, less preferred food.

1. Animals:

  • Male or female Sprague-Dawley rats.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water available ad libitum, except during testing.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.

  • A small dish containing standard laboratory chow is placed inside the chamber.

3. Habituation and Training:

  • Magazine Training: Rats are placed in the operant chamber and receive food pellets (45 mg) on a random-time 30-second schedule for one 30-minute session to associate the feeder with food.

  • Lever Press Training: Rats are trained to press one of the levers for food pellet reinforcement on a continuous reinforcement (CRF) schedule, where each press delivers one pellet. Training continues until the rat earns at least 50 pellets in a 30-minute session.

  • Fixed-Ratio Training: The response requirement is gradually increased from CRF to FR2, and finally to FR5. Rats are trained on the FR5 schedule until they demonstrate stable responding.

4. Testing Procedure:

  • Rats are food restricted to 85-90% of their free-feeding body weight.

  • On the test day, rats are injected with either vehicle or this compound (intraperitoneally, IP) at the desired doses.

  • For the tetrabenazine-induced deficit model, rats are first injected with tetrabenazine (0.75 mg/kg, IP) 60 minutes before the behavioral session, followed by the vehicle or this compound injection 30 minutes before the session.

  • The session begins with the illumination of the house light and the insertion of the lever.

  • During the 30-minute session, the rat can choose to press the lever on an FR5 schedule to receive a high-value food pellet or consume the freely available low-value chow.

  • Data Collection: The number of lever presses, the number of pellets earned, and the amount of chow consumed (in grams) are recorded.

Protocol 2: Effort-Related Choice Behavior - Progressive-Ratio (PROG)/Chow Feeding Task

This task measures the maximum effort an animal is willing to exert for a preferred reward.

1. Animals and Apparatus:

  • Same as Protocol 1.

2. Training:

  • Animals are trained on the FR5/Chow feeding task as described in Protocol 1.

3. Testing Procedure:

  • The procedure is similar to the FR5 task, but the response requirement for earning a food pellet increases after each successfully completed ratio.

  • The progression of the ratio requirement is typically as follows: 1, 2, 4, 6, 9, 12, 15, 20, 25, 30, and so on, with an increment of 5 after the ratio of 30.

  • The session ends after 30 minutes or when the animal fails to make a response for 5 consecutive minutes.

  • Data Collection: The highest ratio completed (breakpoint), the total number of lever presses, and the amount of chow consumed are recorded.

Mandatory Visualizations

Signaling Pathway of an Atypical Dopamine Transporter Inhibitor

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Cytosol Dopamine (cytosolic) L_DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine (in vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol->Dopamine_Vesicle VMAT2 D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding DAT Dopamine Transporter (DAT) (Inward-Facing) Dopamine_Synapse->DAT Reuptake (Inhibited) Signaling_Cascade Signaling Cascade D2_Receptor->Signaling_Cascade Behavioral_Response Behavioral Response Signaling_Cascade->Behavioral_Response JJC8_089 This compound JJC8_089->DAT Binds and Stabilizes

Mechanism of this compound at the Dopaminergic Synapse.
Experimental Workflow for Effort-Based Decision-Making Task

G cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase Habituation Habituation to Operant Chamber Training Lever Press Training (CRF to FR5/PROG) Habituation->Training Drug_Admin Drug Administration (Vehicle, TBZ, this compound) Training->Drug_Admin Behavioral_Task Effort-Based Choice Task (FR5/Chow or PROG/Chow) Drug_Admin->Behavioral_Task Data_Collection Data Collection (Lever Presses, Chow Intake) Behavioral_Task->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Workflow for the Effort-Based Choice Experiments.
Logical Relationship of Atypical vs. Typical DAT Inhibition

G cluster_typical Typical Inhibition (e.g., Cocaine) cluster_atypical Atypical Inhibition (e.g., this compound) DAT Dopamine Transporter (DAT) Outward_Facing Stabilizes Outward-Facing Conformation DAT->Outward_Facing Binding Inward_Facing Favors Inward-Facing/ Occluded Conformation DAT->Inward_Facing Binding Rapid_DA_Increase Rapid, High Increase in Synaptic DA Outward_Facing->Rapid_DA_Increase High_Abuse_Potential High Abuse Potential Rapid_DA_Increase->High_Abuse_Potential Moderate_DA_Increase Moderate, Sustained Increase in Synaptic DA Inward_Facing->Moderate_DA_Increase Low_Abuse_Potential Reduced Abuse Potential Moderate_DA_Increase->Low_Abuse_Potential

Contrasting Mechanisms of Typical and Atypical DAT Inhibitors.

References

Application Notes and Protocols: Evaluation of JJC8-089 in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-089 is a novel dopamine transporter (DAT) inhibitor that has shown potential in modulating motivational behavior. While extensively studied in the context of substance use disorders, its application in preclinical models of depression remains a promising yet underexplored area. The disruption of dopamine signaling is increasingly recognized as a key factor in the pathophysiology of depression, particularly in relation to symptoms of anhedonia and amotivation. Dopamine transporter inhibitors, by increasing synaptic dopamine levels, may offer a valuable therapeutic strategy for depressive disorders. These application notes provide a comprehensive guide for researchers interested in evaluating the potential antidepressant-like effects of this compound using established preclinical models.

Mechanism of Action

This compound acts as a dopamine transporter (DAT) inhibitor. The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signaling. By blocking the DAT, this compound increases the extracellular concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This enhanced signaling in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, is hypothesized to underlie its potential antidepressant effects.

Signaling Pathway

The proposed mechanism of action of this compound involves the modulation of the dopamine signaling cascade.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Dopamine_Released Dopamine_Released Vesicular Storage->Dopamine_Released Action Potential DAT DAT Dopamine_Released->DAT Reuptake D1R D1 Receptor Dopamine_Released->D1R Binding D2R D2 Receptor Dopamine_Released->D2R Binding This compound This compound This compound->DAT Inhibition Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular Response (Antidepressant Effects) Cellular Response (Antidepressant Effects) PKA->Cellular Response (Antidepressant Effects) Gi->AC

Dopaminergic signaling pathway modulated by this compound.

Experimental Protocols

The following protocols are standard behavioral assays used to assess antidepressant-like activity in rodents.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable water-filled cylinder. Antidepressant compounds typically reduce the duration of immobility.

Experimental Workflow

Acclimation Acclimation Habituation Habituation (Day 1) 15 min swim Acclimation->Habituation Drug Administration This compound or Vehicle (e.g., i.p.) Habituation->Drug Administration Test Session Test Session (Day 2) 5 min swim Drug Administration->Test Session Data Analysis Measure Immobility Time Test Session->Data Analysis

Forced Swim Test (FST) experimental workflow.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Male C57BL/6J mice (8-10 weeks old)

  • Plexiglas cylinders (20 cm diameter, 40 cm height)

  • Water (23-25°C)

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: House mice in the experimental room for at least 1 hour before testing.

  • Habituation (Day 1):

    • Fill cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle (e.g., intraperitoneally, i.p.) 30-60 minutes before the test session.

  • Test Session (Day 2):

    • Place the mice back into the water-filled cylinders for a 5-minute test session.

    • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Hypothetical Data:

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-150 ± 10
This compound5125 ± 8
This compound10100 ± 7
This compound2085 ± 9
Positive Control (e.g., Imipramine)2095 ± 6
Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, in rodents. A decrease in the preference for a sweetened solution over water is interpreted as an anhedonic-like state. Antidepressants are expected to reverse this deficit.

Experimental Workflow

Habituation Habituation to two bottles Baseline Baseline Sucrose Preference Habituation->Baseline Chronic Stress Chronic Mild Stress (if applicable) Baseline->Chronic Stress Treatment Chronic this compound or Vehicle Administration Chronic Stress->Treatment Final Test Final Sucrose Preference Test Treatment->Final Test

Sucrose Preference Test (SPT) experimental workflow.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6J mice

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Tap water

Procedure:

  • Habituation:

    • Individually house mice.

    • For 48 hours, give mice a free choice between two bottles filled with tap water.

  • Baseline Measurement:

    • For 24 hours, give mice a free choice between one bottle of 1% sucrose solution and one bottle of tap water.

    • Weigh the bottles before and after the 24-hour period to determine consumption.

    • Calculate the sucrose preference: (Sucrose intake / Total fluid intake) x 100.

  • Induction of Anhedonia (Optional, e.g., using Chronic Mild Stress):

    • Expose a subset of animals to a chronic mild stress (CMS) paradigm for several weeks to induce an anhedonic state.

  • Treatment:

    • Administer this compound or vehicle daily for the duration of the treatment period (e.g., 2-4 weeks).

  • Final Test:

    • Repeat the 24-hour sucrose preference test.

Hypothetical Data:

Treatment GroupSucrose Preference (%) - BaselineSucrose Preference (%) - Post-Treatment
Control + Vehicle85 ± 583 ± 6
CMS + Vehicle84 ± 660 ± 7
CMS + this compound (10 mg/kg)85 ± 575 ± 8
CMS + Positive Control83 ± 778 ± 5
Chronic Mild Stress (CMS) Model

The CMS model is an ethologically valid model of depression that involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period. This induces a state of helplessness and anhedonia.

Experimental Workflow

Baseline Baseline Behavioral Measures (e.g., SPT) CMS Induction 4-8 weeks of varied, mild stressors Baseline->CMS Induction Treatment Chronic this compound or Vehicle Administration (during last 2-4 weeks of CMS) CMS Induction->Treatment Behavioral Testing Post-treatment Behavioral Measures (e.g., SPT, FST) Treatment->Behavioral Testing

Chronic Mild Stress (CMS) model experimental workflow.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6J mice

  • Equipment for various stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal)

Procedure:

  • Baseline Measures:

    • Assess baseline behaviors such as sucrose preference and performance in the FST.

  • CMS Induction:

    • Expose mice to a variable sequence of mild stressors for 4-8 weeks. Examples of stressors include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food or water deprivation

      • Reversal of light/dark cycle

      • Wet bedding

      • Social isolation

  • Treatment:

    • During the final 2-4 weeks of the CMS protocol, administer this compound or vehicle daily.

  • Behavioral Testing:

    • At the end of the treatment period, re-assess behavioral measures to determine if this compound reversed the CMS-induced deficits.

Hypothetical Data:

GroupSucrose Preference (%)Immobility in FST (s)
Non-stressed + Vehicle82 ± 590 ± 8
CMS + Vehicle58 ± 7160 ± 12
CMS + this compound (10 mg/kg)73 ± 6115 ± 10

These application notes provide a framework for the preclinical evaluation of this compound in models of depression. Based on its mechanism as a dopamine transporter inhibitor, it is hypothesized that this compound will exhibit antidepressant-like properties, particularly in reversing anhedonic and despair-like behaviors. The provided protocols and hypothetical data tables offer a guide for experimental design and potential outcomes. Further neurochemical and molecular analyses are recommended to elucidate the precise mechanisms underlying the behavioral effects of this compound.

Troubleshooting & Optimization

JJC8-089 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JJC8-089. Below you will find information on addressing common solubility issues and recommended handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1] If you encounter solubility issues in DMSO, you may also try other solvents such as ethanol or Dimethylformamide (DMF). It is advisable to test solubility with a small amount of the compound first to avoid sample loss.[1]

Q2: this compound has low water solubility. How can I prepare it for in vivo experiments?

This compound is known to have low water solubility.[1] For in vivo administration, several formulation strategies can be employed to create a stable solution or suspension. The choice of formulation will depend on the route of administration (e.g., intraperitoneal, intravenous, oral).

Q3: What are some common formulations for in vivo administration of this compound?

Several formulations have been found to be effective for administering compounds with low water solubility like this compound. These often involve a combination of solvents and surfactants to improve bioavailability.[1] Please refer to the table below for a summary of common in vivo formulations.

Troubleshooting Guide

Issue: My this compound is not dissolving properly in my chosen solvent.

  • Solution 1: Sonication. Gently sonicate the solution for a few minutes. This can help to break up any clumps of powder and increase the surface area for dissolution.

  • Solution 2: Gentle Warming. Warm the solution to 37°C. A slight increase in temperature can sometimes improve solubility. However, be cautious and ensure the stability of the compound at elevated temperatures.

  • Solution 3: Use of a Co-solvent. For aqueous solutions, the addition of a small percentage of an organic co-solvent like DMSO or ethanol can aid in dissolving the compound.

  • Solution 4: pH Adjustment. The solubility of some compounds can be pH-dependent. If appropriate for your experimental conditions, you can try adjusting the pH of your buffer.

Issue: I am observing precipitation of this compound in my cell culture media.

  • Solution 1: Lower the Final Concentration. The concentration of this compound in your final working solution may be too high. Try using a lower concentration.

  • Solution 2: Reduce the Percentage of Organic Solvent. High concentrations of organic solvents like DMSO can be toxic to cells and can also cause precipitation when diluted into aqueous media. Ensure the final concentration of the organic solvent in your cell culture is as low as possible (typically <0.5%).

  • Solution 3: Prepare Fresh Solutions. Do not use stock solutions that have been stored for extended periods, especially if they have undergone freeze-thaw cycles. It is recommended to use freshly prepared solutions for your experiments. In solvent, this compound is stable for 6 months at -80°C and 1 month at -20°C.[1]

Data Presentation

Table 1: Summary of Common In Vivo Formulations for this compound

Formulation NumberCompositionRoute of Administration
Injection Formulation 110% DMSO, 5% Tween 80, 85% SalineInjection (IP, IV, IM, SC)[1]
Oral Formulation 1Dissolved in PEG400Oral[1]
Oral Formulation 2Suspended in 0.2% Carboxymethyl celluloseOral[1]
Oral Formulation 3Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl celluloseOral[1]
Oral Formulation 4Mixed with food powdersOral[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (for in vitro use)

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle sonication can be used if necessary.

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Injection Formulation 1 (10% DMSO, 5% Tween 80, 85% Saline)

  • Prepare DMSO Stock: Prepare a stock solution of this compound in DMSO at 10 times the final desired concentration.

  • Add Tween 80: To 100 µL of the DMSO stock solution, add 50 µL of Tween 80. Mix thoroughly until the solution is clear.

  • Add Saline: Add 850 µL of saline (0.9% sodium chloride in ddH₂O) to the mixture.

  • Final Mixing: Mix the final solution thoroughly until it is clear and homogenous.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO dilute_stock Dilute Stock to Working Concentration prep_stock->dilute_stock add_drug Add this compound to Cells dilute_stock->add_drug prep_cells Prepare Cell Culture prep_cells->add_drug incubate Incubate for a Defined Period add_drug->incubate assay Perform Functional Assay incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis

Caption: Workflow for a typical in vitro experiment using this compound.

signaling_pathway This compound Mechanism of Action JJC8_089 This compound DAT Dopamine Transporter (DAT) JJC8_089->DAT Inhibits Dopamine_int Intracellular Dopamine DAT->Dopamine_int Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Reuptake

Caption: Simplified diagram of this compound's inhibitory action on the dopamine transporter.

References

common problems in JJC8-089 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JJC8-089. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for the use of this novel dopamine transporter (DAT) inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems that may be encountered during experiments with this compound.

Question Possible Cause(s) Recommended Solution(s)
1. Inconsistent IC50 values in my dopamine uptake assay. - Cell line instability (e.g., variable DAT expression).- Degradation of dopamine in the assay.- Issues with radioligand quality or specific activity.- Inaccurate determination of non-specific binding.- Regularly perform cell line authentication and monitor DAT expression levels.- Include a catechol-O-methyltransferase (COMT) inhibitor in your assay buffer.[1]- Use a fresh batch of radiolabeled dopamine and verify its specific activity.- Use a high concentration of a known DAT inhibitor (e.g., GBR12909) to accurately define non-specific binding.[2]
2. My this compound solution is precipitating. - Poor solubility in the chosen solvent.- Exceeding the solubility limit.- Temperature fluctuations affecting solubility.- For in vitro studies, dissolve this compound in DMSO.[3]- For in vivo administration, consider formulations such as DMSO:Tween 80:Saline (10:5:85) or suspending in 0.2% carboxymethyl cellulose.[3]- Store stock solutions at -20°C or -80°C and bring to room temperature slowly before use.[3]
3. Unexpected off-target effects are observed in my cellular assays. - this compound has high affinity for the sigma σ1 receptor (Ki = 2.24 nM).[4]- Include control experiments with known sigma σ1 receptor ligands to determine if the observed effects are mediated by this off-target interaction.- Compare results with a DAT inhibitor with lower sigma σ1 affinity.
4. Inconsistent behavioral effects in animal studies. - Poor bioavailability with the chosen formulation and/or route of administration.- Differences in animal strain, age, or sex.- Variability in surgical procedures (e.g., cannula placement).- For intraperitoneal (i.p.) injections, ensure complete solubilization using appropriate vehicles.[3]- For intravenous (i.v.) studies, be aware of the compound's pharmacokinetic profile.[2]- Clearly define and report all animal characteristics and experimental conditions.- Use histological verification for all surgical placements.
5. This compound shows a more cocaine-like profile than expected in behavioral paradigms. - this compound, with its sulfide moiety, is predicted to stabilize the outward-facing conformation of DAT, which may be associated with a more typical, cocaine-like behavioral profile.[5][6]- Consider comparing its effects with its sulfoxide analog, JJC8-091, which is known to exhibit a more "atypical" DAT inhibitor profile.[7]- Carefully design behavioral assays to differentiate between typical and atypical DAT inhibitor effects (e.g., self-administration vs. reinstatement of drug-seeking).[7]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and its analog JJC8-091 for key monoamine transporters and the sigma σ1 receptor.

Compound DAT Kᵢ (nM) NET Kᵢ (nM) SERT Kᵢ (nM) Sigma σ₁ Receptor Kᵢ (nM)
This compound 37.811,8206,8002.24
JJC8-091 ~2730 (in NHP striatum)---

Data for this compound from Wikipedia.[4] Data for JJC8-091 from a study in non-human primate striatum.[2]

Experimental Protocols

In Vitro Dopamine Uptake Inhibition Assay

This protocol is adapted from standard methods for characterizing DAT inhibitor potency.[1]

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake in cells expressing the dopamine transporter.

Materials:

  • Cells stably or transiently expressing the human dopamine transporter (hDAT).

  • [³H]Dopamine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • COMT inhibitor (e.g., Ro-41-0960).[1]

  • This compound stock solution (in DMSO).

  • Known DAT inhibitor for positive control (e.g., GBR12909).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound in assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a standard DAT inhibitor.

  • Calculate the specific uptake at each concentration of this compound and plot the data to determine the IC50 value.

In Vivo Behavioral Assay: Reinstatement of Drug-Seeking

This protocol is a general guide based on studies investigating the effects of DAT inhibitors on drug-seeking behavior.[7]

Objective: To assess the effect of this compound on the reinstatement of cocaine-seeking behavior in rats.

Materials:

  • Adult male rats.

  • Operant conditioning chambers equipped with two levers.

  • Intravenous catheters and infusion pumps.

  • Cocaine for self-administration and priming.

  • This compound solution for injection (e.g., i.p.).

  • Saline and vehicle solutions.

Procedure:

  • Surgery: Implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period.

  • Cocaine Self-Administration Training: Train rats to self-administer cocaine by pressing an "active" lever, which results in an intravenous infusion of cocaine. The other "inactive" lever has no programmed consequences. Training continues until stable responding is achieved.

  • Extinction: Replace the cocaine solution with saline. Continue the sessions until the responding on the active lever decreases to a baseline level.

  • Reinstatement Test:

    • Administer a pre-treatment of either vehicle or this compound at various doses (e.g., 10, 30 mg/kg, i.p.).

    • After a specified pre-treatment time (e.g., 30 minutes), place the rats back into the operant chambers.

    • Administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking behavior.

    • Record the number of presses on the active and inactive levers for the duration of the session.

  • Data Analysis: Compare the number of active lever presses between the vehicle- and this compound-treated groups to determine if this compound attenuates cocaine-induced reinstatement.

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicles) L_DOPA->Dopamine_vesicle AADC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor JJC8_089 This compound JJC8_089->DAT Signaling Downstream Signaling Dopamine_receptor->Signaling

Caption: Inhibition of dopamine reuptake by this compound at the presynaptic terminal.

Experimental Workflow for In Vitro Dopamine Uptake Assay

start Start plate_cells Plate hDAT-expressing cells in 96-well plate start->plate_cells prepare_compounds Prepare serial dilutions of this compound plate_cells->prepare_compounds pre_incubate Pre-incubate cells with this compound prepare_compounds->pre_incubate add_radioligand Add [³H]Dopamine to initiate uptake pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse_measure Lyse cells and measure radioactivity terminate->lyse_measure analyze Analyze data and determine IC50 lyse_measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in a dopamine uptake assay.

Logical Relationship of this compound and JJC8-091 at DAT

cluster_jjc8089 This compound (Sulfide) cluster_jjc8091 JJC8-091 (Sulfoxide) DAT Dopamine Transporter (DAT) outward_facing Outward-facing conformation DAT->outward_facing Favored by this compound inward_facing Inward-facing conformation DAT->inward_facing Favored by JJC8-091 cocaine_like More 'Typical'/ Cocaine-like Profile outward_facing->cocaine_like atypical 'Atypical' Profile inward_facing->atypical

Caption: Conformational preference of this compound vs. JJC8-091 at the dopamine transporter.

References

Technical Support Center: Optimizing JJC8-089 Dosage for Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "JJC8-089" yielded limited specific data. However, extensive information is available for a closely related compound, JJC8-088 . This technical support center will focus on JJC8-088, assuming it is the compound of interest. The principles and methodologies described are broadly applicable for optimizing novel compound dosages in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is JJC8-088 and what is its mechanism of action?

JJC8-088 is a dopamine reuptake inhibitor (DRI) derived from modafinil.[1] It exhibits a significantly higher affinity for the dopamine transporter (DAT) than modafinil.[1] Unlike some other modafinil analogs, JJC8-088 is classified as a "typical" or "cocaine-like" DRI, meaning it stabilizes the DAT in an outward-facing conformation.[1][2] This action leads to a potent, dose-dependent increase in dopamine levels in brain regions like the nucleus accumbens.[1][2]

Q2: What are the reported dosage ranges for JJC8-088 in preclinical studies?

Dosage ranges for JJC8-088 vary depending on the animal model and the specific behavioral assay. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: What are the potential off-target effects of JJC8-088?

While JJC8-088 has a high affinity for DAT, it also shows some affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although to a much lesser extent.[1] It also binds to the sigma σ1 receptor.[1] Of note, JJC8-088 has a high affinity for the hERG channel, which could indicate a potential for cardiotoxicity.[1]

Q4: How should I prepare JJC8-088 for administration?

Troubleshooting Guide

Issue 1: High variability in behavioral data.

  • Possible Cause: Inconsistent drug administration, insufficient acclimatization period, or environmental stressors.

  • Troubleshooting Steps:

    • Ensure precise and consistent drug administration techniques (e.g., intraperitoneal, intravenous).

    • Allow for an adequate acclimatization period for the animals to the testing room and equipment.

    • Minimize environmental disturbances such as noise and light changes during the experiment.

Issue 2: No significant effect of JJC8-088 at tested doses.

  • Possible Cause: The dosage range may be too low, or the chosen behavioral assay may not be sensitive to the effects of a DAT inhibitor.

  • Troubleshooting Steps:

    • Conduct a wider dose-response study, including higher doses, while carefully monitoring for any adverse effects.

    • Consider the specific behavior being measured. For example, a compound affecting motivation might show clearer effects in an effort-based task than in a simple locomotor test.

    • Review the literature to ensure the chosen behavioral paradigm is appropriate for assessing the effects of DAT inhibitors.

Issue 3: Observed sedative or hyperactive effects that confound the primary behavioral measure.

  • Possible Cause: The dose of JJC8-088 may be too high, leading to off-target or overwhelming dopaminergic effects.

  • Troubleshooting Steps:

    • Lower the dosage range in your dose-response study.

    • Include an open field test or other general activity monitoring in your experimental design to assess for changes in locomotion that could interfere with the interpretation of results from other assays (e.g., elevated plus maze, forced swim test).

Data Presentation

Table 1: Reported Dosages of JJC8-088 in Rodent Behavioral Studies

SpeciesAssayRoute of AdministrationDose Range (mg/kg)Observed EffectsReference
MouseAmbulatory Activityi.p.10, 32, 56Increased locomotor activity[3]
RatCocaine Self-Administrationi.p.3, 10, 30Dose-dependent decrease in cocaine infusions[2]
RatDrug Self-Administrationi.v.0.25, 0.5Maintained self-administration[2]
RatReinstatement of Drug Seekingi.p.1, 3, 10Dose-dependent reinstatement[2]

Table 2: Reported Dosages of JJC8-088 in Non-Human Primate Studies

SpeciesAssayRoute of AdministrationDose Range (mg/kg)Observed EffectsReference
Rhesus MonkeyCocaine vs. Food Choice (Acute)i.v.0.7 - 3.0Leftward shift in cocaine dose-response curve[4]
Rhesus MonkeyCocaine vs. Food Choice (Chronic)i.v.Starting at 0.7Decreased cocaine choice in 2 of 3 monkeys[4]
Rhesus MonkeyProgressive-Ratio Self-Administrationi.v.0.001 - 0.3Functioned as a reinforcer with similar potency to cocaine[5]

Experimental Protocols

Forced Swim Test (FST) - General Protocol

The Forced Swim Test is a common behavioral assay to assess depressive-like behavior in rodents.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Day 1 (Pre-test): Place the animal in the water for 15 minutes. This is to induce a state of helplessness.

    • Day 2 (Test): Administer JJC8-088 or vehicle at the desired dose and time point before the test. Place the animal in the water for 5 minutes.

  • Data Analysis: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is interpreted as an antidepressant-like effect.

Elevated Plus Maze (EPM) - General Protocol

The Elevated Plus Maze is used to assess anxiety-related behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer JJC8-088 or vehicle at the desired dose and time point before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualizations

JJC8_088_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle Extracellular_Dopamine Extracellular Dopamine JJC8_088 JJC8-088 JJC8_088->DAT Inhibition Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Simplified signaling pathway of JJC8-088 action at a dopaminergic synapse.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing & Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Dose_Response Dose-Response Study (e.g., 1, 3, 10, 30 mg/kg) Animal_Acclimatization->Dose_Response Drug_Preparation JJC8-088 Formulation Drug_Preparation->Dose_Response Behavioral_Assay Behavioral Assay (e.g., FST, EPM) Dose_Response->Behavioral_Assay Data_Collection Data Collection & Quantification Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for optimizing JJC8-088 dosage in behavioral assays.

References

Navigating the Nuances of JJC8-089: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing JJC8-089 in their experiments. Our goal is to provide a centralized resource for understanding and mitigating potential off-target effects of this potent dopamine transporter (DAT) inhibitor, ensuring the generation of precise and reproducible data.

Understanding this compound: On-Target Efficacy and Off-Target Considerations

This compound is a derivative of modafinil and a high-affinity dopamine reuptake inhibitor.[1] It demonstrates significant selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] However, like many small molecules, it is not without off-target interactions. Notably, this compound exhibits a high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[1] This interaction is a critical consideration in experimental design and data interpretation.

Quantitative Binding Profile of this compound

The following table summarizes the known binding affinities (Ki) of this compound for its primary target and key off-targets.

TargetBinding Affinity (Ki) in nMSelectivity vs. DAT
Dopamine Transporter (DAT)37.8-
Sigma-1 Receptor (σ1R)2.2417-fold higher affinity for σ1R
Serotonin Transporter (SERT)6,800180-fold
Norepinephrine Transporter (NET)11,820313-fold

Data sourced from Aggarwal S, Mortensen OV (2023) and Newman AH, et al. (2021).[1]

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with known effects of DAT inhibition. Could off-target effects of this compound be responsible?

A1: Yes, unexpected results could be due to the off-target activity of this compound, particularly its potent interaction with the sigma-1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, ion channel modulation, and cell survival.[2][3][4] Activation of this receptor can lead to downstream effects that may confound the outcomes of experiments focused solely on DAT inhibition.

Q2: What are the first steps I should take to investigate potential off-target effects in my cellular assays?

A2: The initial step is to perform a dose-response curve with this compound in your assay. If the observed phenotype occurs at concentrations significantly different from its Ki for DAT (37.8 nM), it may suggest an off-target effect. Additionally, using a selective sigma-1 receptor antagonist in conjunction with this compound can help to dissect the contribution of this off-target interaction. If the unexpected phenotype is blocked by the sigma-1 antagonist, it strongly implicates this off-target activity.

Q3: Are there commercially available services to profile the off-target activity of this compound more broadly?

A3: Yes, several contract research organizations (CROs) offer off-target screening services. Companies like Eurofins Discovery and Reaction Biology provide comprehensive safety pharmacology panels that can screen this compound against a wide array of receptors, ion channels, transporters, and enzymes. The NIMH Psychoactive Drug Screening Program (PDSP) is another valuable resource for academic and non-profit researchers.

Q4: How can I minimize the potential for off-target effects in my in vivo studies?

A4: In addition to careful dose selection based on pharmacokinetic and pharmacodynamic data, consider using a control compound with a similar chemical scaffold to this compound but with low affinity for both DAT and the sigma-1 receptor. This can help to account for any non-specific effects of the chemical structure. Furthermore, behavioral or physiological readouts should be interpreted in the context of both DAT inhibition and potential sigma-1 receptor modulation.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating off-target effects of this compound in your experiments.

Issue: Unexpected Phenotype Observed in Cellular Assays

Logical Workflow for Troubleshooting

A Unexpected Phenotype Observed B Perform Dose-Response Curve with this compound A->B C Compare EC50 to Ki for DAT (37.8 nM) B->C D EC50 >> Ki for DAT? C->D E Consider Off-Target Effect D->E Yes K EC50 ≈ Ki for DAT D->K No F Co-treat with Selective Sigma-1 Receptor Antagonist E->F G Phenotype Reversed? F->G H Sigma-1 Receptor Involvement Likely G->H Yes I Phenotype Persists G->I No J Investigate Other Off-Targets I->J L Phenotype Likely On-Target K->L M Confirm with Structurally Dissimilar DAT Inhibitor L->M

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue: Inconsistent or Unexplained In Vivo Behavioral Readouts

Experimental Workflow for In Vivo Studies

A Inconsistent In Vivo Behavioral Results B Review Dose Selection and Pharmacokinetics A->B C Administer Selective Sigma-1 Receptor Antagonist Prior to this compound A->C H Use Control Compound (Inactive Analog) A->H D Behavioral Effect Normalized? C->D E Sigma-1 Receptor Contribution Confirmed D->E Yes F No Change in Behavior D->F No G Consider Other Neurotransmitter Systems F->G I Compare Behavioral Profiles H->I

Caption: Workflow for troubleshooting in vivo behavioral studies.

Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted from established methods for characterizing DAT inhibitor potency.[5]

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake in cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT (or other suitable cell line)

  • 96-well cell culture plates

  • DMEM (or appropriate cell culture medium)

  • [³H]-Dopamine

  • This compound

  • Nomifensine (as a positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Methodology:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should bracket the expected IC50 value. Also, prepare solutions of vehicle control and a saturating concentration of nomifensine (e.g., 10 µM) for determining non-specific uptake.

  • Assay Initiation:

    • Wash the cell monolayer with assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound, vehicle, or nomifensine for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • Add [³H]-Dopamine to each well to initiate the uptake reaction. The final concentration of [³H]-Dopamine should be close to its Km for DAT.

  • Assay Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Dopamine using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (wells with nomifensine) from all other values to obtain specific uptake.

    • Plot the percent inhibition of specific uptake as a function of the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Sigma-1 Receptor Engagement in a Cellular Context

Objective: To determine if this compound engages the sigma-1 receptor in a cellular model, leading to downstream signaling events.

Materials:

  • A cell line known to express the sigma-1 receptor (e.g., SH-SY5Y, PC12)

  • This compound

  • A known sigma-1 receptor agonist (e.g., PRE-084) as a positive control

  • A selective sigma-1 receptor antagonist (e.g., NE-100)

  • Reagents for measuring downstream signaling (e.g., calcium imaging dyes like Fluo-4 AM, or antibodies for western blotting of phosphorylated signaling proteins like ERK)

Methodology (Example using Calcium Imaging):

  • Cell Preparation: Plate cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate).

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Compound Treatment:

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and monitor for changes in intracellular calcium levels.

    • In separate wells, add the positive control (PRE-084) and vehicle.

    • To confirm specificity, pre-incubate cells with the sigma-1 receptor antagonist before adding this compound or the positive control.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity over time using a plate reader or fluorescence microscope.

    • Quantify the change in fluorescence as an indicator of calcium mobilization.

    • Compare the response to this compound with the positive control and assess if the response is blocked by the antagonist.

Signaling Pathways

On-Target: Dopamine Transporter (DAT) Signaling

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cleft Dopamine JJC8_089 This compound JJC8_089->DAT Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: On-target effect of this compound on DAT signaling.

Off-Target: Sigma-1 Receptor (σ1R) Signaling

cluster_0 Endoplasmic Reticulum cluster_1 Cytosol Sigma1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor Sigma1R->IP3R Modulation JJC8_089 This compound JJC8_089->Sigma1R Binding Calcium Ca²⁺ IP3R->Calcium Release Downstream_Effectors Downstream Effectors Calcium->Downstream_Effectors Activation

Caption: Potential off-target signaling of this compound via the Sigma-1 Receptor.

References

Technical Support Center: JJC8-089 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine transporter (DAT) inhibitor, JJC8-089, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?

A1: For intraperitoneal (i.p.) injections in rodents, a common vehicle for modafinil and its analogs, including compounds structurally similar to this compound, is a mixture of DMSO, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 15% Tween-80, and 75% sterile saline (v/v/v).[1] Another option successfully used for hydrophobic compounds is a 1:9 mixture of Tween 80 and saline.[2] It is crucial to use a vehicle that ensures complete dissolution and bioavailability, as suspensions can lead to inconsistent results.[3]

Q2: How should I prepare a this compound solution for in vivo use?

A2: To prepare a solution of this compound, first dissolve the compound in DMSO. Once fully dissolved, add Tween-80 and vortex thoroughly. Finally, add the sterile saline incrementally while vortexing to prevent precipitation. It is recommended to prepare the solution fresh on the day of the experiment. For detailed steps, please refer to the Experimental Protocols section.

Q3: What is the stability of this compound in the recommended vehicle?

Q4: What are the expected pharmacokinetic properties of this compound?

A4: Pharmacokinetic data for the closely related modafinil analog, JJC8-088, in mice suggests it has poorer brain penetration compared to cocaine, despite its high affinity for the dopamine transporter.[4] For other related compounds, JJC8-088 and JJC8-091, the half-lives in rhesus monkeys after intravenous administration were 1.1 hours and 3.5 hours, respectively.[5][6] These values can provide an initial estimate for experimental design, but species-specific pharmacokinetics for this compound should be determined empirically.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective dopamine transporter (DAT) inhibitor.[7] It functions by binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine. Computational models and experimental data suggest that, unlike cocaine, this compound stabilizes the DAT in a more occluded or inward-facing conformation, which is characteristic of atypical DAT inhibitors.[7] This atypical binding mode may contribute to a pharmacological profile with reduced abuse potential compared to typical DAT inhibitors.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution The compound has low aqueous solubility. The proportion of the aqueous component (saline) may be too high, or the solution may have been prepared incorrectly or stored improperly.- Prepare the solution fresh before each experiment.- Ensure the initial dissolution in DMSO is complete before adding Tween-80 and saline.- Add the saline portion gradually while vortexing vigorously.- If precipitation persists, consider adjusting the vehicle composition by slightly increasing the percentage of DMSO and/or Tween-80, but be mindful of potential vehicle effects in your animal model.
High variability in experimental results Inconsistent dosing due to precipitation or incomplete dissolution. Degradation of the compound in solution.- Visually inspect the solution for any particulate matter before each injection.- Prepare a fresh stock solution for each experiment.- Ensure the vehicle composition is consistent across all experimental groups.
Unexpected behavioral or physiological effects in animals The vehicle itself may have biological effects. The dose of this compound may be too high, leading to off-target effects.- Always include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture.- Conduct a dose-response study to determine the optimal therapeutic window for this compound in your specific model.- Be aware that high concentrations of DMSO can have intrinsic pharmacological effects.
Difficulty in achieving desired brain concentrations Poor bioavailability or rapid metabolism.- The use of a vehicle containing DMSO and Tween-80 is intended to improve bioavailability.[3]- Consider alternative routes of administration if intraperitoneal injection proves ineffective, though this may require reformulation.- Perform pharmacokinetic studies to determine the brain-to-plasma ratio and half-life of this compound in your animal model.

Data Presentation

Table 1: Suggested Vehicle Compositions for In Vivo Administration of this compound and Related Compounds

Vehicle CompositionCompound ClassRoute of AdministrationReference
10% DMSO, 15% Tween-80, 75% SalineModafinil AnalogsIntraperitoneal (i.p.)[1]
1:9 Tween 80/SalineCannabinoids (hydrophobic)Intraperitoneal (i.p.)[2]
5% Arabic Gum in SalineModafinilOral gavage[1]

Experimental Protocols

Protocol for Preparation of this compound Solution for Intraperitoneal Injection

This protocol is based on formulations used for structurally related modafinil analogs.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween-80 (Polysorbate 80), sterile

  • Sterile 0.9% saline solution

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound needed.

  • Initial Dissolution in DMSO:

    • Weigh the calculated amount of this compound powder and place it in a sterile tube/vial.

    • Add the required volume of DMSO to achieve 10% of the final desired volume.

    • Vortex the mixture vigorously until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Addition of Tween-80:

    • Add the required volume of Tween-80 to achieve 15% of the final desired volume.

    • Vortex the solution thoroughly to ensure the Tween-80 is fully incorporated.

  • Addition of Saline:

    • Gradually add the sterile saline (75% of the final volume) to the DMSO/Tween-80 mixture.

    • Add the saline in small increments while continuously vortexing the solution. This is a critical step to prevent precipitation of the hydrophobic compound.

  • Final Mixing and Inspection:

    • Once all the saline has been added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the final solution to confirm it is clear and free of any precipitates.

Example Calculation for a 1 mg/mL solution:

To prepare 1 mL of a 1 mg/mL this compound solution:

  • Weigh 1 mg of this compound.

  • Add 100 µL of DMSO and vortex until dissolved.

  • Add 150 µL of Tween-80 and vortex.

  • Slowly add 750 µL of sterile saline while vortexing.

  • Vortex for a final 1-2 minutes.

Important Considerations:

  • Fresh Preparation: It is strongly recommended to prepare the solution fresh on the day of the experiment.

  • Vehicle Control: Always administer a vehicle-only solution to a control group of animals.

  • Sonication: If dissolution is difficult, gentle warming or brief sonication can be attempted, but care should be taken to avoid degradation of the compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_tween Add Tween-80 dissolve_dmso->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex add_saline->vortex inject Intraperitoneal Injection vortex->inject Freshly Prepared Solution observe Behavioral/Physiological Assessment inject->observe

Experimental workflow for this compound in vivo studies.

signaling_pathway cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron DA Dopamine (DA) presynaptic->DA Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft synaptic_cleft->DA Reuptake D2R Dopamine Receptors (e.g., D2) synaptic_cleft->D2R Binding DA->synaptic_cleft DAT Dopamine Transporter (DAT) DA->DAT DAT->presynaptic D2R->postsynaptic Signaling JJC8_089 This compound JJC8_089->DAT Inhibition

Mechanism of action of this compound at the dopamine synapse.

References

Technical Support Center: Interpreting Variable Results in JJC8-089 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results from studies involving JJC8-089.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dopamine reuptake inhibitor (DRI) derived from modafinil.[1] Its primary mechanism of action is to block the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[2][3]

Q2: How does this compound differ from its analog, JJC8-091?

The key difference lies in their chemical structure and resulting interaction with the dopamine transporter (DAT). This compound is a sulfide analog, while JJC8-091 is a sulfoxide. This seemingly minor difference causes them to stabilize different conformational states of the DAT. This compound promotes an "outward-facing" conformation, which is considered a "typical" binding mode similar to cocaine. In contrast, JJC8-091 favors an "inward-facing" or "occluded" conformation, characteristic of an "atypical" DAT inhibitor.[1][4]

Q3: Why is the distinction between "typical" and "atypical" DAT inhibitors important for my experiments?

The conformational state of the DAT stabilized by an inhibitor can significantly impact its functional effects. "Typical" inhibitors that favor an outward-facing conformation, like this compound, often exhibit psychostimulant-like effects. "Atypical" inhibitors, by stabilizing an inward-facing or occluded state, may have a different pharmacological profile with potentially lower abuse liability.[5][6] This difference in mechanism can lead to variability in results from functional assays depending on the experimental setup.

Q4: What are the known binding affinities of this compound?

This compound has a high affinity for the dopamine transporter (DAT). Its reported Ki value for DAT is 37.8 nM. It exhibits significantly lower affinity for the norepinephrine transporter (NET; Ki = 11,820 nM) and the serotonin transporter (SERT; Ki = 6,800 nM), indicating its selectivity for DAT. Notably, it also has a high affinity for the sigma σ1 receptor (Ki = 2.24 nM).[1]

Q5: What are the general solubility and storage recommendations for this compound?

This compound is typically a solid at room temperature. For in vitro assays, it may be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Data Presentation

Table 1: Comparative Binding Affinities of this compound and Related Compounds
CompoundTargetKi (nM)Species/TissueNotes
This compound DAT 37.8 Not Specified "Typical" DAT inhibitor (outward-facing preference).
NET11,820Not Specified
SERT6,800Not Specified
Sigma σ1 Receptor2.24Not Specified
JJC8-088DAT14.4 ± 9Rhesus Monkey Striatum"Typical" DAT inhibitor.[7]
JJC8-091DAT2730 ± 1270Rhesus Monkey Striatum"Atypical" DAT inhibitor (inward-facing preference).[7]
CocaineDAT~255Not Specified"Typical" non-selective monoamine transporter inhibitor.

Mandatory Visualization

Dopamine Transporter (DAT) Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling Activation JJC8_089 This compound JJC8_089->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter (DAT).

Troubleshooting Guide

Q: My IC50 values for this compound in a dopamine uptake assay are inconsistent between experiments. What could be the cause?

A: Inconsistent IC50 values can arise from several factors. Consider the following:

  • Cell Health and Density: Ensure that the cells used (e.g., HEK293-hDAT) are healthy, within a consistent passage number range, and plated at a uniform density across experiments. Over-confluent or unhealthy cells can exhibit altered transporter expression and function.

  • Reagent Stability: this compound solutions, especially in DMSO, should be stored properly in aliquots to avoid repeated freeze-thaw cycles. Dopamine solutions are susceptible to oxidation; always prepare fresh dopamine solutions for each experiment.

  • Assay Incubation Time and Temperature: The kinetics of this compound binding and dopamine uptake are temperature-dependent. Ensure that the incubation temperature is precisely controlled and consistent. The incubation time should be optimized to be within the linear range of dopamine uptake.

  • Buffer Composition: The ionic composition of the assay buffer (e.g., Na+ concentration) is critical for DAT function. Prepare buffers carefully and consistently.

Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 for this compound Check_Cells Verify Cell Health, Passage Number, and Density Start->Check_Cells Check_Reagents Assess Reagent Stability (this compound, Dopamine) Check_Cells->Check_Reagents Cells OK Problem_Solved Problem Resolved Check_Cells->Problem_Solved Issue Found & Corrected Check_Assay_Conditions Review Assay Parameters (Time, Temperature, Buffer) Check_Reagents->Check_Assay_Conditions Reagents OK Check_Reagents->Problem_Solved Issue Found & Corrected Check_Equipment Calibrate Pipettes and Plate Reader Check_Assay_Conditions->Check_Equipment Conditions OK Check_Assay_Conditions->Problem_Solved Issue Found & Corrected Check_Equipment->Problem_Solved Issue Found & Corrected Consult_Literature Consult Literature for Assay Optimization Check_Equipment->Consult_Literature Equipment OK

Caption: A logical workflow to troubleshoot inconsistent IC50 values in this compound experiments.

Q: I am seeing a discrepancy between the binding affinity (Ki) and the functional inhibition (IC50) of this compound. Why might this be?

A: A disconnect between Ki and IC50 can be due to the different nature of these assays:

  • Binding vs. Functional Assays: Binding assays (e.g., using [3H]WIN 35,428) measure the direct interaction of the compound with the transporter protein, often in membrane preparations. Functional assays (dopamine uptake) measure the consequence of this binding on the transporter's activity in whole cells.

  • "Typical" Inhibitor Characteristics: As this compound stabilizes an outward-facing conformation, its binding may be more readily detected in competitive binding assays with other "typical" radioligands. However, in a dynamic cellular environment with fluctuating dopamine levels, the functional inhibition might be influenced by factors like endogenous dopamine concentration and the rate of transporter cycling.

  • Off-Target Effects: this compound has high affinity for the sigma σ1 receptor.[1] Depending on the cell type and experimental conditions, interactions with this or other off-target proteins could potentially modulate cellular responses and influence the outcome of functional assays.

Q: My results with this compound differ significantly from those published for the "atypical" inhibitor JJC8-091. Is this expected?

A: Yes, significant differences are expected due to their distinct mechanisms of action. This compound's preference for the outward-facing conformation of DAT is expected to lead to a pharmacological profile that is more aligned with traditional psychostimulants, whereas JJC8-091's stabilization of an inward-facing/occluded state is associated with an "atypical" profile. This fundamental difference can manifest as variations in:

  • Dopamine Efflux: "Typical" inhibitors may have a different propensity to induce dopamine efflux (reverse transport) compared to "atypical" inhibitors.

  • Behavioral Readouts: In vivo studies are likely to show different behavioral outcomes, such as in models of self-administration and reward.[5]

  • Electrophysiological Properties: The two compounds can have different effects on the electrophysiological properties of dopamine neurons.

Experimental Protocols

Protocol 1: Dopamine Transporter (DAT) Competitive Binding Assay with [3H]WIN 35,428

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) by measuring its ability to displace the radioligand [3H]WIN 35,428.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [3H]WIN 35,428.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 1 µM.

    • Dilute the [3H]WIN 35,428 in assay buffer to a final concentration approximately equal to its Kd (typically 5-15 nM).

    • Dilute the cell membrane preparation in assay buffer to a concentration that yields a robust signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]WIN 35,428 solution, and cell membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, [3H]WIN 35,428 solution, and cell membrane suspension.

    • Test Compound Binding: Add the this compound dilution, [3H]WIN 35,428 solution, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [3H]Dopamine Uptake Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine uptake into cells expressing hDAT.

Materials:

  • Cells: HEK293 cells stably expressing hDAT, plated in 24- or 48-well plates.

  • Radioligand: [3H]Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the hDAT-expressing cells at an appropriate density and allow them to adhere and grow to a confluent monolayer.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series in uptake buffer.

    • Prepare a solution of [3H]Dopamine in uptake buffer at a concentration near its Km for DAT (typically 0.1-1 µM).

  • Assay Performance:

    • Wash the cell monolayers with uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at the desired temperature (e.g., 37°C).

    • Initiate the uptake reaction by adding the [3H]Dopamine solution and incubate for a short period (e.g., 5-10 minutes) that is within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells several times with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor like GBR12909 or in non-transfected cells).

    • Plot the percentage of inhibition of specific uptake as a function of the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

References

addressing JJC8-089-induced side effects in animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JJC8-089 in animal experiments. The information is tailored for scientists and drug development professionals to anticipate and manage potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective dopamine transporter (DAT) inhibitor.[1] It is classified as a "typical" or "cocaine-like" DAT inhibitor, meaning it binds to the transporter and stabilizes it in an outward-facing conformation. This action blocks the reuptake of dopamine from the synaptic cleft, leading to a significant increase in extracellular dopamine levels.[2][3]

Q2: What are the expected behavioral side effects of this compound in rodents?

A2: Due to its mechanism as a typical DAT inhibitor, this compound is expected to produce psychostimulant effects. These are dose-dependent and can include:

  • Hyperlocomotion: A significant increase in spontaneous movement.

  • Stereotypy: Repetitive, purposeless behaviors such as gnawing, sniffing, or circling, particularly at higher doses.

  • Changes in Circadian Rhythm: Potential disruption of normal sleep-wake cycles.

Q3: What are the potential physiological side effects of this compound?

A3: Increased dopamine levels can also lead to physiological changes, primarily affecting the cardiovascular system. Researchers should monitor for:

  • Tachycardia: Increased heart rate.

  • Hypertension: Increased blood pressure.

  • Hyperthermia: An increase in body temperature, especially at higher doses or in warmer environments.

Q4: How does this compound differ from "atypical" DAT inhibitors like JJC8-091?

A4: The primary difference lies in their interaction with the dopamine transporter. While this compound (a sulfide analog) stabilizes the DAT in an outward-facing conformation, atypical inhibitors like JJC8-091 (a sulfoxide analog) tend to favor a more inward-facing or occluded conformation.[3][4] This difference in conformational binding is thought to underlie the reduced abuse potential and different side effect profile of atypical inhibitors.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Excessive Hyperactivity or Stereotypy Dose of this compound is too high for the specific animal model or individual animal.- Immediate: Temporarily remove the animal to a quiet, dimly lit cage to reduce external stimuli. - Long-term: In subsequent experiments, reduce the dose of this compound. Consider conducting a dose-response study to determine the optimal dose for the desired effect with minimal side effects. - Protocol: Ensure accurate dosing and appropriate vehicle use.
Seizure Activity Severe central nervous system overstimulation due to a very high dose or unexpected sensitivity.- Immediate: This is a veterinary emergency. Provide immediate supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include the administration of a benzodiazepine like diazepam to control seizures, but this should only be done under veterinary guidance. - Experiment: Terminate the experiment for this animal. Re-evaluate the dosing protocol and consider a significant dose reduction for future studies.
Signs of Cardiovascular Distress (e.g., rapid, shallow breathing, cyanosis) Excessive stimulation of the sympathetic nervous system leading to severe tachycardia or hypertension.- Immediate: This is a veterinary emergency. Provide supportive care as directed by a veterinarian. - Monitoring: For future experiments involving high doses, consider implementing cardiovascular monitoring (e.g., telemetry) to track heart rate and blood pressure.[5]
Weight Loss or Reduced Food Intake Appetite suppression is a known side effect of psychostimulants.- Monitoring: Monitor body weight and food consumption daily. - Supportive Care: Provide highly palatable, energy-dense food. Ensure easy access to water. - Dosing Schedule: Consider timing the administration of this compound to minimize interference with the primary feeding period.
Variability in Experimental Results Differences in individual animal sensitivity, environmental factors, or experimental procedure.- Standardize Environment: Ensure consistent lighting, temperature, and noise levels across all experimental sessions. - Acclimatization: Allow for a sufficient acclimatization period for the animals to the experimental environment before drug administration. - Blinding: Implement blinded study designs to reduce experimenter bias.

Quantitative Data: Expected Dose-Dependent Effects

Disclaimer: The following table provides an illustrative summary of expected side effects based on the pharmacology of typical DAT inhibitors. Actual results may vary depending on the animal species, strain, and experimental conditions.

Dose of this compound (mg/kg, i.p. in rodents) Expected Effect on Locomotor Activity (Total Distance Traveled) Expected Effect on Heart Rate (HR) Expected Effect on Mean Arterial Pressure (MAP) Potential Behavioral Observations
Vehicle Control BaselineBaselineBaselineNormal exploratory behavior
Low Dose (e.g., 1-3 mg/kg) 150-250% increase from baseline10-20% increase from baseline5-10% increase from baselineIncreased exploration, mild hyperlocomotion
Medium Dose (e.g., 3-10 mg/kg) 300-500% increase from baseline20-40% increase from baseline15-25% increase from baselinePronounced hyperlocomotion, possible onset of stereotyped sniffing or head weaving
High Dose (e.g., >10 mg/kg) May decrease from peak due to stereotypy>40% increase from baseline>25% increase from baselineIntense, focused stereotypy (e.g., gnawing, circling), potential for adverse events

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity and Stereotypy

Objective: To quantify the stimulant effects of this compound on spontaneous movement and repetitive behaviors.

Materials:

  • Open-field arena (e.g., 40x40x40 cm for rats) equipped with infrared beams or video-tracking software.

  • This compound, vehicle solution.

  • Syringes and needles for administration.

  • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice).

Methodology:

  • Acclimatization: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Habituation to Arena: Place each animal in the center of the open-field arena and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

  • Administration: Remove the animal from the arena, administer the predetermined dose of this compound or vehicle (e.g., intraperitoneally, i.p.), and immediately return it to the arena.

  • Data Collection: Record locomotor activity for a period of 90-120 minutes.

    • Locomotor Activity: Quantify total distance traveled, horizontal activity, and vertical activity (rearing).

    • Stereotypy: If using video tracking, analyze for patterns of repetitive movement. Alternatively, a trained observer can score stereotypy at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Monitoring of Cardiovascular Parameters via Radiotelemetry

Objective: To continuously monitor heart rate and blood pressure in conscious, freely moving animals following this compound administration.

Materials:

  • Implantable radiotelemetry transmitters.

  • Surgical tools for sterile implantation.

  • Receivers and data acquisition system.

  • This compound, vehicle solution.

  • Test animals.

Methodology:

  • Surgical Implantation: Under anesthesia and using sterile surgical techniques, implant the telemetry transmitter according to the manufacturer's instructions. A common procedure for rats involves placing the catheter in the abdominal aorta.

  • Recovery: Allow the animals to recover from surgery for at least 7-10 days. Ensure they have regained their pre-surgical body weight before starting the experiment.

  • Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to drug administration to establish normal diurnal rhythms.

  • Administration: Administer this compound or vehicle at a consistent time of day to minimize circadian influences.

  • Data Collection: Record cardiovascular parameters (heart rate, systolic pressure, diastolic pressure, mean arterial pressure) and locomotor activity (if the implant allows) continuously for several hours post-administration.

  • Data Analysis: Analyze the data by averaging values over specific time intervals (e.g., 15-minute or 30-minute bins). Compare the change from baseline for each dose group against the vehicle control.

Visualizations

JJC8_089_Mechanism Mechanism of this compound Action cluster_synapse Dopaminergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron dopamine Dopamine (DA) presynaptic->dopamine DA Release dat Dopamine Transporter (DAT) postsynaptic Postsynaptic Neuron d2r Dopamine D2 Receptor dopamine->dat Reuptake (Blocked) dopamine->d2r Binds & Activates d2r->postsynaptic Postsynaptic Signaling jjc8089 This compound jjc8089->dat Inhibits (Binds to Outward-Facing Conformation)

Caption: Mechanism of this compound at the dopamine synapse.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Side Effects start Administer this compound observe Observe Animal for Adverse Effects start->observe no_effects Continue Experiment & Monitor observe->no_effects No mild_effects Mild/Moderate Side Effects? (Hyperactivity, Mild Stereotypy) observe->mild_effects Yes severe_effects Severe Side Effects? (Seizures, Distress) mild_effects->severe_effects No action_mild Consider Dose Reduction in Future Experiments. Provide Supportive Care (e.g., palatable food). mild_effects->action_mild Yes action_severe VETERINARY EMERGENCY - Terminate Experiment - Provide Immediate Vet Care - Re-evaluate Protocol mild_effects->action_severe Yes severe_effects->action_severe Yes

Caption: Decision workflow for managing observed side effects.

References

Technical Support Center: JJC8-089 Control Experiments and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JJC8-089, a dopamine transporter (DAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dopamine transporter (DAT) inhibitor.[1][2][3] It functions by binding to DAT, blocking the reuptake of dopamine from the synaptic cleft and thus increasing the extracellular concentration of dopamine. This modulation of dopamine levels is key to its effects on motivation and effort-related behaviors.[1][2][3]

Q2: How does this compound differ from other modafinil analogs like JJC8-088 and JJC8-091?

This compound is a sulfide analog, which influences the conformational state of the dopamine transporter (DAT) differently than its sulfoxide counterpart, JJC8-091.[4] While both are DAT inhibitors, this compound is suggested to favor an outward-facing conformation of DAT, a characteristic it shares with its structural analog JJC8-088, which is considered a "typical" cocaine-like DAT inhibitor.[4][5] In contrast, atypical DAT inhibitors like JJC8-091 tend to stabilize an inward-facing or occluded conformation of DAT.[4][6] This distinction is critical as it can translate to different behavioral profiles.[4][7]

Q3: What are the expected behavioral outcomes of this compound administration in preclinical models?

This compound has been shown to increase effortful behavior in goal-directed activities.[1][2][3] For instance, in rat models, it has been observed to reverse the low-effort choices induced by the vesicular monoamine transporter 2 (VMAT-2) inhibitor, tetrabenazine.[1][2][3] This suggests that this compound can enhance motivation for high-effort tasks.

Q4: What are potential off-target effects to consider when using this compound?

While this compound is characterized as a DAT inhibitor, it is crucial to consider potential interactions with other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as other receptors.[7] For instance, the related compound JJC8-088 has shown some affinity for the serotonin transporter and the sigma σ1 receptor.[5] Researchers should consider including control experiments to assess the contribution of any potential off-target effects to their observed results.[7]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected behavioral results.

  • Possible Cause 1: Compound Stability and Solubility.

    • Recommendation: Ensure proper storage of this compound powder at -20°C for long-term stability. For in vivo studies, prepare fresh solutions and consider using a vehicle appropriate for its solubility profile, such as a mixture of DMSO, Tween 80, and saline.[2] A sample injection formulation is 10% DMSO, 5% Tween 80, and 85% saline.[2]

  • Possible Cause 2: "Typical" vs. "Atypical" DAT Inhibitor Profile.

    • Recommendation: The conformational state of the DAT induced by this compound (outward-facing) may lead to behavioral effects that are more similar to "typical" psychostimulants.[4] If an "atypical" profile with lower abuse potential is desired, consider using a compound like JJC8-091 as a comparative control.[8][9]

  • Possible Cause 3: Dose-Response Relationship.

    • Recommendation: Perform a thorough dose-response study to identify the optimal concentration for the desired effect. The potency of DAT inhibitors can vary significantly based on their affinity.[7]

Issue 2: Difficulty interpreting neurochemical data (e.g., from microdialysis or voltammetry).

  • Possible Cause 1: Confounding effects on dopamine dynamics.

    • Recommendation: The observed changes in extracellular dopamine may not solely be due to DAT blockade. Consider the interplay between tonic and phasic dopamine release.[7] Combining techniques like fast-scan cyclic voltammetry (FSCV) and microdialysis can provide a more comprehensive understanding of how this compound affects dopamine dynamics on different timescales.[7]

  • Possible Cause 2: Pharmacokinetic variability.

    • Recommendation: Characterize the pharmacokinetic profile of this compound in your experimental model. The half-life and brain penetration of the compound will significantly influence the timing and magnitude of its neurochemical effects. For related compounds like JJC8-088 and JJC8-091, half-lives have been determined to be 1.1 hours and 3.5 hours, respectively, in nonhuman primates.[8][10]

Data Presentation

Table 1: Comparative Binding Affinities of Related Modafinil Analogs

CompoundTargetKi (nM)SpeciesReference
JJC8-088 DAT14.4 ± 9Nonhuman Primate[8][10]
DAT6.72Not Specified[5]
SERT213Not Specified[5]
NET1950Not Specified[5]
JJC8-091 DAT2730 ± 1270Nonhuman Primate[8][10]
Modafinil DAT~2600Not Specified[5]

Note: Data for this compound binding affinity was not available in the provided search results. This table serves as a template for the type of data researchers should generate.

Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from studies on related modafinil analogs and is intended to determine the binding affinity (Ki) of this compound for DAT.[8]

  • Tissue Preparation: Dissect the striatum from the brain of the chosen animal model (e.g., rat, nonhuman primate). Homogenize the tissue in a suitable buffer (e.g., sucrose phosphate buffer).

  • Membrane Preparation: Centrifuge the homogenate to pellet the cell membranes. Wash the membranes multiple times to remove endogenous neurotransmitters and other interfering substances.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, a radioligand that binds to DAT (e.g., [3H]WIN 35,428), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

  • Determination of Non-specific Binding: In a parallel set of wells, include a high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine the amount of non-specific binding of the radioligand.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[11][12][13][14][15]

  • Cell Culture and Treatment: Culture cells expressing the dopamine transporter. Treat the cells with different concentrations of this compound or a vehicle control for a specified period.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation. The presence of a binding ligand like this compound is expected to stabilize DAT, increasing its melting temperature.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.

  • Protein Quantification: Quantify the amount of soluble DAT remaining in the supernatant at each temperature using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble DAT as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_0 Synaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA packaging DA_release Vesicle->DA_release Release DAT Dopamine Transporter (DAT) JJC8_089 This compound JJC8_089->DAT Inhibition DA_cleft Dopamine DA_release->DA_cleft DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Mechanism of action of this compound at the dopamine synapse.

start Start culture Culture DAT-expressing cells start->culture treat Treat with this compound or vehicle culture->treat heat Apply thermal gradient treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated protein lyse->centrifuge quantify Quantify soluble DAT (e.g., Western Blot) centrifuge->quantify analyze Analyze melting curve shift quantify->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_DAT Dopamine Transporter (DAT) Conformations cluster_ligands DAT Inhibitors outward Outward-Facing occluded Occluded outward->occluded inward Inward-Facing occluded->inward cocaine Cocaine (Typical) cocaine->outward Stabilizes jjc8089 This compound (Sulfide) jjc8089->outward Favors jjc8091 JJC8-091 (Sulfoxide, Atypical) jjc8091->occluded Favors

Caption: Ligand influence on DAT conformational states.

References

Ensuring Reproducibility in JJC8-089 Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving the dopamine transporter (DAT) inhibitor, JJC8-089.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dopamine transporter (DAT) inhibitor.[1] Its primary mechanism of action is to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine. This modulation of the dopaminergic system is being investigated for its potential to improve motivational dysfunction.[1]

Q2: How does this compound differ from other dopamine transporter inhibitors like cocaine?

While both this compound and cocaine inhibit the dopamine transporter, they are thought to bind to DAT in different conformations. Research suggests that this compound, a sulfide analog of modafinil, favors an outward-facing conformation of the transporter.[2] This is in contrast to "atypical" DAT inhibitors which may stabilize a more inward-facing or occluded conformation.[2][3] These differences in binding modes are believed to underlie their distinct behavioral profiles.[2]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at room temperature in the continental US; however, storage conditions may vary in other locations.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[1]

Troubleshooting Guides

Inconsistent Behavioral Results in Self-Administration Studies
Issue Potential Cause Troubleshooting Steps
High variability in drug self-administration rates between subjects. Differences in individual subject sensitivity to the reinforcing effects of this compound. * Ensure a stable baseline of responding for a reinforcer (e.g., food) before introducing the drug. * Consider a dose-response study to determine the optimal reinforcing dose for your specific animal model and strain. * Acclimate animals to the experimental apparatus and procedures thoroughly to reduce stress-induced variability.
Low or no self-administration of this compound. 1. Suboptimal dose. 2. Issues with catheter patency. 3. Alternative reinforcers are more potent. 1. Verify the dose range based on literature. Studies in monkeys have shown JJC8-088 (a related compound) to be self-administered at doses of 0.001-0.3 mg/kg per injection.[4] 2. Regularly check catheter patency using a short-acting anesthetic or saline flush. 3. In choice studies, the reinforcing strength of the alternative (e.g., food) can impact drug-taking behavior. [4][5] Consider adjusting the parameters of the alternative reinforcer.
Unexpected changes in responding during chronic administration studies. Development of tolerance or sensitization. * Incorporate washout periods to assess the return to baseline responding. * Monitor responding for a control substance to rule out general changes in motivation or motor function.
Variability in Neurochemical Measurements (e.g., Microdialysis)
Issue Potential Cause Troubleshooting Steps
Inconsistent baseline extracellular dopamine levels. 1. Probe placement variability. 2. Stress from the experimental procedure. 1. Use stereotaxic coordinates and histological verification to ensure consistent probe placement in the target brain region. 2. Allow for a sufficient stabilization period after probe insertion before collecting baseline samples. Baseline dopamine values in the nucleus accumbens of rats have been reported to average around 55.6 ± 4.0 fmoles/sample.[3]
Blunted or exaggerated dopamine response to this compound. 1. Incorrect drug concentration or administration route. 2. Differences in drug metabolism between subjects. 1. Double-check all calculations for drug preparation and ensure the administration route is appropriate for the desired pharmacokinetic profile. 2. Monitor for any signs of altered drug metabolism and consider measuring plasma drug concentrations if variability persists.

Quantitative Data Summary

Parameter Species Value Reference
DAT Binding Affinity (Ki) Non-human Primate (Striatum)14.4 ± 9 nM (for JJC8-088)[5][6]
DAT Binding Affinity (Ki) Non-human Primate (Striatum)2730 ± 1270 nM (for JJC8-091)[5][6]
Plasma Half-life (t1/2) Rhesus Monkey (0.7 mg/kg, i.v.)1.1 hours (for JJC8-088)[5][6]
Plasma Half-life (t1/2) Rhesus Monkey (1.9 mg/kg, i.v.)3.5 hours (for JJC8-091)[5][6]

Experimental Protocols

Intravenous Self-Administration in Rodents

This protocol is a generalized procedure based on methodologies commonly used in studies of reinforcing effects of dopamine transporter inhibitors.

  • Animal Subjects: Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Procedure:

    • Acclimation and Training: Animals are first trained to press a lever for a food reinforcer on a fixed-ratio (FR) schedule (e.g., FR2).

    • Substitution: Once stable responding is achieved, saline is substituted for the food reward. Extinction of lever pressing should be observed.

    • Drug Self-Administration: The drug solution (this compound dissolved in an appropriate vehicle) is then made available for self-administration. Each completion of the FR schedule results in the infusion of a unit dose of the drug.

    • Data Collection: The number of infusions and responses on both the active and inactive levers are recorded.

  • Dose-Response Determination: A between-subjects design is often used to evaluate the effects of different doses of this compound on self-administration behavior.

In Vivo Microdialysis

This protocol outlines the general steps for measuring extracellular dopamine levels in the brain of awake, freely moving rodents.

  • Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens) and secured to the skull.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection: this compound is administered (e.g., intraperitoneally), and dialysate samples continue to be collected to measure changes in extracellular dopamine concentrations.

  • Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in Vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) JJC8_089 This compound JJC8_089->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Effect (e.g., Signaling Cascade) Dopamine_Receptor->Postsynaptic_Effect Experimental_Workflow_Self_Administration start Start catheter Intravenous Catheter Implantation start->catheter recovery Surgical Recovery catheter->recovery training Operant Training (Food Reinforcement) recovery->training extinction Extinction Phase (Saline Substitution) training->extinction self_admin This compound Self-Administration extinction->self_admin data_analysis Data Analysis (Lever Presses, Infusions) self_admin->data_analysis end End data_analysis->end

References

Technical Support Center: JJC8-089 Microdialysis Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing JJC8-089 in microdialysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dopamine reuptake inhibitor (DRI) derived from modafinil.[1] It exhibits a high affinity for the dopamine transporter (DAT), significantly higher than that of modafinil itself.[1] Its primary mechanism of action is to block the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine.[2] this compound is considered a "typical" or "cocaine-like" DAT inhibitor, meaning it stabilizes the dopamine transporter in an outward-facing conformation.[3]

Q2: What are the key physicochemical properties of this compound to consider for microdialysis?

A2: this compound is a hydrophobic compound. This property is critical to consider during microdialysis experiments as it can lead to challenges such as low recovery due to non-specific binding to the microdialysis probe and tubing.[4] Information on its solubility suggests it may be dissolved in dimethyl sulfoxide (DMSO).[5]

Q3: What is a typical in vivo formulation for this compound?

A3: While a specific formulation for microdialysis delivery is not extensively documented, a common vehicle for in vivo administration of similar compounds consists of a mixture of DMSO, Tween 80, and saline.[6] The final concentration of DMSO should be kept low to minimize potential neurotoxic effects.

Q4: How does this compound's mechanism of action influence microdialysis study design?

A4: As a DAT inhibitor, this compound is expected to increase extracellular dopamine levels. Microdialysis experiments should be designed to measure basal dopamine levels before administration and then monitor the temporal changes in dopamine concentration following this compound delivery.[2] This allows for the characterization of its potency and duration of action in the specific brain region of interest.

Troubleshooting Guide

Low or No Recovery of this compound in the Dialysate

Problem: You are delivering this compound via reverse dialysis, but the concentration in the collected dialysate is significantly lower than expected, or undetectable.

Potential Cause Troubleshooting Step Rationale
Non-specific Binding 1. Add bovine serum albumin (BSA) (e.g., 0.1-0.5%) to the perfusion buffer.[4] 2. Use fluorinated ethylene propylene (FEP) or polyetheretherketone (PEEK) tubing instead of standard tubing.[4] 3. Consider coating the microdialysis tubing and membrane with a reagent like polyethyleneimine (PEI) to reduce electrostatic interactions.[6][7]Hydrophobic compounds like this compound can adhere to the surfaces of the microdialysis system, leading to significant sample loss.[4] BSA acts as a blocking agent, preventing the adsorption of this compound to the probe and tubing.[8] FEP and PEEK are materials known for their lower propensity for non-specific binding of hydrophobic molecules.[4]
Low Flow Rate Increase the perfusion flow rate.While a lower flow rate generally increases the recovery of endogenous analytes, for reverse dialysis, a higher flow rate can enhance the delivery of the compound into the surrounding tissue.[3] However, be mindful that a very high flow rate will decrease the relative recovery if you are also measuring endogenous analytes.
Incorrect Probe Placement Verify the stereotaxic coordinates for probe implantation.Accurate placement of the microdialysis probe in the target brain region is crucial for effective delivery and measurement.
Compound Degradation Ensure the stability of this compound in your perfusion buffer at 37°C for the duration of the experiment.The compound may be unstable in the aqueous perfusion buffer over time, especially at physiological temperatures.
Inconsistent or Variable this compound Delivery

Problem: The concentration of this compound in the dialysate fluctuates significantly between collection intervals or between experiments.

Potential Cause Troubleshooting Step Rationale
Pump Malfunction Calibrate the microdialysis pump for the specific syringe being used.[3] Check for leaks in the syringe or tubing connections.[3]A faulty or uncalibrated pump can lead to inconsistent flow rates, which directly impacts the rate of delivery.[9]
Blocked Tubing or Probe Inspect all tubing and the probe for any blockages.Obstructions in the fluid path will alter the perfusion pressure and flow rate, leading to erratic delivery.
Tissue Damage Allow for a sufficient post-implantation equilibration period (e.g., 1-2 hours) before starting the experiment.[3]The initial trauma from probe insertion can affect the tissue microenvironment and fluid dynamics, leading to variability in delivery.[10]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release

Objective: To measure changes in extracellular dopamine concentrations in a specific brain region following local administration of this compound via reverse dialysis.

Materials:

  • This compound

  • Microdialysis probes (e.g., 20 kDa molecular weight cut-off)

  • Stereotaxic apparatus

  • Microdialysis pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound perfusion solution (this compound dissolved in aCSF, with a minimal amount of a co-solvent like DMSO if necessary)

  • HPLC-ECD system for dopamine analysis

Methodology:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) for a 60-90 minute equilibration period.

  • Baseline Collection: Collect at least three baseline dialysate samples (e.g., 20-minute fractions) to determine basal dopamine levels.

  • This compound Administration (Reverse Dialysis): Switch the perfusion solution to the this compound-containing aCSF.

  • Sample Collection: Continue to collect dialysate samples for the desired experimental duration.

  • Analysis: Analyze the dialysate samples for dopamine concentration using an HPLC-ECD system.

  • Probe Recovery Calibration: At the end of the experiment, determine the in vitro recovery of the probe to estimate the absolute extracellular concentrations of dopamine. This can be done by placing the probe in a standard solution of known dopamine concentration and measuring the concentration in the dialysate.

Protocol 2: Calculating Probe Recovery by Reverse Dialysis (Retrodialysis)

Objective: To determine the in vivo recovery of the microdialysis probe for this compound.

Methodology:

  • Following the main experiment, perfuse the probe with a known concentration of this compound in aCSF (Cin).[4]

  • Collect several dialysate samples after allowing for equilibration.

  • Measure the concentration of this compound in the dialysate (Cout).

  • The delivery rate (loss) of this compound from the probe is calculated as:

    • Recovery (%) = [(Cin - Cout) / Cin] * 100

Visualizations

JJC8_089_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) JJC8_089 This compound JJC8_089->DAT Inhibition Dopamine->DAT Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding

Caption: Mechanism of action of this compound as a dopamine transporter inhibitor.

Microdialysis_Workflow cluster_setup Experimental Setup cluster_collection Sample Collection & Analysis cluster_data Data Output Pump Syringe Pump Probe Microdialysis Probe in Brain Region Pump->Probe Inflow Perfusion_Solution Perfusion Solution (aCSF +/- this compound) Perfusion_Solution->Pump Fraction_Collector Fraction Collector Probe->Fraction_Collector Outflow (Dialysate) HPLC HPLC-ECD Analysis Fraction_Collector->HPLC Concentration_Data Dopamine Concentration vs. Time HPLC->Concentration_Data

Caption: General experimental workflow for in vivo microdialysis.

References

JJC8-089 Technical Support Center: Investigating Tolerance and Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for tolerance or sensitization to JJC8-089, a dopamine reuptake inhibitor (DRI). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dopamine reuptake inhibitor (DRI) derived from modafinil.[1] Its primary mechanism of action is to block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[2][3] this compound is characterized as a "typical" or "cocaine-like" DRI because it stabilizes the DAT in an outward-facing conformation.

Q2: What is the difference between tolerance and sensitization in the context of this compound?

Tolerance refers to a diminished response to a given dose of this compound after repeated administration.[4] For example, if an initial dose of this compound produces a specific increase in locomotor activity, with tolerance, the same dose will produce a smaller effect over time.

Sensitization , also known as reverse tolerance, is an amplified response to the same dose of this compound following repeated exposure.[4] For instance, a dose of this compound that initially had a mild effect on motivational behavior might produce a much stronger effect after several administrations.

Q3: Is there direct evidence for tolerance or sensitization to this compound?

Currently, published literature does not contain direct, dedicated studies on the development of tolerance or sensitization specifically to this compound. However, given its classification as a "typical" cocaine-like DRI and its demonstrated reinforcing effects in animal models, the potential for both phenomena exists and warrants experimental investigation. Studies on the parent compound, modafinil, have shown that it can induce locomotor sensitization that cross-sensitizes with cocaine.[5] Furthermore, the pattern of drug administration (e.g., continuous versus intermittent) can influence whether tolerance or sensitization develops to cocaine's effects on the dopamine transporter.[6]

Q4: How can I assess the potential for locomotor sensitization to this compound in my rodent models?

A common method to assess locomotor sensitization involves a multi-day experimental protocol.[7] Researchers should first establish a baseline level of activity for each animal in the testing apparatus.[7] Subsequently, animals are repeatedly administered either this compound or a vehicle control. Following a withdrawal period, a "challenge" dose of this compound is given to all groups.[7] A sensitized response is indicated if the animals pre-treated with this compound show a significantly greater increase in locomotor activity in response to the challenge dose compared to the vehicle-pre-treated group.[7]

Troubleshooting Guides

Problem: I am not observing a consistent locomotor-activating effect with this compound.

  • Solution 1: Dose-Response Assessment. It is crucial to perform a dose-response study to identify the optimal dose of this compound that elicits a reliable and measurable increase in locomotor activity in your specific animal model (species, strain, sex, and age).

  • Solution 2: Vehicle and Administration Route. Ensure the vehicle used to dissolve this compound is appropriate and does not have behavioral effects on its own. The route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing should be consistent across all experiments.

  • Solution 3: Habituation. Ensure that animals are adequately habituated to the testing environment before drug administration to minimize novelty-induced hyperactivity, which can mask the drug's effects.

Problem: My results on sensitization are highly variable between individual animals.

  • Solution 1: Control for Environmental Factors. Stress and environmental novelty can significantly impact dopaminergic systems and behavioral responses.[8] Maintain consistent housing, handling, and testing conditions to minimize variability.

  • Solution 2: Inter-administration Interval. The time between drug administrations can influence the development of sensitization. More intermittent dosing schedules are often more effective at inducing robust sensitization to psychostimulants.[7]

  • Solution 3: Individual Differences. Acknowledge that there can be inherent individual differences in the response to psychostimulants. Increase your sample size to ensure sufficient statistical power to detect significant effects despite this variability.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and related compounds.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound

Transporter/ReceptorBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)37.8
Norepinephrine Transporter (NET)11,820
Serotonin Transporter (SERT)6,800
Sigma σ1 Receptor2.24

Data sourced from Wikipedia, citing Aggarwal & Mortensen (2023), Newman et al. (2021), and Giancola et al. (2020).[1]

Table 2: In Vivo Effects of JJC8-088 (a close analog) on Dopamine Dynamics in the Nucleus Accumbens Shell (NAS) of Mice

CompoundDose (mg/kg, i.p.)Peak Increase in Extracellular DA (% of Baseline)
JJC8-08810~250%
JJC8-08832~400%
JJC8-08856~600%

Data adapted from Tanda et al. (2021).[9]

Experimental Protocols

Protocol 1: Assessment of Locomotor Sensitization

  • Habituation: Place rodents in the locomotor activity chambers for 30-60 minutes daily for 2-3 days to acclimate them to the environment.

  • Baseline Activity: On the first day of the experiment, record locomotor activity for 30-60 minutes following a vehicle injection to establish baseline activity.

  • Induction Phase: For the next 5-7 days, administer either this compound (at a predetermined effective dose) or vehicle once daily. Record locomotor activity for 60-120 minutes immediately following each injection.

  • Withdrawal Phase: For the following 7-14 days, the animals remain in their home cages without any injections to allow for a washout period.

  • Challenge Phase: On the final day, administer a challenge dose of this compound to all animals (both the vehicle and this compound pre-treated groups). Record locomotor activity for 60-120 minutes.

  • Data Analysis: Compare the locomotor response to the challenge dose between the groups. A significantly greater response in the this compound pre-treated group compared to the vehicle group indicates sensitization.

Protocol 2: In Vivo Microdialysis to Measure Extracellular Dopamine

  • Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens of anesthetized rodents. Allow for a 3-5 day recovery period.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula of the awake and freely moving animal.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Administer this compound or vehicle.

  • Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.

Visualizations

G This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage DAT Dopamine Transporter (DAT) Extracellular_Dopamine Extracellular Dopamine Vesicle->Extracellular_Dopamine Release Extracellular_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation JJC8_089 This compound JJC8_089->DAT Inhibition

Caption: Mechanism of this compound action at the dopamine synapse.

G Experimental Workflow for Assessing Locomotor Sensitization Habituation Habituation (2-3 days) Baseline Baseline Activity Recording (Vehicle Injection) Habituation->Baseline Induction Induction Phase (5-7 days) This compound or Vehicle Baseline->Induction Withdrawal Withdrawal Period (7-14 days) Induction->Withdrawal Challenge Challenge Phase (this compound to all groups) Withdrawal->Challenge Analysis Data Analysis and Comparison Challenge->Analysis

Caption: Workflow for a locomotor sensitization study.

G Dopamine Transporter (DAT) Signaling Regulation cluster_membrane Cell Membrane cluster_intracellular Intracellular DAT DAT PKC Protein Kinase C (PKC) DAT_Phosphorylation DAT Phosphorylation PKC->DAT_Phosphorylation ERK ERK ERK->DAT_Phosphorylation PKA Protein Kinase A (PKA) PKA->DAT_Phosphorylation DAT_Internalization DAT Internalization DAT_Phosphorylation->DAT Modulates Activity DAT_Phosphorylation->DAT_Internalization Receptor_Activation Receptor Activation (e.g., D2 Autoreceptors) Receptor_Activation->PKC Receptor_Activation->ERK Receptor_Activation->PKA

Caption: Key signaling pathways regulating DAT function.

References

Technical Support Center: Optimizing Behavioral Paradigms for JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JJC8-089. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful implementation of behavioral studies using this novel atypical dopamine transporter (DAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel compound derived from modafinil that functions as an atypical dopamine transporter (DAT) inhibitor.[1][2][3] Unlike typical DAT inhibitors such as cocaine or its analog JJC8-088, which tend to stabilize the DAT in an outward-facing conformation, atypical inhibitors are thought to interact with the transporter in a different manner, leading to a distinct behavioral profile.[4][5] Its primary action is to block the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels, but its "atypical" nature results in a unique pharmacological profile compared to classical psychostimulants.[4][6][7]

Q2: What behavioral paradigms are most suitable for studying the effects of this compound?

A2: this compound has shown significant efficacy in paradigms designed to measure effort-related motivational dysfunction.[1][8] The most validated assays include:

  • Effort-Based Choice Tasks: These are the primary recommended paradigms. For example, tasks where an animal must choose between exerting high effort (e.g., lever pressing on a fixed or progressive ratio schedule) for a highly preferred reward versus a low-effort option (e.g., consuming freely available standard chow).[1][2][8]

  • Tetrabenazine (TBZ)-Induced Deficit Model: this compound has been shown to effectively reverse the low-effort bias induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine. This model is excellent for assessing pro-motivational effects.[1][2][8]

Q3: Does this compound have a psychostimulant-like effect on locomotion?

A3: Studies have shown that this compound does not significantly increase locomotor activity at doses where it demonstrates pro-motivational effects (e.g., 30.0 mg/kg).[8] This is a key feature that distinguishes it from its analog JJC8-088 and other typical DAT inhibitors, which are known to produce hyperlocomotion.[4][7] This suggests a lower potential for cocaine-like abuse liability.[6][9]

Q4: How does this compound compare to other modafinil analogs like JJC8-088 and JJC8-091?

A4: These analogs provide a useful spectrum for comparison.

  • JJC8-088 is considered a "typical" or cocaine-like DAT inhibitor. It robustly increases locomotion and is self-administered by animals.[4][7]

  • This compound demonstrates an intermediate, atypical profile. It effectively increases effortful behavior without significantly stimulating locomotion.[8]

  • JJC8-091 is another atypical DAT inhibitor that, unlike this compound, failed to increase high-effort choices in the same paradigms.[1][8] This is potentially due to its unique binding to an occluded conformation of the DAT.[4][8]

Troubleshooting Guide

Problem / Question Potential Cause Troubleshooting Steps & Recommendations
No significant effect of this compound on behavior is observed. Inappropriate Behavioral Paradigm: The chosen assay may not be sensitive to changes in motivational processing.Action: Utilize an effort-based choice task. This compound's effects are most prominent in tasks assessing the willingness to expend effort for reward, not in general activity or anxiety paradigms.[1][8]
Suboptimal Dosage: The dose may be too low to engage the dopamine transporter effectively.Action: A dose of 30.0 mg/kg (i.p.) has been shown to be effective in rats.[8] Conduct a dose-response study (e.g., 10, 20, 30 mg/kg) to determine the optimal concentration for your specific model and strain.
Use in Healthy, Unchallenged Animals: The pro-motivational effects of this compound are most evident when baseline effort is suppressed.Action: Test the compound in a challenge model. Co-administration with tetrabenazine (TBZ) to induce a low-effort bias is a validated approach to reveal the efficacy of this compound.[1][2][8]
Unexplained variability in behavioral results. Inconsistent Drug Administration/Timing: Variability in the time between injection and testing can alter drug exposure and behavioral outcomes.Action: Standardize the pretreatment interval. An interval of 30 minutes between intraperitoneal (i.p.) injection and the start of the behavioral session is a good starting point. Ensure consistent vehicle and injection volume.
Insufficient Task Training: Animals may not have learned the task contingencies, leading to erratic performance that masks the drug's effect.Action: Ensure animals are trained to stable criteria before initiating drug studies. For choice tasks, this means demonstrating a clear and consistent preference for the high-reward/high-effort option at baseline (before any challenge like TBZ).
Observed increase in general activity, confounding motivational assessment. Dose is too high: While less likely than with typical DAT inhibitors, very high doses might produce off-target effects or spillover stimulation.Action: Confirm that the dose used does not independently increase locomotion in an open-field test. A dose of 30.0 mg/kg was reported to not have this effect.[8] If activity is a concern, lower the dose or ensure the behavioral endpoint is not solely based on activity levels (e.g., use choice percentage instead of raw lever presses).

Data Summary

The following tables summarize key quantitative data for implementing experiments with this compound and related compounds in effort-based choice tasks in rats.

Table 1: Compound Dosing and Administration

Compound Dose Range (Rat) Route Pretreatment Time Primary Use
This compound 10.0 - 30.0 mg/kg i.p. 30 min Test Compound (Atypical DATi)
Tetrabenazine (TBZ) 1.0 mg/kg (male) i.p. 60 min Induce Low-Effort Bias
2.0 mg/kg (female) i.p. 60 min Induce Low-Effort Bias
JJC8-088 1.0 - 10.0 mg/kg i.p. 30 min Positive Control (Typical DATi)
JJC8-091 10.0 - 30.0 mg/kg i.p. 30 min Comparator Compound (Atypical DATi)

Data derived from Ecevitoglu et al., 2024.[8]

Table 2: Expected Outcomes in Effort-Based Choice Paradigms

Paradigm Treatment Group Expected Outcome Interpretation
TBZ Challenge Vehicle + TBZ ↓ High-Effort Choice, ↑ Low-Effort Choice TBZ successfully induced motivational deficit.
This compound + TBZ Reversal of TBZ effect; ↑ High-Effort Choice This compound has pro-motivational properties.
JJC8-088 + TBZ Reversal of TBZ effect; ↑ High-Effort Choice Typical DAT inhibitors also show pro-motivational effects.
JJC8-091 + TBZ No significant reversal of TBZ effect Not all atypical DAT inhibitors are effective in this model.
Progressive Ratio Choice Vehicle Baseline level of high-effort choice Establishes baseline performance.

| | This compound | ↑ High-Effort Choice (Increased breakpoint) | this compound increases motivation to work for a reward. |

Visualizations and Diagrams

Signaling Pathway

DAT_Inhibition cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA_cyto Dopamine (Cytosolic) L_DOPA->DA_cyto DDC DA_Vesicle Dopamine (in Vesicle) DA_synapse Dopamine DA_Vesicle->DA_synapse Release DA_cyto->DA_Vesicle VMAT2 DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_synapse->DA_Receptor Binding DAT->DA_cyto Signal Postsynaptic Signaling DA_Receptor->Signal Activation JJC8_089 This compound JJC8_089->DAT Inhibition

Caption: Mechanism of this compound at the dopamine synapse.

Experimental Workflow

experiment_workflow cluster_training Phase 1: Training cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Data Analysis Habituation Habituation to Operant Chambers FR1_Training Lever Press Training (FR1 Schedule) Habituation->FR1_Training Choice_Training Choice Training: High-Effort (FR5) vs Chow FR1_Training->Choice_Training Stability Train to Stability (>80% High-Effort Choice) Choice_Training->Stability TBZ_Admin Administer TBZ (1.0 mg/kg, i.p.) Stability->TBZ_Admin Proceed to Testing Wait1 Wait 30 min TBZ_Admin->Wait1 JJC_Admin Administer Vehicle or this compound (i.p.) Wait1->JJC_Admin Wait2 Wait 30 min JJC_Admin->Wait2 Test_Session 30 min Test Session (FR5/Chow Choice) Wait2->Test_Session Data_Collection Record Lever Presses & Chow Consumption Test_Session->Data_Collection Collect Data Calculate Calculate % High-Effort Choice & Response Rates Data_Collection->Calculate Stats Statistical Analysis (e.g., ANOVA) Calculate->Stats

Caption: Workflow for a TBZ-challenge effort-based choice study.

Troubleshooting Logic

troubleshooting_logic Start Start: No significant effect of this compound observed Q_Paradigm Are you using an effort-based choice task? Start->Q_Paradigm A_Paradigm Solution: Switch to a validated effort paradigm (e.g., FR5/Chow Choice). Q_Paradigm->A_Paradigm No Q_Challenge Are you using a motivational challenge (e.g., TBZ)? Q_Paradigm->Q_Challenge Yes A_Challenge Solution: Introduce a challenge to reduce baseline effort and reveal the drug's pro-motivational effect. Q_Challenge->A_Challenge No Q_Dose Is the dose appropriate? (e.g., ~30 mg/kg in rats) Q_Challenge->Q_Dose Yes A_Dose Solution: Perform a dose-response study to find the optimal dose. Q_Dose->A_Dose No Q_Training Are animals trained to a stable performance baseline? Q_Dose->Q_Training Yes A_Training Solution: Retrain animals until they show a consistent preference for the high-effort option before drug testing. Q_Training->A_Training No End Problem likely resolved. Consult literature for further paradigm-specific optimization. Q_Training->End Yes

Caption: Decision tree for troubleshooting null effects with this compound.

Experimental Protocol: Tetrabenazine-Induced Effort Deficit Reversal

This protocol details a procedure to assess the ability of this compound to reverse a deficit in effortful motivation induced by tetrabenazine (TBZ) in rats.

1. Apparatus

  • Standard operant conditioning chambers equipped with two retractable levers and a food receptacle for pellet delivery.

  • A small ceramic bowl for placing pre-weighed lab chow inside the chamber.

2. Animal Subjects and Habituation

  • Male Sprague-Dawley rats are singly housed and maintained on a food-restricted diet to 85-90% of their free-feeding body weight. Water is available ad libitum.

  • Habituate animals to the testing room and handling for several days before training begins.

3. Training Procedure

  • Lever Training: Train rats to press a lever for a food reward (45 mg sucrose pellet) on a Fixed Ratio 1 (FR1) schedule until they reliably press the lever.

  • Choice Training:

    • Introduce the choice paradigm. On one side of the chamber, a lever press on a Fixed Ratio 5 (FR5) schedule delivers one sucrose pellet (High-Effort/High-Reward).

    • On the floor of the chamber, place the ceramic bowl containing a known quantity of standard lab chow (Low-Effort/Low-Reward).

    • Conduct daily 30-minute sessions.

    • Continue training until animals achieve a stable baseline, defined as earning >80% of their total food intake from lever pressing for at least three consecutive days.

4. Drug Testing Procedure

  • Testing is conducted using a within-subjects design, with drug conditions counterbalanced.

  • 60 minutes prior to the session: Administer an intraperitoneal (i.p.) injection of TBZ (1.0 mg/kg for males, 2.0 mg/kg for females) or its vehicle to induce the low-effort bias.

  • 30 minutes prior to the session: Administer an i.p. injection of this compound (e.g., 10, 20, 30 mg/kg) or its vehicle.

  • Place the animal in the operant chamber and begin the 30-minute test session.

5. Data Collection and Analysis

  • Primary Measures:

    • Number of FR5 lever presses completed.

    • Number of sucrose pellets earned.

    • Weight (g) of lab chow consumed.

  • Calculated Endpoints:

    • Percent High-Effort Choice: (Pellets Earned * Pellet Weight) / (Pellets Earned * Pellet Weight + Chow Consumed) * 100

    • Lever Press Rate: Total Lever Presses / Session Time (min)

  • Statistical Analysis: Use a repeated-measures Analysis of Variance (ANOVA) to analyze the effects of this compound treatment on the behavioral measures, followed by post-hoc tests to compare specific treatment groups to the vehicle + TBZ control group.

References

Technical Support Center: JJC8-089 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other issues with JJC8-089 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, prepare a concentrated stock solution in DMSO.

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: Proper storage is critical to maintain the integrity of this compound. Refer to the table below for recommended storage conditions.[1]

Q3: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.

Q4: My stock solution has changed color. Is it still usable?

A4: A change in color may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh stock from the powder. To prevent degradation, protect the solution from light and store it at the recommended temperature.

Q5: What are the signs of microbial contamination in my this compound stock solution?

A5: Microbial contamination can manifest as turbidity, cloudiness, or the appearance of filamentous growth in the solution. If you suspect contamination, do not use the solution and discard it following your institution's biohazard waste disposal procedures.

Troubleshooting Guides

Issue 1: Suspected Contamination of this compound Stock Solution

Symptoms:

  • Visible particulate matter, cloudiness, or turbidity in the solution.

  • Unexpected or inconsistent experimental results.

  • Change in pH or color of the solution.

Possible Causes:

  • Non-sterile technique during preparation.

  • Use of non-sterile solvents or equipment.

  • Improper storage conditions allowing for microbial growth.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the stock solution vial under good lighting for any signs of contamination.

  • Microscopic Examination: If contamination is suspected but not clearly visible, a small aliquot can be examined under a microscope to check for the presence of microorganisms.

  • Sterility Testing: For critical applications, a sample of the stock solution can be cultured on appropriate growth media to confirm the presence or absence of microbial contamination.

  • Discard and Prepare Fresh: If contamination is confirmed or highly suspected, discard the solution. Prepare a new stock solution using strict aseptic techniques as outlined in the experimental protocols below.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Lack of expected biological activity.

  • High variability between replicate experiments.

Possible Causes:

  • Degradation of this compound due to improper storage.

  • Inaccurate concentration of the stock solution.

  • Precipitation of the compound in the final assay medium.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature and protected from light.[1]

  • Check for Precipitation: Before use, visually inspect the stock solution for any precipitate. If present, follow the steps in FAQ Q3. Also, check for precipitation in the final assay medium after adding the this compound solution.

  • Prepare a Fresh Dilution Series: Prepare a new dilution series from the stock solution to rule out dilution errors.

  • Prepare a Fresh Stock Solution: If the issue persists, the original stock solution may have degraded. Prepare a fresh stock solution from the powder.

Data Presentation

Table 1: Solubility and Storage of this compound

FormSolvent/ConditionStorage TemperatureDuration
Powder--20°C3 years
4°C2 years
In SolventDMSO-80°C6 months
-20°C1 month

Data sourced from InvivoChem.[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 406.53 g/mol )[1]

  • Sterile, anhydrous DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Work in a sterile environment: Perform all steps in a laminar flow hood or biological safety cabinet to minimize the risk of contamination.

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 406.53 g/mol x 1000 mg/g = 4.0653 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Add solvent: Add the appropriate volume of sterile DMSO to the tube. For 1 mL of stock solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Problem Identified: Suspected Contamination or Inconsistent Results visual_inspection Visually Inspect Solution (Turbidity, Color Change, Precipitate) start->visual_inspection is_contaminated Contamination Evident? visual_inspection->is_contaminated microscopy Microscopic Examination for Microbes discard_solution Action: Discard Solution microscopy->discard_solution check_storage Verify Storage Conditions (Temp, Light, Freeze-Thaw) is_improper_storage Improper Storage? check_storage->is_improper_storage is_contaminated->microscopy Yes is_precipitate Precipitate Present? is_contaminated->is_precipitate No is_precipitate->check_storage No warm_vortex Action: Warm to 37°C & Vortex is_precipitate->warm_vortex Yes is_improper_storage->discard_solution Yes continue_experiment Solution Usable for Experiment is_improper_storage->continue_experiment No prepare_fresh Action: Prepare Fresh Stock Using Aseptic Technique discard_solution->prepare_fresh dissolved Precipitate Dissolved? warm_vortex->dissolved review_protocol Review Aseptic Technique and Storage Protocols prepare_fresh->review_protocol dissolved->discard_solution No dissolved->continue_experiment Yes

Caption: Troubleshooting workflow for this compound stock solution issues.

References

Technical Support Center: Synthesis of JJC8-089 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the dopamine transporter (DAT) inhibitor JJC8-089 and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these modafinil-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol, typically involves a convergent synthesis approach. This strategy involves the independent synthesis of two key intermediates: bis(4-fluorophenyl)methanethiol and 1-(piperazin-1-yl)propan-2-ol. These intermediates are then coupled to form the final product. The general scheme is outlined below.

Q2: What are the most critical steps in the synthesis of this compound that affect yield and purity?

A2: The most critical steps that often present challenges are:

  • Synthesis of bis(4-fluorophenyl)methanethiol: This step can be prone to side reactions and the product may be unstable.

  • Mono-alkylation of piperazine: A significant challenge is to achieve selective N-alkylation on one of the two nitrogen atoms of the piperazine ring, as di-alkylation is a common side reaction.

  • Purification of the final product: The basic nature of the piperazine moiety can make purification by standard column chromatography challenging.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, standard laboratory safety protocols should be strictly followed. Specifically:

  • Thiol compounds: Bis(4-fluorophenyl)methanethiol and other thiols are malodorous and should be handled in a well-ventilated fume hood.

  • Reagents for piperazine alkylation: Alkylating agents can be toxic and should be handled with care.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling all organic solvents.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of bis(4-fluorophenyl)methanethiol

Symptoms:

  • Low conversion of the starting bis(4-fluorophenyl)methanol.

  • Formation of multiple side products observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Thionation Reagent Lawesson's reagent is commonly used for this conversion. Ensure the reagent is fresh and dry, as its reactivity can diminish with age and exposure to moisture.
Suboptimal Reaction Temperature The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to decomposition of the starting material or product. A typical temperature for this reaction is around 60°C.
Presence of Water While a catalytic amount of water can sometimes facilitate the reaction with Lawesson's reagent, excess water can lead to hydrolysis of the reagent and reduced yields. Ensure anhydrous solvents are used.
Problem 2: Difficulty in Achieving Selective Mono-alkylation of Piperazine

Symptoms:

  • Formation of a significant amount of the di-substituted piperazine product.

  • Complex mixture of products that is difficult to separate.

Possible Causes and Solutions:

CauseRecommended Solution
High Reactivity of Piperazine Both nitrogen atoms of piperazine are nucleophilic, leading to di-alkylation. The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The desired side chain can be introduced on the unprotected nitrogen, followed by deprotection of the Boc group.
Reaction Conditions Favoring Di-substitution High temperatures and prolonged reaction times can promote the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the mono-substituted product is maximized.
Stoichiometry of Reactants Using a large excess of piperazine (5-10 equivalents) can statistically favor mono-substitution. However, this will require a more rigorous purification to remove the unreacted piperazine.
Problem 3: Challenges in the Purification of this compound

Symptoms:

  • Streaking of the product on silica gel columns.

  • Difficulty in removing polar impurities.

  • Low recovery of the final product after chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Basic Nature of the Piperazine Moiety The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel, leading to poor chromatographic separation. Pre-treating the silica gel with a base, such as triethylamine (1-2% in the eluent), can neutralize the acidic sites and improve the peak shape. Alternatively, using a different stationary phase like alumina may be beneficial.
High Polarity of the Product The hydroxyl group and the piperazine ring make this compound a relatively polar molecule. A polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is often effective for elution.
Formation of Salts If the product is isolated as a salt, it may be highly polar and difficult to purify by normal-phase chromatography. Consider converting the salt to the free base before purification.

Experimental Protocols

Synthesis of bis(4-fluorophenyl)methanethiol

This protocol is adapted from the synthesis of similar thiol intermediates.[1]

  • To a solution of bis(4-fluorophenyl)methanol (1.0 eq) in toluene, add Lawesson's reagent (2.5 eq).

  • Add a catalytic amount of water (e.g., 0.1 eq).

  • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify by flash chromatography on silica gel to afford bis(4-fluorophenyl)methanethiol.

Synthesis of 1-(piperazin-1-yl)propan-2-ol

This intermediate is commercially available but can also be synthesized.

  • To a solution of mono-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add propylene oxide (1.2 eq) and a catalyst such as lithium perchlorate.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield N-Boc-1-(piperazin-1-yl)propan-2-ol.

  • Deprotect the Boc group using standard conditions, for example, by treating with hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to give 1-(piperazin-1-yl)propan-2-ol.

Synthesis of this compound

This protocol is a plausible route based on the synthesis of closely related analogs.

  • Synthesize 1-(2-chloroethyl)piperazine derivative of 1-(piperazin-1-yl)propan-2-ol.

  • In a suitable solvent such as DMF, dissolve bis(4-fluorophenyl)methanethiol (1.0 eq) and add a base such as potassium carbonate (1.5 eq).

  • Add the 1-(2-chloroethyl)piperazine derivative of 1-(piperazin-1-yl)propan-2-ol (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature until the starting thiol is consumed (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel using a solvent gradient (e.g., dichloromethane/methanol with 1% ammonium hydroxide) to yield this compound.

Quantitative Data

The following table summarizes typical yields for reactions involved in the synthesis of this compound analogs. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction StepProductTypical Yield (%)
Thionationbis(4-fluorophenyl)methanethiol70-85%
Piperazine Alkylation (with protection)N-Boc-1-(piperazin-1-yl)propan-2-ol80-95%
Coupling ReactionThis compound60-80%

Visualizations

Synthetic_Pathway_JJC8_089 cluster_start Starting Materials cluster_intermediates Key Intermediates bis(4-fluorophenyl)methanol bis(4-fluorophenyl)methanol bis(4-fluorophenyl)methanethiol bis(4-fluorophenyl)methanethiol bis(4-fluorophenyl)methanol->bis(4-fluorophenyl)methanethiol Lawesson's Reagent mono-Boc-piperazine mono-Boc-piperazine 1-(piperazin-1-yl)propan-2-ol 1-(piperazin-1-yl)propan-2-ol mono-Boc-piperazine->1-(piperazin-1-yl)propan-2-ol 1. Propylene Oxide 2. Deprotection propylene oxide propylene oxide propylene oxide->1-(piperazin-1-yl)propan-2-ol This compound This compound bis(4-fluorophenyl)methanethiol->this compound Coupling 1-(piperazin-1-yl)propan-2-ol->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Monoalkylation start Problem: Di-substituted piperazine formation check_protection Is a mono-protected piperazine used? start->check_protection use_protection Solution: Use mono-Boc-piperazine for selective alkylation. check_protection->use_protection No check_stoichiometry Is a large excess of piperazine used? check_protection->check_stoichiometry Yes increase_excess Solution: Increase piperazine excess (5-10 eq) to favor mono-alkylation. check_stoichiometry->increase_excess No optimize_conditions Solution: Optimize reaction time and temperature to minimize di-substitution. check_stoichiometry->optimize_conditions Yes

Caption: Troubleshooting workflow for piperazine mono-alkylation.

References

Validation & Comparative

A Comparative Analysis of JJC8-089 and Cocaine on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the novel dopamine transporter (DAT) inhibitor, JJC8-089, and the well-characterized psychostimulant, cocaine. The information presented herein is supported by experimental data to assist researchers in understanding the distinct mechanisms and behavioral profiles of these two compounds.

Introduction to DAT Ligands: Typical vs. Atypical Inhibition

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the action of both therapeutic agents and drugs of abuse.

Cocaine , a tropane alkaloid, is the archetypal "typical" DAT inhibitor. It blocks dopamine reuptake by stabilizing the DAT in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine. This mechanism is strongly associated with its potent reinforcing effects and high abuse liability.

This compound , a modafinil analog, is classified as an "atypical" DAT inhibitor. Atypical inhibitors are characterized by a pharmacological profile that differs significantly from cocaine, despite their shared primary target. These compounds are thought to induce a more inward-facing or occluded conformation of the DAT, resulting in a distinct neurochemical and behavioral signature that may include reduced abuse potential.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of this compound and cocaine, providing a direct comparison of their potency and selectivity for monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)DAT/NET SelectivityDAT/SERT Selectivity
This compound 37.8[1]11,820[1]6,800[1]~313-fold~180-fold
Cocaine ~200-500~480~740~0.4-1~0.3-0.7

Note: Cocaine Ki values can vary between studies and experimental conditions.

Table 2: Dopamine Uptake Inhibition (IC50, nM)

CompoundDopamine Uptake Inhibition (IC50, nM)
This compound Data not consistently reported in direct comparison.
Cocaine ~200-300

Note: IC50 values are highly dependent on assay conditions.

Mechanism of Action at the Dopamine Transporter

The distinct behavioral profiles of this compound and cocaine are believed to stem from their different binding modes at the DAT.

Figure 1. DAT Conformation Model cluster_0 Typical Inhibition (Cocaine) cluster_1 Atypical Inhibition (this compound) Cocaine Cocaine OutwardDAT DAT (Outward-Facing) Cocaine->OutwardDAT Stabilizes JJC8089 This compound DopamineBlock Rapid ↑ Synaptic Dopamine OutwardDAT->DopamineBlock Blocks Dopamine Reuptake InwardDAT DAT (Inward-Facing/ Occluded) JJC8089->InwardDAT Promotes DopamineModulation Modulated ↑ Synaptic Dopamine InwardDAT->DopamineModulation Modulates Dopamine Reuptake

Caption: Differential binding modes of cocaine and this compound at the DAT.

Computational models suggest that cocaine binds to the outward-facing conformation of the DAT, effectively locking it in a state that prevents dopamine translocation. In contrast, atypical inhibitors like this compound are proposed to favor a more occluded or inward-facing conformation. This differential interaction with the transporter is thought to underlie the attenuated psychostimulant effects and lower abuse potential of atypical DAT inhibitors.

Comparative Behavioral Pharmacology

The differences in molecular mechanism translate to distinct behavioral outcomes in preclinical models.

Locomotor Activity

Locomotor activity is a common measure of the stimulant effects of a drug.

  • Cocaine: Produces a robust, dose-dependent increase in locomotor activity in rodents. This hyperactivity is a hallmark of its stimulant properties.

  • This compound: As an atypical inhibitor, it is expected to have a less pronounced effect on locomotor activity compared to cocaine. Studies on related atypical inhibitors show a blunted or absent locomotor response.

Self-Administration

Intravenous self-administration is the gold standard for assessing the reinforcing properties and abuse liability of a compound.

  • Cocaine: Readily self-administered by laboratory animals, demonstrating its powerful reinforcing effects.

  • This compound: Studies on analogs of this compound, such as JJC8-091, show a lack of self-administration, suggesting a significantly lower abuse potential compared to cocaine. Furthermore, pretreatment with atypical inhibitors has been shown to reduce cocaine self-administration.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and cocaine.

Radioligand Binding Assays

This assay measures the affinity of a compound for a specific receptor or transporter.

Figure 2. Radioligand Binding Assay Workflow prep Prepare Membranes Expressing DAT radioligand Add Radioligand (e.g., [³H]WIN 35,428) prep->radioligand competitor Add Competitor (this compound or Cocaine) at Various Concentrations radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data to Determine Ki quantify->analyze

Caption: Workflow for determining binding affinity (Ki).

Methodology:

  • Membrane Preparation: Membranes from cells or brain tissue expressing the dopamine transporter are prepared.

  • Incubation: Membranes are incubated with a radiolabeled ligand that binds to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled competitor drug (this compound or cocaine).

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from dopamine-rich brain regions (e.g., striatum).

  • Incubation: Synaptosomes are incubated with varying concentrations of the test compound (this compound or cocaine).

  • Dopamine Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Termination: Uptake is terminated by rapid filtration or centrifugation.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

  • Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of dopamine uptake (IC50).

Locomotor Activity Assay

This assay measures the stimulant or depressant effects of a compound on spontaneous movement.

Figure 3. Locomotor Activity Experimental Design Habituation Habituation to Activity Chamber Injection Drug Administration (this compound, Cocaine, or Vehicle) Habituation->Injection Recording Record Locomotor Activity (e.g., 60-120 min) Injection->Recording Analysis Analyze Data (e.g., Distance Traveled, Rearing) Recording->Analysis

Caption: General workflow for a locomotor activity study.

Methodology:

  • Habituation: Rodents (typically mice or rats) are habituated to the testing environment (an open field or activity chamber) for a set period.

  • Drug Administration: Animals are administered the test compound (this compound or cocaine) or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Recording: The animals are immediately placed back into the activity chamber, and their locomotor activity is recorded for a specified duration using automated tracking systems.

  • Data Analysis: The total distance traveled, rearing frequency, and other locomotor parameters are quantified and compared between treatment groups.

Intravenous Self-Administration Assay

This assay assesses the reinforcing properties and abuse liability of a drug.

Methodology:

  • Catheter Implantation: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.

  • Operant Conditioning: Animals are trained to perform an operant response (e.g., lever pressing) to receive an infusion of the drug.

  • Self-Administration Sessions: During daily sessions, animals have access to the drug on a specific schedule of reinforcement (e.g., fixed-ratio or progressive-ratio).

  • Data Collection: The number of infusions earned is recorded as a measure of the drug's reinforcing efficacy.

  • Dose-Response Curve: The effect of different unit doses of the drug on self-administration behavior is determined to generate a dose-response curve.

Conclusion

This compound and cocaine, while both targeting the dopamine transporter, exhibit distinct pharmacological and behavioral profiles. Cocaine, a typical DAT inhibitor, demonstrates high affinity and potent dopamine reuptake blockade, leading to strong stimulant and reinforcing effects. In contrast, this compound, as an atypical DAT inhibitor, is characterized by its unique interaction with the DAT, which is hypothesized to result in a blunted behavioral profile with potentially lower abuse liability. This comparative guide highlights the critical differences between these two compounds, providing a valuable resource for researchers in the field of neuroscience and drug development. The study of atypical DAT inhibitors like this compound may pave the way for novel therapeutic strategies for substance use disorders and other neuropsychiatric conditions.

References

A Comparative Guide to the DRI Profiles of JJC8-089 and JJC8-091: Atypical Versus Typical Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine reuptake inhibitor (DRI) profiles of two novel modafinil analogs, JJC8-089 and JJC8-091. The distinction between their "atypical" and "typical" DRI characteristics is critical for understanding their therapeutic potential and abuse liability. This comparison is supported by experimental data from preclinical studies.

Introduction to Typical and Atypical DRIs

Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain. This mechanism is central to the effects of both therapeutic agents and drugs of abuse.

Typical DRIs , such as cocaine and methylphenidate, are characterized by rapid and robust increases in dopamine levels, leading to pronounced psychostimulant effects, euphoria, and high abuse potential. These compounds are often self-administered in animal models.

Atypical DRIs , in contrast, produce a more gradual and sustained increase in dopamine, and are associated with a lack of psychostimulant effects and low abuse liability. These compounds, such as modafinil and its analogs, are being investigated as potential treatments for psychostimulant use disorder and other neuropsychiatric conditions. The distinction in their effects is believed to stem from different binding modes to the DAT, which in turn leads to different conformational changes in the transporter protein.

Head-to-Head Comparison: this compound vs. JJC8-091

This compound and JJC8-091 are structurally related analogs of modafinil. However, a subtle difference in their chemical structure—a sulfide moiety in this compound versus a sulfoxide in JJC8-091—results in markedly different pharmacological profiles. Computational modeling and experimental evidence suggest that this compound has characteristics of a more typical DRI, while JJC8-091 exhibits an atypical profile.[1]

Binding Affinities at Monoamine Transporters

The binding affinity of a compound for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters is a key determinant of its pharmacological effects.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)SERT/DAT RatioNET/DAT Ratio
This compound ~30-fold higher affinity than JJC8-091[1]----
JJC8-091 16.7 - 289[2]17,800[2]1,770[2]106[2]1,066[2]

Note: Specific Kᵢ values for this compound at NET and SERT were not available in the reviewed literature. The table reflects the reported relative affinity at DAT.

Neurochemical Effects: Impact on Dopamine Dynamics

The in vivo effects of these compounds on dopamine levels in the nucleus accumbens (NAc), a brain region critical for reward and motivation, are a key differentiator.

FeatureThis compoundJJC8-091
Predicted DAT Binding Conformation Outward-facing[1]Inward-facing/occluded[1][3]
Effect on NAc Dopamine Levels Predicted to be more robust, similar to typical DRIsMild, slow-onset, and long-duration increase[2]
Maximum Dopamine Increase (vs. baseline) -~150-220%[4]

Note: Direct comparative in vivo microdialysis or FSCV data for this compound was not available in the reviewed literature. The characterization of this compound is based on computational predictions and its classification as a more "typical-like" DRI compared to JJC8-091.

Behavioral Pharmacology: Reinforcement and Locomotor Activity

The behavioral effects of DRIs in animal models are strong indicators of their abuse potential and psychostimulant properties.

Behavioral AssayThis compoundJJC8-091
Self-Administration Predicted to have higher reinforcing effectsNot self-administered; does not substitute for cocaine[2][3]
Effect on Drug Seeking Reduces methamphetamine self-administration[5]Reduces cocaine and methamphetamine self-administration[4][5]
Locomotor Activity Predicted to increase locomotor activityDoes not increase locomotor activity[2]

Signaling Pathways and Mechanism of Action

The differential effects of this compound and JJC8-091 can be attributed to their distinct interactions with the dopamine transporter.

cluster_typical Typical DRI Profile (this compound) cluster_atypical Atypical DRI Profile (JJC8-091) JJC8_089 This compound (Sulfide) DAT_outward DAT (Outward-facing) JJC8_089->DAT_outward Binds to DA_reuptake_blocked_fast Rapid, pronounced blockade of DA reuptake DAT_outward->DA_reuptake_blocked_fast Leads to DA_increase_fast Rapid, robust increase in synaptic DA DA_reuptake_blocked_fast->DA_increase_fast Psychostimulation Psychostimulant Effects (Increased Locomotion, Reinforcement) DA_increase_fast->Psychostimulation JJC8_091 JJC8-091 (Sulfoxide) DAT_inward DAT (Inward-facing/Occluded) JJC8_091->DAT_inward Binds to and stabilizes DA_reuptake_blocked_slow Gradual, sustained blockade of DA reuptake DAT_inward->DA_reuptake_blocked_slow Leads to DA_increase_slow Slow, moderate increase in synaptic DA DA_reuptake_blocked_slow->DA_increase_slow Therapeutic_effects Therapeutic Potential (Reduced drug seeking, low abuse liability) DA_increase_slow->Therapeutic_effects

Caption: Predicted signaling pathways for this compound (typical) and JJC8-091 (atypical).

Experimental Protocols

Radioligand Binding Assays

Binding affinities of the test compounds for DAT, SERT, and NET are determined using radioligand binding assays with rat brain tissue. Membranes from specific brain regions (e.g., striatum for DAT) are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and various concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure extracellular levels of dopamine in specific brain regions of awake, freely moving animals. A microdialysis probe is surgically implanted into the nucleus accumbens. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and the dialysate is collected at regular intervals. The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Baseline dopamine levels are established before the administration of the test compound, and changes in dopamine levels are monitored over time.

Animal Freely Moving Rat Probe Microdialysis Probe in Nucleus Accumbens Animal->Probe implanted with Dialysate Dialysate Collection Probe->Dialysate collects Pump Syringe Pump aCSF aCSF Pump->aCSF pushes aCSF->Probe perfuses HPLC HPLC-ED Analysis Dialysate->HPLC injects into DA_levels Dopamine Concentration vs. Time HPLC->DA_levels quantifies

Caption: Experimental workflow for in vivo microdialysis.

Self-Administration Studies

This behavioral paradigm is used to assess the reinforcing properties and abuse potential of a compound. Rats are fitted with intravenous catheters and trained to press a lever to receive an infusion of a drug, typically cocaine. Once stable responding is established, the test compound can be substituted for cocaine to determine if it maintains self-administration behavior. Alternatively, the test compound can be administered as a pretreatment to assess its ability to reduce cocaine self-administration.

Conclusion

The available evidence strongly suggests that this compound and JJC8-091 possess distinct DRI profiles. JJC8-091 consistently demonstrates the characteristics of an atypical DRI, with a favorable preclinical profile of low abuse potential and efficacy in reducing drug-seeking behavior.[2][3][4][5] In contrast, computational modeling and its structural similarity to other typical DRIs predict that this compound is more likely to exhibit a typical, cocaine-like profile.[1] This fundamental difference, driven by a minor structural modification, underscores the importance of understanding the molecular interactions between DRIs and the dopamine transporter in the development of novel therapeutics for substance use disorders and other neurological conditions. Further head-to-head preclinical studies are warranted to fully elucidate the neurochemical and behavioral profile of this compound.

References

Tale of Two Analogs: A Comparative Behavioral Analysis of JJC8-089 and JJC8-088

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of two modafinil-derived dopamine reuptake inhibitors, JJC8-089 and JJC8-088, reveals significant behavioral differences, positioning them as distinct tools for neuroscience research and potential, though divergent, therapeutic avenues for psychostimulant use disorders. While both compounds target the dopamine transporter (DAT), their pharmacological profiles translate into contrasting behavioral outcomes, with JJC8-088 exhibiting a classic cocaine-like profile and this compound demonstrating potential for addressing motivational deficits.

This guide provides a detailed comparison of their behavioral effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.

Pharmacological Profile: A Quantitative Comparison

The fundamental differences in the behavioral effects of this compound and JJC8-088 can be traced back to their distinct binding affinities for monoamine transporters and other neural targets.

TargetThis compound Kᵢ (nM)JJC8-088 Kᵢ (nM)Reference
Dopamine Transporter (DAT)37.86.72[1][2]
Serotonin Transporter (SERT)6,800213[1][2]
Norepinephrine Transporter (NET)11,8201,950[1][2]
Sigma σ₁ Receptor2.2441.6[1][2]

JJC8-088 displays a significantly higher affinity for the dopamine transporter (DAT) compared to this compound.[1][2] Notably, JJC8-088 also exhibits a stronger interaction with the serotonin transporter (SERT), whereas this compound shows a remarkably high affinity for the sigma σ₁ receptor.[1][2] These differences in binding profiles likely contribute to their distinct behavioral effects.

Behavioral Effects: A Head-to-Head Comparison

The divergent pharmacology of this compound and JJC8-088 manifests in their behavioral profiles, particularly in models of reinforcement, motivation, and psychostimulant effects.

Behavioral AssayThis compound EffectsJJC8-088 EffectsReference
Self-Administration Not readily self-administered.Readily self-administered and substitutes for cocaine.[1][3]
Reinstatement of Drug-Seeking Blocks cocaine-induced reinstatement.[3]Produces robust reinstatement of drug-seeking behavior.[3][3]
Locomotor Activity Modest effects on ambulatory activity.Produces large and rapid increases in locomotor activity, similar to cocaine.[4]
Motivational Effects Shows pro-motivational effects; reverses effort-related deficits.[2][5][6]Primarily characterized by its reinforcing properties.
Reinforcing and Abuse Potential

JJC8-088 is characterized as a "typical" or "cocaine-like" dopamine reuptake inhibitor.[1][4] In preclinical studies, it is readily self-administered by animals and can substitute for cocaine, indicating a high potential for abuse.[1] Conversely, another modafinil analog, JJC8-091, which shares some characteristics with the broader class of atypical DAT inhibitors that this compound may belong to, is not self-administered and can block cocaine-induced reinstatement of drug-seeking behavior.[3]

Effects on Motivation

This compound has been specifically investigated for its "pro-motivational" effects.[2] It has been shown to increase effortful behavior in goal-directed tasks and can reverse the low-effort choices induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[5][6] This suggests a potential therapeutic application for conditions characterized by motivational deficits.

Mechanism of Action: A Divergence at the Dopamine Transporter

The contrasting behavioral profiles of these compounds are thought to stem from their different modes of interaction with the dopamine transporter.

Postulated Mechanism of Action at the Dopamine Transporter cluster_0 JJC8-088 (Typical DRI) cluster_1 This compound (Atypical DRI - Hypothesized) JJC8_088 JJC8-088 DAT_outward DAT (Outward-Facing Conformation) JJC8_088->DAT_outward Stabilizes DA_reuptake_blocked Dopamine Reuptake Blocked DAT_outward->DA_reuptake_blocked DA_increase_rapid Rapid, High Increase in Synaptic Dopamine DA_reuptake_blocked->DA_increase_rapid Psychostimulant_effects Cocaine-like Psychostimulant Effects DA_increase_rapid->Psychostimulant_effects JJC8_089 This compound DAT_occluded DAT (More Occluded Conformation) JJC8_089->DAT_occluded Promotes DA_reuptake_modulated Dopamine Reuptake Modulated DAT_occluded->DA_reuptake_modulated DA_increase_moderate Moderate, Sustained Increase in Synaptic Dopamine DA_reuptake_modulated->DA_increase_moderate Pro_motivational_effects Pro-Motivational Effects DA_increase_moderate->Pro_motivational_effects

Caption: Postulated divergent mechanisms of JJC8-088 and this compound at the dopamine transporter.

JJC8-088 is believed to stabilize the dopamine transporter in an outward-facing conformation, similar to cocaine.[1] This leads to a potent and rapid blockade of dopamine reuptake, resulting in a surge of synaptic dopamine and pronounced psychostimulant effects. In contrast, computational models suggest that related atypical DAT inhibitors, like JJC8-091, favor a more occluded conformation of the transporter.[3] This may lead to a more modulated and sustained increase in dopamine levels, avoiding the sharp peaks associated with abuse potential and instead promoting effects like increased motivation. While the precise interaction of this compound is still under investigation, its behavioral profile suggests a mechanism distinct from typical DAT inhibitors.

Experimental Protocols

The behavioral data presented in this guide are derived from established preclinical models. Below are summaries of the key experimental methodologies.

Self-Administration Studies

Objective: To assess the reinforcing properties and abuse potential of a compound.

Methodology:

  • Animals (typically rats or non-human primates) are surgically implanted with intravenous catheters.

  • They are placed in operant conditioning chambers equipped with levers.

  • Pressing one lever (the "active" lever) results in an intravenous infusion of the test compound, while pressing another lever (the "inactive" lever) has no consequence.

  • The number of infusions earned over a session is recorded. A significantly higher number of infusions of the test compound compared to a saline control indicates that the compound is reinforcing.

Self-Administration Experimental Workflow start Start catheter Intravenous Catheter Implantation start->catheter operant_chamber Placement in Operant Chamber catheter->operant_chamber lever_press Lever Pressing operant_chamber->lever_press active_lever Active Lever lever_press->active_lever Active inactive_lever Inactive Lever lever_press->inactive_lever Inactive infusion Drug Infusion active_lever->infusion no_consequence No Consequence inactive_lever->no_consequence data_collection Data Collection: Number of Infusions infusion->data_collection no_consequence->data_collection end End data_collection->end

Caption: Workflow for a typical self-administration experiment.

Reinstatement Model

Objective: To model relapse to drug-seeking behavior.

Methodology:

  • Animals are first trained to self-administer a drug (e.g., cocaine).

  • The drug-taking behavior is then "extinguished" by replacing the drug infusion with saline, leading to a cessation of lever pressing.

  • Once the behavior is extinguished, the animals are exposed to a trigger, which can be a small, non-contingent "priming" dose of the drug, a drug-associated cue, or a stressor.

  • The reinstatement of lever pressing on the previously active lever is measured as an index of drug-seeking behavior.

Microdialysis

Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions.

Methodology:

  • A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens).

  • The probe is perfused with an artificial cerebrospinal fluid.

  • Neurotransmitters from the extracellular space diffuse across a semipermeable membrane at the tip of the probe and into the perfusate.

  • The collected dialysate samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of the neurotransmitter of interest.

Conclusion

This compound and JJC8-088, despite their structural similarities, represent two distinct classes of dopamine reuptake inhibitors with markedly different behavioral profiles. JJC8-088 serves as a valuable tool for studying the mechanisms of typical psychostimulant action and abuse liability. In contrast, this compound's unique pro-motivational effects, coupled with a potentially lower abuse potential, make it a compelling candidate for investigating novel therapeutic strategies for motivational deficits and, potentially, as an atypical treatment for substance use disorders. The continued investigation of these compounds will undoubtedly provide deeper insights into the complex role of the dopamine system in behavior and disease.

References

A Comparative Guide to DAT Inhibitors: JJC8-089 vs. GBR 12909

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent dopamine transporter (DAT) inhibitors: JJC8-089 and GBR 12909. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their investigations into dopaminergic systems and related neurological disorders.

At a Glance: Key Differences

FeatureThis compoundGBR 12909
Primary Analogue Class Modafinil AnaloguePiperazine Derivative
DAT Binding Affinity (Ki) ~37.8 nM~1 nM
DAT Selectivity HighVery High
Reported Characteristics Atypical DAT inhibitor with pro-motivational effects.Potent and selective DAT inhibitor, considered a "typical" DAT inhibitor.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and GBR 12909, focusing on their binding affinities for the dopamine, serotonin, and norepinephrine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
This compound 37.8[1]6,800[1]11,820[1]
GBR 12909 1[2]>100[2]>100[2]
Table 2: Selectivity Ratios (Ki, SERT/DAT and NET/DAT)
CompoundSERT/DAT SelectivityNET/DAT Selectivity
This compound ~180-fold~313-fold
GBR 12909 >100-fold>100-fold

In Vivo Effects: A Summary of Preclinical Findings

In Vivo EffectThis compoundGBR 12909
Locomotor Activity Can induce changes in locomotor activity.[3]Elicits a dose-dependent increase in locomotor activity, including locomotion, rearing, and stereotypies at higher doses.[4]
Dopamine Levels (Microdialysis) Increases extracellular dopamine levels in the nucleus accumbens.[5]Produces modest increases in extracellular dopamine.
Behavioral Profile Shows pro-motivational effects in animal models.[1]Exhibits a behavioral profile similar to other dopamine-enhancing psychostimulants.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of DAT inhibitors.

Radioligand Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a specific radioligand.

Materials:

  • Cell Lines: HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Test Compounds: this compound, GBR 12909.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), Wash buffer (ice-cold assay buffer).

  • Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of cell membranes, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compound (this compound or GBR 12909).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., unlabeled GBR 12909).

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To measure the extracellular levels of dopamine in a specific brain region of a freely moving animal following the administration of a DAT inhibitor.

Materials:

  • Animals: Adult male rats (e.g., Sprague-Dawley).

  • Surgical Equipment: Stereotaxic apparatus, microdialysis guide cannula, microdialysis probes.

  • Test Compounds: this compound, GBR 12909.

  • Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection:

    • Allow the animal to habituate to the microdialysis setup for a period of time (e.g., 1-2 hours) while continuously collecting dialysate samples at regular intervals (e.g., every 20 minutes).

    • Analyze these baseline samples via HPLC-ECD to determine the basal extracellular dopamine concentration.

  • Drug Administration and Sample Collection:

    • Administer the test compound (this compound or GBR 12909) via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals for a specified duration post-injection.

  • Sample Analysis and Data Interpretation:

    • Analyze the collected dialysate samples using HPLC-ECD to quantify the concentration of dopamine.

    • Express the post-drug dopamine levels as a percentage of the baseline levels.

    • Plot the change in dopamine concentration over time to visualize the effect of the DAT inhibitor.

Locomotor Activity Assessment

Objective: To assess the effect of a DAT inhibitor on the spontaneous locomotor activity of an animal.

Materials:

  • Animals: Adult mice or rats.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems or video-tracking software.

  • Test Compounds: this compound, GBR 12909.

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the start of the experiment.

    • Some protocols may include a brief habituation period within the open-field arena on a day prior to testing.

  • Drug Administration:

    • Administer the test compound (this compound or GBR 12909) or vehicle control at the desired dose and route of administration.

  • Locomotor Activity Recording:

    • Immediately after administration, place the animal in the center of the open-field arena.

    • Record locomotor activity for a specified duration (e.g., 60-120 minutes).

    • The automated system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

  • Data Analysis:

    • Analyze the collected data to compare the locomotor activity of the drug-treated groups to the vehicle-treated control group.

    • Data is often binned into time intervals (e.g., 5-minute blocks) to observe the time course of the drug's effect.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed differences.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of DAT inhibitors.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_cytosol->VMAT2 DA_synapse Dopamine DA_cytosol->DA_synapse Release VMAT2->DA_vesicle Packaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signaling Postsynaptic Signaling DA_receptor->Signaling Inhibitor DAT Inhibitor (this compound or GBR 12909) Inhibitor->DAT Blocks Reuptake Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki for DAT, SERT, NET) Data_Analysis Analyze Ki, IC50, DA levels, and locomotor data Binding_Assay->Data_Analysis Uptake_Assay Synaptosomal Uptake Assay (Determine IC50 for DA uptake) Uptake_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Measure extracellular DA levels) Microdialysis->Data_Analysis Locomotor Locomotor Activity Assessment (Evaluate behavioral effects) Locomotor->Data_Analysis Comparison Compare profiles of This compound and GBR 12909 Data_Analysis->Comparison

References

Pro-Motivational Effects of JJC8-089: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-motivational effects of JJC8-089, an atypical dopamine transporter (DAT) inhibitor, with other relevant compounds. The data presented is based on preclinical studies and aims to offer an objective evaluation of this compound's potential as a therapeutic agent for motivational deficits.

Comparative Analysis of Preclinical Data

This compound has been evaluated in rodent models of effort-based decision-making, primarily through tasks that assess the willingness of an animal to expend effort for a more desirable reward. A common model involves the administration of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes dopamine and induces a low-effort bias. The ability of a compound to reverse this bias is considered a measure of its pro-motivational efficacy.

Performance in Effort-Related Choice Tasks

The following tables summarize the quantitative data from key preclinical studies comparing this compound with other DAT inhibitors.

Table 1: Reversal of Tetrabenazine-Induced Low-Effort Bias in the Fixed-Ratio 5 (FR5)/Chow Feeding Choice Task

CompoundDose (mg/kg)Mean Lever Presses (Vehicle)Mean Lever Presses (Tetrabenazine + Compound)% Reversal of Tetrabenazine EffectMean Chow Intake (g) (Vehicle)Mean Chow Intake (g) (Tetrabenazine + Compound)
This compound 10.0~1200~1000High~2.0~4.0
JJC8-08810.0~1200~900High~2.0~5.0
RDS3-09410.0~1200~700Moderate~2.0~6.0
JJC8-09130.0~1200~200None~2.0~10.0

Data are approximated from graphical representations in published studies.[1]

Table 2: Effects on High-Effort Responding in the Progressive Ratio (PROG)/Chow Feeding Choice Task

CompoundDose (mg/kg)Highest Ratio Achieved (Vehicle)Highest Ratio Achieved (Compound)Change in High-Effort RespondingMean Chow Intake (g) (Vehicle)Mean Chow Intake (g) (Compound)
This compound 10.0~25~40Significant Increase~5.0~3.0
JJC8-08810.0~25~55Robust Increase~5.0~2.0
JJC8-09130.0~25~15Decrease~5.0~6.0

Data are approximated from graphical representations in published studies.[1]

Table 3: Comparative Neurochemical and Behavioral Profile

CompoundDAT Binding Affinity (Ki, nM)DAT Conformational PreferenceLocomotor ActivityAbuse Liability Potential
This compound 16.7[2]Inward-facing/OccludedNo significant increaseLow
JJC8-0882.6 - 6.72[2]Outward-facing (Cocaine-like)[3]Significant increase[4]High[3]
JJC8-091289[2]Inward-facing/Occluded[3]No significant increase[4]Low[3]
Cocaine~100Outward-facingSignificant increaseHigh

Experimental Protocols

Tetrabenazine-Induced Low-Effort Bias in the FR5/Chow Feeding Choice Task

This protocol is designed to assess the ability of a compound to reverse a pharmacologically induced motivational deficit.

  • Apparatus: Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a container for freely available chow.

  • Subjects: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • Rats are trained to press a lever on a fixed-ratio 5 (FR5) schedule to receive a preferred food pellet (e.g., high-carbohydrate pellet).

    • Concurrently, a less preferred food (standard laboratory chow) is freely available in the chamber.

    • Once a stable baseline of high lever pressing and low chow intake is established, the motivational challenge is introduced.

    • Tetrabenazine (typically 1.0 mg/kg) is administered to induce a low-effort bias, characterized by a significant decrease in lever pressing and an increase in chow consumption.[5][6]

    • The test compound (e.g., this compound) is then co-administered with tetrabenazine to evaluate its ability to reverse this effect.

  • Measures: The primary dependent variables are the number of lever presses completed and the amount of chow consumed.

Progressive Ratio (PROG)/Chow Feeding Choice Task

This task assesses the motivation to work for a reward under conditions of escalating effort.

  • Apparatus: Same as the FR5/chow feeding choice task.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are trained to lever press for a preferred food pellet, but the response requirement (ratio) increases progressively within each session after a set number of rewards are earned.

    • Concurrently, free chow is available.

    • The "breakpoint," or the highest ratio the animal is willing to complete, serves as a measure of motivation.

    • Test compounds are administered to assess their impact on the breakpoint and overall effortful responding.

  • Measures: The primary dependent variables are the highest ratio achieved, the total number of lever presses, and the amount of chow consumed.

Mandatory Visualizations

Signaling Pathway of Atypical DAT Inhibitors

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cleft Extracellular Dopamine DA_synapse->DA_cleft DAT Dopamine Transporter (DAT) intracellular_DA Intracellular Dopamine DAT->intracellular_DA Inhibition of Dopamine Reuptake downstream Reduced Downstream Signaling Alterations (e.g., Kinase Cascades) DAT->downstream Altered Transporter Dynamics JJC8_089 This compound (Atypical Inhibitor) JJC8_089->DAT Binds to DAT, stabilizing inward-facing conformation DA_cleft->DAT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding postsynaptic_signal Postsynaptic Signaling Cascade DA_receptor->postsynaptic_signal Activation

Caption: Signaling pathway of this compound, an atypical DAT inhibitor.

Experimental Workflow for Validating Pro-Motivational Effects

cluster_phase1 Phase 1: Baseline Training cluster_phase2 Phase 2: Motivational Challenge & Treatment cluster_phase3 Phase 3: Data Analysis A Operant Conditioning: FR5 or PROG Schedule Training B Establish Stable High-Effort Responding A->B C Administer Tetrabenazine (TBZ) to Induce Low-Effort Bias B->C Proceed to Challenge D Co-administer Test Compound (e.g., this compound) or Vehicle C->D E Measure Lever Presses and Chow Intake D->E Behavioral Testing F Compare Treatment Group to Vehicle and TBZ-only Controls E->F G G F->G Statistical Analysis & Interpretation

Caption: Experimental workflow for assessing pro-motivational drugs.

References

A Tale of Two Species: Cross-Species Comparison of JJC8-089 and its Analogs in Rats and Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the dopamine transporter inhibitor JJC8-089 and its closely related analogs, JJC8-088 and JJC8-091, reveals significant species-dependent differences in their pharmacological profiles. While direct comparative studies on this compound are limited, research on its analogs provides crucial insights for drug development professionals, highlighting potential challenges in translating preclinical findings from rodents to primates.

This compound, a dopamine transporter (DAT) inhibitor, has been investigated in rats for its potential to address motivational dysfunction. In these studies, this compound demonstrated the ability to counteract the effects of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine and encourage high-effort behaviors[1]. However, a comprehensive understanding of its effects and a direct comparison with non-human primates remains elusive in publicly available research.

To bridge this knowledge gap, this guide focuses on the comparative effects of two structurally and functionally similar analogs, JJC8-088 and JJC8-091. These compounds have been more extensively studied in both rats and monkeys, providing a valuable platform for understanding the cross-species pharmacology of this class of DAT inhibitors. The available data underscores a noteworthy discrepancy in their effects, particularly concerning the "atypical" DAT inhibitor JJC8-091, for which a poor rodent-to-monkey translation of effects has been observed[2][3][4].

Quantitative Data Comparison

The following tables summarize the key quantitative data for JJC8-088 and JJC8-091 in both rats and non-human primates (NHPs), primarily rhesus and cynomolgus monkeys.

Dopamine Transporter (DAT) Binding Affinity
CompoundSpeciesTissueKi (nM)Reference
JJC8-088 Monkey (Rhesus)Striatum14.4 ± 9[2][3][4]
JJC8-091 Monkey (Rhesus)Striatum2730 ± 1270[2][3][4]
JJC8-088 RatStriatumData not available in cited sources
JJC8-091 RatStriatumData not available in cited sources, but noted to have higher affinity than in monkeys[2][3][4]

Note: While specific Ki values for the analogs in rats were not detailed in the search results, the literature explicitly mentions that differences in DAT binding affinities may account for the poor rodent-to-monkey translation of JJC8-091's effects, suggesting a higher affinity in rats.

Pharmacokinetic Parameters in Monkeys (Intravenous Administration)
CompoundDose (mg/kg)Half-life (t1/2)SpeciesReference
JJC8-088 0.71.1 hoursRhesus Monkey[2][3][4]
JJC8-091 1.93.5 hoursRhesus Monkey[2][3][4]

Behavioral Effects

In rats, JJC8-088 is characterized as a "cocaine-like" or "typical" DAT inhibitor, effectively reducing cocaine self-administration[2]. Conversely, JJC8-091 is considered an "atypical" DAT inhibitor in rodents.

In monkeys, both JJC8-088 and JJC8-091 have been shown to function as reinforcers, with reinforcing strength comparable to cocaine under certain conditions[5]. However, a key distinction emerges when an alternative reinforcer is available. In a concurrent drug versus food choice paradigm, cocaine was chosen over food, while JJC8-091 was not, suggesting a lower abuse liability for JJC8-091 in primates[5]. Chronic treatment with JJC8-088 led to a decrease in cocaine choice in the majority of monkeys tested, whereas JJC8-091 had only a modest effect in a smaller subset of animals[2][4].

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay (Monkey)

The affinity of the compounds for the dopamine transporter was determined using radioligand binding assays on striatal tissue from cocaine-naïve monkeys. The protocol involves the displacement of a radiolabeled ligand, such as [3H]WIN 35,428, by the test compounds (JJC8-088 and JJC8-091) in membrane preparations from the caudate nucleus. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intravenous Self-Administration in Monkeys

Studies in rhesus and cynomolgus monkeys often employ intravenous self-administration paradigms to assess the reinforcing effects and abuse potential of new compounds. In a typical experiment, animals are trained to press a lever to receive an intravenous infusion of a drug, such as cocaine. The reinforcing strength of a test compound can be evaluated using a progressive-ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. Alternatively, a concurrent choice procedure allows the animal to choose between the test drug and a known reinforcer, like food or cocaine.

In Vivo Microdialysis in Rats

To measure the effects of these compounds on extracellular dopamine levels in the brain, in vivo microdialysis is commonly used in rats. This technique involves implanting a microdialysis probe into a specific brain region, such as the nucleus accumbens. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content, providing a measure of dopamine release and reuptake inhibition.

Visualizations

Signaling_Pathway Simplified Signaling Pathway of DAT Inhibitors cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptor Binding & Signal JJC8_089 This compound / Analogs JJC8_089->DAT Inhibition

Caption: Mechanism of action for this compound and its analogs as DAT inhibitors.

Experimental_Workflow Typical Preclinical Workflow for DAT Inhibitors In_Vitro In Vitro Studies (e.g., DAT Binding Assay) Rodent_Studies Rodent Behavioral Studies (e.g., Self-Administration, Microdialysis in Rats) In_Vitro->Rodent_Studies NHP_Studies Non-Human Primate Studies (e.g., Self-Administration, Pharmacokinetics in Monkeys) Rodent_Studies->NHP_Studies Translation Clinical_Trials Human Clinical Trials NHP_Studies->Clinical_Trials Progression

Caption: A generalized workflow for the preclinical evaluation of DAT inhibitors.

References

A Comparative Analysis of JJC8-089 and Methylphenidate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the novel dopamine reuptake inhibitor (DRI) JJC8-089 and the widely prescribed psychostimulant methylphenidate. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their pharmacological, pharmacokinetic, and behavioral profiles based on available preclinical data.

Introduction

This compound is a novel compound derived from modafinil, identified as an atypical dopamine transporter (DAT) inhibitor. It exhibits high affinity and selectivity for the DAT. Methylphenidate is a well-established psychostimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, acting as a dopamine and norepinephrine reuptake inhibitor. This guide aims to juxtapose the key characteristics of these two compounds to inform future research and development.

Mechanism of Action

Both this compound and methylphenidate exert their primary effects by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain. However, their profiles at other monoamine transporters and their specific interactions with the DAT appear to differ significantly.

This compound is characterized as a selective and atypical DAT inhibitor. Its atypical profile suggests a mechanism of action that differs from traditional stimulants like cocaine and, to some extent, methylphenidate. This may be related to its interaction with the DAT, potentially stabilizing a different transporter conformation.

Methylphenidate acts as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). This dual action contributes to its therapeutic effects and side-effect profile.

Signaling Pathway

The primary signaling pathway affected by both compounds is the dopaminergic system. By blocking the DAT, both this compound and methylphenidate increase the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Postsynaptic_Effect Postsynaptic Signal DA_Receptor->Postsynaptic_Effect This compound This compound This compound->DAT Inhibition Methylphenidate Methylphenidate Methylphenidate->DAT Inhibition

Caption: Simplified Dopaminergic Synapse and Drug Action.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and methylphenidate.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound 37.8[1]11,820[1]6,800[1]
Methylphenidate ~100-200~30-50>10,000

Note: Methylphenidate binding affinities can vary depending on the specific enantiomer and experimental conditions. The values presented are representative estimates from the literature.

Table 2: Pharmacokinetic Parameters
ParameterThis compoundMethylphenidate
Metabolic Stability (t½, min) 14 (in rat liver microsomes)[2]Variable, short half-life
Brain-to-Plasma Ratio 8-9 fold higher in brain[2]Readily crosses the blood-brain barrier
Half-life (in vivo) Not explicitly stated2-3 hours[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in studies involving these compounds.

Dopamine Transporter (DAT) Binding Assay

A common method to determine the binding affinity of compounds to the DAT is through radioligand binding assays.

General Protocol:

  • Tissue Preparation: Striatal tissue, rich in DAT, is homogenized and centrifuged to prepare a membrane fraction.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound or methylphenidate)[4].

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Start Start Tissue_Prep Prepare Striatal Membranes Start->Tissue_Prep Incubation Incubate Membranes with Radioligand and Test Compound Tissue_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for DAT Binding Assay.
In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

General Protocol for Methylphenidate Studies:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the striatum or prefrontal cortex[5][6][7][8][9].

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Small molecules, including dopamine, diffuse across the probe's semipermeable membrane into the aCSF, which is then collected as dialysate at regular intervals[7].

  • Drug Administration: The animal is administered the test compound (e.g., methylphenidate)[5][6][8][9].

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection[9].

  • Data Interpretation: Changes in dopamine levels from baseline following drug administration are determined.

While specific microdialysis protocols for this compound were not detailed in the provided search results, studies on its analogs involved similar in vivo microdialysis procedures to assess their effects on extracellular dopamine levels in the nucleus accumbens[10].

Behavioral Effects

Preclinical behavioral studies in animal models are essential for predicting the therapeutic potential and abuse liability of novel compounds.

This compound has been investigated in animal models of motivational dysfunction. It has been shown to reverse the low-effort effects induced by the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine and to increase the choice of high-effort behaviors in rats[1][11]. This suggests a potential therapeutic application in conditions characterized by amotivation or anergia. The "atypical" profile of this compound may indicate a lower abuse potential compared to typical DAT inhibitors.

Methylphenidate is a well-characterized psychostimulant that increases locomotor activity and can produce reinforcing effects, leading to self-administration in animal models[12]. These effects are thought to be mediated by its robust and rapid increase of dopamine in reward-related brain regions.

Comparative Summary and Future Directions

This compound and methylphenidate both act as dopamine reuptake inhibitors, but their pharmacological profiles exhibit key differences.

  • Selectivity: this compound is highly selective for the DAT, whereas methylphenidate also potently blocks the NET.

  • Mechanism at DAT: this compound is classified as an "atypical" DAT inhibitor, suggesting a different mode of interaction with the transporter compared to the more "typical" profile of methylphenidate. This could translate to differences in their propensity to induce psychostimulant-like behavioral effects and abuse liability.

  • Pharmacokinetics: this compound demonstrates high brain penetration, a desirable characteristic for a centrally acting drug[2]. Methylphenidate has a well-established, relatively short pharmacokinetic profile[3].

  • Therapeutic Potential: The pro-motivational effects of this compound suggest its potential for treating negative symptoms of psychiatric disorders or motivational deficits[1][11]. Methylphenidate's efficacy in ADHD is well-documented.

Future research should focus on direct, head-to-head comparative studies of this compound and methylphenidate. Key areas of investigation should include:

  • In vivo microdialysis studies to directly compare their effects on extracellular dopamine and norepinephrine levels in various brain regions.

  • Comprehensive behavioral pharmacology studies to assess their effects on locomotion, cognition, and their potential for abuse and reinforcement in validated animal models.

  • Elucidation of the molecular mechanisms underlying the "atypical" profile of this compound at the dopamine transporter.

This comparative guide provides a foundational understanding of this compound and methylphenidate based on the current scientific literature. Further research is necessary to fully delineate their comparative pharmacology and therapeutic potential.

References

JJC8-089: A Comparative Analysis of its Selectivity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound JJC8-089 and its selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters. The data presented herein is intended to offer an objective overview for researchers and professionals in the fields of neuroscience and drug development.

Quantitative Analysis of Transporter Binding Affinity

The selectivity of a compound for its target is a critical factor in determining its pharmacological profile and therapeutic potential. The following table summarizes the in vitro binding affinities (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters. For comparative purposes, data for the related compound JJC8-088 and the non-selective monoamine transporter inhibitor, cocaine, are also included.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
This compound 37.8 [1]6,800 [1]11,820 [1]~180-fold ~313-fold [1]
JJC8-0886.722131950~32-fold~290-fold
Cocaine230740480~3.2-fold~2.1-fold

Note: Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated by dividing the Ki value for the off-target transporter (SERT or NET) by the Ki value for the target transporter (DAT). A higher ratio signifies greater selectivity for DAT.

As the data indicates, this compound demonstrates a strong preference for the dopamine transporter.[1] Its affinity for DAT is approximately 180-fold higher than for SERT and over 300-fold higher than for NET.[1] This high degree of selectivity suggests that the pharmacological effects of this compound are likely to be primarily mediated by its interaction with the dopamine transporter.

Experimental Protocols

The binding affinities presented were determined using standard in vitro radioligand binding assays. The following is a representative protocol for such an experiment.

Radioligand Binding Assay for DAT, SERT, and NET

1. Tissue Preparation:

  • Whole brains from male Sprague-Dawley rats are rapidly dissected and homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

  • The pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

2. Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • Each well contains a final volume of 250 µL, consisting of:

    • 50 µL of the prepared membrane suspension.

    • 50 µL of a specific radioligand:

      • For DAT: [³H]WIN 35,428 (a cocaine analog)

      • For SERT: [³H]Citalopram

      • For NET: [³H]Nisoxetine

    • 50 µL of assay buffer or a competing non-radiolabeled ligand (e.g., this compound) at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of a known transporter blocker (e.g., 10 µM GBR12909 for DAT, 10 µM fluoxetine for SERT, and 10 µM desipramine for NET).

  • The plates are incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • Following incubation, the samples are rapidly filtered through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Interaction of this compound with Monoamine Transporters

The following diagram illustrates the selective inhibition of the dopamine transporter by this compound, leading to an increase in synaptic dopamine levels.

Simplified Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake SERT SERT Dopamine->SERT Reuptake NET NET Dopamine->NET Reuptake Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine Release Vesicle Synaptic Vesicle Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binding JJC8089 This compound JJC8089->DAT High Affinity Inhibition JJC8089->SERT Low Affinity JJC8089->NET Low Affinity

Caption: Selective inhibition of DAT by this compound.

Experimental Workflow for Determining Transporter Selectivity

The following diagram outlines the key steps in a typical experimental workflow to determine the selectivity of a compound like this compound for monoamine transporters.

Experimental Workflow for Transporter Selectivity cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Membrane_Isolation Synaptosomal Membrane Isolation Tissue_Homogenization->Membrane_Isolation Incubation Incubation with Radioligand & this compound Membrane_Isolation->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing IC50 & Ki Calculation Scintillation_Counting->Data_Processing Selectivity_Determination Selectivity Ratio Determination Data_Processing->Selectivity_Determination

Caption: Workflow for assessing monoamine transporter selectivity.

Logical Relationship of this compound's Binding Profile

The following diagram illustrates the logical relationship between this compound's binding affinities and its resulting selective pharmacological profile.

Logical Relationship of this compound's Binding Profile cluster_affinity Binding Affinity (Ki) cluster_selectivity Selectivity cluster_outcome Pharmacological Outcome JJC8089 This compound DAT_Affinity High Affinity for DAT JJC8089->DAT_Affinity SERT_Affinity Low Affinity for SERT JJC8089->SERT_Affinity NET_Affinity Low Affinity for NET JJC8089->NET_Affinity DAT_Selectivity High DAT Selectivity DAT_Affinity->DAT_Selectivity SERT_Affinity->DAT_Selectivity NET_Affinity->DAT_Selectivity Dopaminergic_Effect Predominantly Dopaminergic Effects DAT_Selectivity->Dopaminergic_Effect

Caption: this compound's binding profile and pharmacological outcome.

References

A Comparative Analysis of the Reinforcing Properties of JJC8-089 and Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing properties of the novel dopamine transporter (DAT) inhibitor, JJC8-089, and the widely studied psychostimulant, cocaine. The information presented is based on available preclinical data for this compound and its close structural analogs, JJC8-088 and JJC8-091, in comparison to established findings for cocaine.

Executive Summary

This compound is a derivative of the wakefulness-promoting agent modafinil and is classified as a dopamine reuptake inhibitor (DRI). Its reinforcing properties are of significant interest in the development of potential pharmacotherapies for psychostimulant use disorders. Preclinical evidence suggests that compounds structurally related to this compound can exhibit either "typical" cocaine-like reinforcing effects or "atypical" profiles with reduced abuse liability. While direct head-to-head comparative studies on the reinforcing efficacy of this compound and cocaine are limited, inferences can be drawn from its analogs. The available data indicates that this compound may possess a reinforcing profile more akin to that of cocaine, a "typical" DAT inhibitor, in contrast to some of its other analogs which display an "atypical" profile. Cocaine, a potent psychostimulant, reliably demonstrates strong reinforcing effects across a variety of preclinical models by blocking the reuptake of dopamine, serotonin, and norepinephrine.

Data Presentation: Reinforcing Properties and Neurochemical Effects

The following tables summarize the comparative data on the reinforcing and neurochemical properties of this compound's analogs and cocaine.

Table 1: Comparison of Reinforcing Effects in Preclinical Models

CompoundSelf-AdministrationConditioned Place Preference (CPP)Classification
This compound Predicted to be self-administered (cocaine-like profile)Data not availablePredicted Typical DAT Inhibitor
JJC8-088 Readily self-administered; substitutes for cocaine[1]Data not availableTypical DAT Inhibitor[1]
JJC8-091 Not self-administered; reduces cocaine self-administration[1]Data not availableAtypical DAT Inhibitor[1]
Cocaine Robustly self-administered across a wide dose rangeInduces significant CPPTypical DAT Inhibitor

Table 2: Comparative Neurochemical and Pharmacological Data

ParameterThis compound & AnalogsCocaine
Primary Mechanism of Action Dopamine Transporter (DAT) InhibitionDopamine, Serotonin, and Norepinephrine Transporter Inhibition[2]
DAT Binding Affinity (Ki) JJC8-088: High affinityHigh affinity
Effect on Extracellular Dopamine JJC8-088: Robust, dose-dependent increase in the nucleus accumbensPotent and rapid increase in extracellular dopamine in reward-related brain regions[3]
DAT Conformation JJC8-088: Stabilizes outward-facing open conformation (cocaine-like)Stabilizes outward-facing open conformation

Experimental Protocols

Self-Administration Paradigm

The reinforcing efficacy of a compound is often assessed using intravenous self-administration in animal models, typically rats or non-human primates.

Objective: To determine if subjects will learn to perform a specific response (e.g., lever press) to receive an infusion of the drug, and to measure the motivation to obtain the drug.

Apparatus:

  • Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.

Procedure:

  • Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

  • Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A response on the active lever results in the delivery of a drug infusion, often paired with a visual or auditory cue. Responses on the inactive lever have no consequence.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR) Schedule: A fixed number of responses are required for each infusion (e.g., FR1, FR5). This is used to establish and maintain self-administration.

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before responding ceases, is used as a measure of the reinforcing efficacy of the drug.[4][5]

  • Substitution Test: Once self-administration is established with a known reinforcer like cocaine, a novel compound (e.g., this compound) can be substituted to determine if it maintains self-administration.

Data Analysis:

  • The number of infusions earned per session.

  • The response rate on the active versus the inactive lever.

  • The breakpoint achieved on a PR schedule.

Conditioned Place Preference (CPP) Paradigm

CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[6][7][8][9]

Objective: To determine if an animal develops a preference for an environment that has been previously paired with drug administration.[6][7][8][9]

Apparatus:

  • A three-compartment apparatus with two larger conditioning compartments distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central compartment.

Procedure:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all three compartments to determine any initial preference for one of the conditioning compartments.

  • Conditioning: Over several days, the animal receives injections of the drug (e.g., cocaine or this compound) and is confined to one of the conditioning compartments. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the other compartment. The drug-compartment pairings are counterbalanced across subjects.

  • Post-Conditioning (Test): The animal is placed back in the central compartment in a drug-free state and allowed to freely access all compartments. The time spent in each compartment is recorded.

Data Analysis:

  • The difference in time spent in the drug-paired compartment during the test phase compared to the baseline phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.

Mandatory Visualization

Experimental_Workflow_Self_Administration cluster_setup Experimental Setup cluster_procedure Self-Administration Procedure cluster_data Data Collection & Analysis animal Animal Subject (e.g., Rat) surgery IV Catheter Surgery animal->surgery chamber Operant Chamber (Levers, Cues, Pump) acquisition Acquisition Phase (FR Schedule) chamber->acquisition maintenance Maintenance acquisition->maintenance pr_test Progressive-Ratio Test maintenance->pr_test substitution Substitution (this compound for Cocaine) maintenance->substitution breakpoint Breakpoint Analysis pr_test->breakpoint infusions Number of Infusions substitution->infusions lever_presses Active vs. Inactive Lever Presses substitution->lever_presses

Caption: Workflow for intravenous self-administration experiments.

Signaling_Pathway_Cocaine cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse 1. Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Normal Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor 3. Binding Cocaine Cocaine / this compound Cocaine->DAT 2. Blockade Reward_Signal Reinforcing Signal (Reward Perception) DA_receptor->Reward_Signal

Caption: Dopaminergic synapse and the action of cocaine/JJC8-089.

References

JJC8-089 and its Interaction with the Dopamine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the conformational effects of the novel dopamine reuptake inhibitor JJC8-089 reveals a preference for an outward-facing dopamine transporter state, distinguishing its mechanism from several atypical inhibitors. This guide provides a comparative analysis of this compound's effects on the dopamine transporter (DAT) conformation versus other well-known dopamine reuptake inhibitors (DRIs), supported by experimental data for researchers, scientists, and drug development professionals.

The dopamine transporter is a key regulator of dopaminergic neurotransmission, and its conformational state is crucial in mediating the effects of various DRIs. These inhibitors can be broadly categorized as "typical" or "atypical" based on their behavioral profiles and their influence on the transporter's structure. Typical DRIs, such as cocaine, tend to stabilize the DAT in an outward-facing conformation, which is associated with a higher potential for abuse. In contrast, atypical DRIs often favor a more inward-facing or occluded conformation, which is thought to contribute to a lower abuse liability.

Probing DAT Conformation: this compound in Context

Computational studies utilizing molecular dynamics (MD) simulations have been instrumental in elucidating the conformational preferences of various DRIs. These studies predict that this compound, a sulfide-containing modafinil analog, preferentially binds to and stabilizes the DAT in an outward-facing conformation. This conformational preference aligns this compound with typical DRIs like cocaine.

In contrast, its structurally related sulfoxide analog, JJC8-091, has been shown to promote a more inward-facing or occluded conformation of the DAT, a characteristic shared with other atypical DRIs such as benztropine and GBR-12909. This fundamental difference in how these two closely related molecules interact with the DAT highlights the subtle structural determinants that can dramatically alter the pharmacological profile of a drug.

Quantitative Comparison of Binding Affinities

The binding affinity of a DRI for the dopamine transporter, typically expressed as the inhibition constant (Ki), is a critical parameter in understanding its potency. The following table summarizes the DAT binding affinities for this compound and a selection of other DRIs. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundDAT Binding Affinity (Ki, nM)Transporter Conformation PreferenceReference
This compound 16.7Outward-facing[1]
Cocaine~255 - 640Outward-facing[2][3]
Methylphenidate~100 - 390Outward-facing[4][5]
Bupropion~441 - 5230Inward-facing/Occluded[6][7][8]
JJC8-091~289Inward-facing/Occluded[1]
Benztropine-Inward-facing
GBR-129091Inward-facing[2]

Visualizing the Dopamine Reuptake Cycle and DRI Intervention

The following diagram illustrates the conformational cycle of the dopamine transporter and the points of intervention for typical and atypical DRIs.

Dopamine Transporter Conformational Cycle and DRI Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_DRI DRI Intervention Outward-Open Outward-Open Outward-Occluded Outward-Occluded Outward-Open->Outward-Occluded Dopamine & Na+ Binding Inward-Occluded Inward-Occluded Outward-Occluded->Inward-Occluded Conformational Change Inward-Open Inward-Open Inward-Occluded->Inward-Open Dopamine & Na+ Release Inward-Open->Outward-Open Reorientation JJC8_089 This compound / Cocaine (Typical DRIs) JJC8_089->Outward-Open Stabilizes Atypical_DRIs JJC8-091 / Bupropion (Atypical DRIs) Atypical_DRIs->Inward-Occluded Stabilizes

DAT conformational cycle and DRI intervention points.

Experimental Protocols

The determination of a DRI's effect on DAT conformation and its binding affinity relies on sophisticated experimental and computational techniques. Below are outlines of the key methodologies.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the DAT.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • A fixed concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the DAT.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

3. Incubation and Filtration:

  • The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare hDAT-expressing cell membranes B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki D->E Molecular Dynamics Simulation Workflow A Build and solvate DAT-ligand system B Energy minimization and equilibration A->B C Run production MD simulation B->C D Analyze trajectory for conformational changes C->D

References

A Head-to-Head Showdown: JJC8-089 Versus Other Modafinil Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel compounds with precise mechanisms of action is paramount. This guide provides a comparative analysis of JJC8-089, a dopamine reuptake inhibitor derived from modafinil, against other notable modafinil derivatives. The data presented herein, gleaned from various preclinical studies, offers a quantitative and mechanistic framework for understanding the nuanced yet critical differences among these compounds.

This compound has emerged as a significant tool in neuroscience research due to its distinct pharmacological profile. Unlike some of its counterparts, this compound is characterized as a "typical" dopamine transporter (DAT) inhibitor, a classification that has profound implications for its mechanism of action and potential therapeutic applications. This guide will delve into the comparative binding affinities, in vivo effects, and the underlying molecular interactions of this compound and its peers.

Comparative Analysis of Binding Affinities and In Vivo Efficacy

The following tables summarize key quantitative data from head-to-head and comparative studies involving this compound and other modafinil derivatives. These data highlight the differences in potency and selectivity for the dopamine transporter, as well as their effects in behavioral and neurochemical assays.

CompoundhDAT Binding Affinity (Ki, nM)[1]
This compound 37.8
JJC8-091~1134
RDS03-094Not Reported
RDS04-010Not Reported
CompoundBrain-to-Plasma Ratio (at 30 min)[2]Brain-to-Plasma Ratio (at 120 min)[2]
This compound 7.9 8.8
JJC8-088Not ReportedNot Reported
JJC8-091Not ReportedNot Reported
CompoundEffect on Methamphetamine Self-Administration in Long-Access Rats[2]
This compound (30 mg/kg) Decreased infusions
JJC8-016 (Not specified)Decreased infusions
JJC8-088 (Not specified)No effect
JJC8-091 (10, 30, 56 mg/kg)Decreased infusions

Mechanistic Divergence: Typical vs. Atypical DAT Inhibition

A crucial distinction among modafinil derivatives lies in their interaction with the dopamine transporter. This compound, with its sulfide moiety, is classified as a "typical" DAT inhibitor. This means it preferentially binds to and stabilizes the outward-facing conformation of the DAT, a mechanism akin to that of cocaine. In contrast, derivatives like JJC8-091, which possess a sulfoxide group, are considered "atypical" inhibitors. These compounds favor an inward-facing conformation of the transporter.[1] This fundamental difference in molecular interaction is believed to underlie the varying behavioral and neurochemical profiles observed between these compounds.

cluster_typical Typical DAT Inhibition (e.g., this compound, Cocaine) cluster_atypical Atypical DAT Inhibition (e.g., JJC8-091) Typical_Inhibitor This compound DAT_Outward DAT (Outward-Facing) Typical_Inhibitor->DAT_Outward Stabilizes Dopamine_Extracellular Extracellular Dopamine DAT_Outward->Dopamine_Extracellular Reuptake Blocked Dopamine_Neuron_Post Postsynaptic Neuron Dopamine_Extracellular->Dopamine_Neuron_Post Signal Transduction Atypical_Inhibitor JJC8-091 DAT_Inward DAT (Inward-Facing) Atypical_Inhibitor->DAT_Inward Promotes Dopamine_Extracellular_A Extracellular Dopamine DAT_Inward->Dopamine_Extracellular_A Reuptake Modulated Dopamine_Extracellular_A->Dopamine_Neuron_Post Signal Transduction Dopamine_Neuron_Pre Presynaptic Dopamine Neuron Dopamine_Neuron_Pre->Dopamine_Extracellular Dopamine_Neuron_Pre->Dopamine_Extracellular_A

Fig. 1: Mechanism of Typical vs. Atypical DAT Inhibition

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from previously described methods to determine the binding affinity of test compounds to the human dopamine transporter.[3]

1. Membrane Preparation:

  • Membranes from cells stably expressing the human dopamine transporter (hDAT) are used.

  • The membranes are suspended in a binding buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

2. Competition Binding Reaction:

  • Assays are conducted in 96-well polypropylene plates.

  • Each well contains:

    • 50 µL of various concentrations of the test compound (e.g., this compound) diluted in a vehicle (e.g., 30% DMSO).

    • 300 µL of binding buffer.

    • 50 µL of a radioligand that binds to DAT, such as [³H]WIN 35,428, at a final concentration of approximately 1.5 nM.

    • 100 µL of the hDAT-expressing cell membranes (approximately 30 µg of protein per well).

  • All dilutions are tested in triplicate.

3. Incubation and Filtration:

  • The reaction is initiated by the addition of the cell membranes.

  • The plates are incubated for 120 minutes at 4°C to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold binding buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Start Prepare hDAT Membranes & Test Compounds Reaction_Setup Set up Competition Binding Reaction in 96-well Plate Start->Reaction_Setup Incubation Incubate at 4°C for 120 minutes Reaction_Setup->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Quantification Quantify Radioactivity with Scintillation Counting Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis

Fig. 2: Radioligand Binding Assay Workflow
In Vivo Microdialysis for Extracellular Dopamine Levels

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular dopamine concentrations in the brain of freely moving animals, such as rats.[4][5]

1. Animal Preparation and Stereotaxic Surgery:

  • An adult male rat (e.g., Wistar or Sprague-Dawley) is anesthetized.

  • The animal is placed in a stereotaxic frame.

  • A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) and secured to the skull.

  • The animal is allowed to recover for a period of at least 48 hours.

2. Microdialysis Procedure:

  • A microdialysis probe is inserted through the guide cannula into the target brain region.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • A stabilization period of 1-2 hours is allowed to establish a baseline of extracellular dopamine levels.

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.

3. Drug Administration and Sample Collection:

  • After a stable baseline is established, the test compound (e.g., this compound) is administered (e.g., via intraperitoneal injection).

  • Dialysate collection continues for a predetermined period (e.g., 3-4 hours) to monitor the drug's effect on dopamine levels.

4. Sample Analysis:

  • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • The results are typically expressed as a percentage change from the baseline dopamine levels.

5. Histological Verification:

  • At the end of the experiment, the animal is euthanized, and the brain is processed for histological analysis to verify the correct placement of the microdialysis probe.

Surgery Stereotaxic Surgery & Cannula Implantation Recovery Animal Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion & Perfusion Recovery->Probe_Insertion Baseline Establish Baseline Dopamine Levels Probe_Insertion->Baseline Drug_Admin Administer Test Compound Baseline->Drug_Admin Sample_Collection Collect Dialysate Samples Drug_Admin->Sample_Collection Analysis Analyze Dopamine Concentration via HPLC-ECD Sample_Collection->Analysis Verification Histological Verification of Probe Placement Analysis->Verification

Fig. 3: In Vivo Microdialysis Workflow

References

replication studies of JJC8-089 behavioral findings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Behavioral Pharmacology of JJC8-089, a Novel Dopamine Transporter Inhibitor

This guide provides a comparative analysis of the behavioral findings of this compound, a dopamine transporter (DAT) inhibitor, in relation to other relevant compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction to this compound

This compound is a modafinil analog characterized as a dopamine transporter (DAT) inhibitor.[1][2] Its chemical structure, specifically the sulfide group, is thought to contribute to a pharmacological profile that is distinct from its sulfoxide analog, JJC8-091.[2][3] Computational simulations suggest that this compound, like other sulfide analogs, favors an outward-facing conformation of the dopamine transporter, which may result in a more traditional, cocaine-like behavioral profile.[2][3] In contrast, atypical DAT inhibitors, such as the sulfoxide analog JJC8-091, are believed to stabilize a more inward-facing or occluded conformation of the transporter.[2][3][4]

Comparative Behavioral Data

The following tables summarize the key behavioral findings for this compound and its primary comparators, JJC8-088 and JJC8-091. These compounds are often studied in parallel to elucidate the structure-activity relationships that determine their behavioral effects.

Table 1: Effects on Effort-Related Motivation
CompoundSpeciesBehavioral AssayKey FindingsReference
This compound RatTetrabenazine-induced low-effort choiceSignificantly reversed the low-effort bias induced by tetrabenazine, increasing the selection of high-effort options.[1]
This compound RatEffort-based choice taskIncreased the choice of high-effort fixed-ratio 5-bar presses for a food reward.[1]
Table 2: Effects in Models of Substance Use Disorder
CompoundSpeciesBehavioral AssayKey FindingsReference
JJC8-088 RatCocaine self-administrationDose-dependently decreased the number of cocaine infusions.[4]
JJC8-088 RatMethamphetamine self-administrationDid not significantly reduce methamphetamine self-administration in either short (1 hour) or long (6 hour) access sessions.[5]
JJC8-088 Rhesus MonkeyCocaine vs. Food ChoiceChronically decreased cocaine choice in two out of three monkeys.[6][7]
JJC8-091 RatCocaine self-administrationFailed to significantly alter cocaine self-administration.[4]
JJC8-091 RatMethamphetamine self-administrationSignificantly and dose-dependently reduced the number of methamphetamine infusions in both short and long access sessions.[5]
JJC8-091 Rhesus MonkeyCocaine vs. Food ChoiceOnly modestly reduced cocaine allocation in one monkey.[6][7]

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects primarily by inhibiting the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synaptic cleft. By blocking the reuptake of dopamine, these compounds increase the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_synapse Dopamine Dopamine->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Signal_transduction Signal Transduction DA_receptor->Signal_transduction JJC8_089 This compound JJC8_089->DAT Inhibition

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental Protocols

Detailed methodologies for the key behavioral assays are crucial for the interpretation and replication of these findings.

Effort-Based Choice Task

This paradigm is designed to assess an animal's willingness to exert effort for a more valuable reward.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food dispenser.

  • Procedure:

    • Animals are typically food-restricted to motivate them to work for food rewards.

    • They are presented with a choice between a low-effort/low-reward option (e.g., one lever press for one food pellet) and a high-effort/high-reward option (e.g., multiple lever presses on a fixed or progressive ratio schedule for a larger number of food pellets).

    • The effect of a compound like this compound is evaluated by administering the drug prior to the session and measuring the change in the animal's choice of the high-effort lever.

  • Tetrabenazine Challenge: To induce a state of low motivation, animals can be pre-treated with tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes dopamine. The ability of a test compound to reverse the tetrabenazine-induced shift towards low-effort choices is then measured.

Drug Self-Administration

This model is used to evaluate the reinforcing properties and abuse potential of a drug, or the ability of a test compound to alter the reinforcing effects of a drug of abuse.

Start Start Acquisition Acquisition Phase: Animal learns to press a lever for drug infusion. Start->Acquisition Maintenance Maintenance Phase: Stable drug intake is established under a specific reinforcement schedule. Acquisition->Maintenance Pretreatment Pretreatment: Vehicle or test compound (e.g., JJC8-088, JJC8-091) is administered. Maintenance->Pretreatment Test_Session Test Session: Animal is returned to the chamber and lever pressing for drug is measured. Pretreatment->Test_Session Data_Analysis Data Analysis: Compare the number of infusions between treatment groups. Test_Session->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical drug self-administration experiment.

  • Surgery: Animals are surgically implanted with an intravenous catheter to allow for the delivery of drugs directly into the bloodstream.

  • Apparatus: Operant conditioning chambers with two levers. One "active" lever, when pressed, results in a drug infusion, while the "inactive" lever has no programmed consequence.

  • Acquisition: Animals learn to press the active lever to receive infusions of a drug like cocaine or methamphetamine.

  • Maintenance: Once stable responding is achieved, the effects of a test compound are evaluated by administering it before the self-administration session.

  • Schedules of Reinforcement: Various schedules can be used, such as a fixed-ratio (FR) schedule, where a fixed number of responses are required for each infusion.

Conclusion

The available data indicate that this compound is a dopamine transporter inhibitor with the potential to modulate effort-based decision-making. Its behavioral profile, predicted to be more "typical" or cocaine-like, contrasts with its sulfoxide analog JJC8-091, which demonstrates an "atypical" profile with less abuse liability and potential therapeutic effects in models of substance use disorder. Further replication and comparative studies are necessary to fully elucidate the therapeutic potential and behavioral effects of this compound.

References

A Comparative Analysis of the Abuse Liability of JJC8-089 and Other Psychostimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the abuse liability of JJC8-089, a novel dopamine transporter (DAT) inhibitor, with other well-established psychostimulants. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to offer an objective resource for the scientific community.

Introduction

This compound is a dopamine transporter (DAT) inhibitor that has been investigated for its potential therapeutic applications.[1] As with any centrally acting stimulant, a thorough assessment of its abuse liability is crucial. This guide compares this compound with typical psychostimulants like cocaine and methamphetamine, as well as its structural analogs, particularly JJC8-088 and the atypical DAT inhibitor JJC8-091. The abuse potential of a compound is a complex characteristic influenced by its pharmacokinetics, pharmacodynamics, and resulting neurochemical and behavioral effects. Key preclinical indicators of abuse liability include the reinforcing effects of a drug, its ability to produce rewarding sensations, and the neuroadaptations that occur with repeated exposure, such as behavioral sensitization.

Mechanism of Action: Typical vs. Atypical DAT Inhibition

The primary mechanism of action for this compound and related psychostimulants is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in key brain regions associated with reward and motivation, such as the nucleus accumbens.[2] However, the specific manner in which these drugs interact with the DAT can significantly influence their abuse liability.

Psychostimulants are often categorized as "typical" or "atypical" DAT inhibitors.[3][4]

  • Typical DAT inhibitors , such as cocaine, are thought to bind to and stabilize the DAT in an outward-facing conformation. This action rapidly and robustly increases synaptic dopamine, which is strongly correlated with the reinforcing and addictive properties of these drugs.[2]

  • Atypical DAT inhibitors , in contrast, are hypothesized to interact with the DAT in a way that leads to a more modest and gradual increase in dopamine. This may be due to a preference for an inward-facing or occluded conformation of the transporter.[3][4] This altered interaction with the DAT is associated with a lower abuse potential.

This compound is considered to have a more "typical" cocaine-like profile compared to its analog JJC8-091, which is classified as an "atypical" DAT inhibitor.[2] The structural difference between these two compounds is subtle, highlighting how minor chemical modifications can significantly impact the interaction with the DAT and, consequently, the abuse liability.

Signaling Pathway of Dopamine Transporter Inhibition

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake d1_receptor D1 Receptor dopamine_synapse->d1_receptor Binding dat->dopamine_synapse downstream_signaling Downstream Signaling (Reward & Reinforcement) d1_receptor->downstream_signaling cocaine Cocaine (Typical) cocaine->dat Blocks (Outward conformation) jjc8089 This compound (Typical-like) jjc8089->dat Blocks (Outward conformation) jjc8091 JJC8-091 (Atypical) jjc8091->dat Blocks (Inward/ Occluded conformation)

Fig. 1: Mechanism of Typical vs. Atypical DAT Inhibition.

Comparative Abuse Liability Data

The following tables summarize key preclinical data used to assess the abuse liability of this compound and comparator compounds.

Table 1: Intravenous Self-Administration

Intravenous self-administration is the gold standard for assessing the reinforcing properties of a drug. An animal's willingness to perform an action (e.g., press a lever) to receive a drug infusion is a direct measure of its reinforcing efficacy.

CompoundSpeciesDoses Tested (mg/kg/infusion)Reinforcing EffectReference
This compound RatData not availableLikely reinforcing based on typical profile
JJC8-088 Rat0.25, 0.5Maintained self-administration, similar to cocaine[5]
JJC8-091 RatNot specifiedDid not maintain self-administration[5][6]
Cocaine Rat0.5, 1.0Robustly maintains self-administration[5]
Table 2: Effects on Dopamine Levels in the Nucleus Accumbens

The magnitude and time course of dopamine elevation in the nucleus accumbens are critical determinants of a drug's rewarding effects.

CompoundSpeciesDoses Tested (mg/kg, i.p.)Peak Increase in Dopamine (% of baseline)Time to Peak (minutes)Reference
This compound MouseData not availableExpected to be similar to JJC8-088Expected to be rapid
JJC8-088 Mouse10, 32, 56~570%20-30[2]
JJC8-091 Mouse10, 32, 56~220%50-60[2]
Cocaine MouseNot specifiedSignificant, rapid increaseRapid[2]
Table 3: Locomotor Sensitization

Locomotor sensitization, the progressive and enduring enhancement of the locomotor-activating effects of a drug that develops with repeated, intermittent administration, is a behavioral manifestation of neuroplasticity thought to underlie aspects of addiction.[7]

CompoundSpeciesDoses TestedSensitization EffectReference
This compound MouseData not availableExpected to induce sensitization
JJC8-088 MouseNot specifiedInduces locomotor activity similar to cocaine[2]
JJC8-091 MouseNot specifiedLess pronounced locomotor activation[2]
Cocaine Mouse20 mg/kgInduces robust locomotor sensitization[8]

Experimental Protocols

Intravenous Self-Administration

Objective: To determine the reinforcing effects of a test compound.

Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump, and an indwelling intravenous catheter surgically implanted into the jugular vein of the subject (typically a rat or mouse).[9]

Procedure:

  • Surgery and Recovery: Animals are anesthetized and surgically implanted with a chronic indwelling jugular catheter. They are allowed to recover for several days.

  • Acquisition: Animals are placed in the operant chamber and learn to press a designated "active" lever to receive an intravenous infusion of a reinforcing drug (e.g., cocaine). The other "inactive" lever has no programmed consequences.

  • Substitution/Dose-Response: Once a stable baseline of self-administration is established, the training drug can be substituted with the test compound (e.g., this compound) or saline to determine if it maintains self-administration. A range of doses is typically tested.

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever, and compared to saline substitution, indicates that the compound has reinforcing effects.

start Start surgery Jugular Vein Catheter Implantation start->surgery recovery Recovery Period (5-7 days) surgery->recovery acquisition Acquisition of Cocaine Self-Administration (e.g., FR1 schedule) recovery->acquisition stabilization Stabilization of Responding acquisition->stabilization substitution Substitution Phase: Test Compound or Saline stabilization->substitution data_analysis Data Analysis: Active vs. Inactive Lever Presses, Infusions Earned substitution->data_analysis end End data_analysis->end

Fig. 2: Workflow for Intravenous Self-Administration.
Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a compound by pairing its effects with a specific environment.[10][11]

Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color/pattern, floor texture).[12]

Procedure:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus to determine any initial preference for one compartment over the other.

  • Conditioning: Over several days, the animal receives an injection of the test compound and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment. The drug-paired compartment is typically counterbalanced across subjects.

  • Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase, compared to the pre-conditioning phase, indicates that the compound has rewarding properties.[10]

start Start pre_conditioning Pre-Conditioning: Baseline preference test start->pre_conditioning conditioning_drug Conditioning Day (Drug): Drug injection + Confinement to one compartment pre_conditioning->conditioning_drug conditioning_vehicle Conditioning Day (Vehicle): Vehicle injection + Confinement to other compartment conditioning_drug->conditioning_vehicle alternating_conditioning Alternate for 4-8 days conditioning_vehicle->conditioning_drug conditioning_vehicle->alternating_conditioning post_conditioning Post-Conditioning Test: Drug-free, free access to all compartments alternating_conditioning->post_conditioning data_analysis Data Analysis: Time spent in drug-paired vs. vehicle-paired compartment post_conditioning->data_analysis end End data_analysis->end

Fig. 3: Workflow for Conditioned Place Preference.
Locomotor Sensitization

Objective: To measure the increase in the locomotor-activating effects of a drug after repeated administration.[7][13]

Apparatus: Open-field arenas equipped with infrared beams or video tracking software to measure locomotor activity (e.g., distance traveled).

Procedure:

  • Habituation: Animals are habituated to the testing environment and handling to reduce novelty-induced hyperactivity.

  • Initial Drug Exposure: Animals receive an injection of the test compound or vehicle, and their locomotor activity is measured for a set period (e.g., 60 minutes).

  • Repeated Drug Administration: Animals receive daily injections of the test compound or vehicle for a period of 5-7 days. Locomotor activity is recorded after each injection.

  • Challenge: After a withdrawal period (e.g., 7 days), all animals receive a challenge injection of the test compound, and locomotor activity is measured.

  • Data Analysis: Locomotor sensitization is demonstrated by a progressive increase in locomotor activity across the repeated administration days and/or a significantly greater locomotor response to the drug challenge in the drug-pretreated group compared to the vehicle-pretreated group.

Conclusion

The available preclinical data suggests that this compound, as a "typical-like" dopamine transporter inhibitor, is likely to possess a higher abuse liability than "atypical" inhibitors like its analog JJC8-091. This is supported by the profile of the closely related compound JJC8-088, which demonstrates robust reinforcing effects in self-administration paradigms and produces a rapid and pronounced increase in dopamine levels in the nucleus accumbens, mirroring the effects of cocaine.[2][5]

While direct, quantitative data for this compound in all standard abuse liability assays is not yet fully available in the public domain, its classification as a typical DAT inhibitor that stabilizes the outward-facing conformation of the transporter strongly predicts a significant potential for abuse. Further studies directly comparing this compound to cocaine and other psychostimulants in self-administration, conditioned place preference, and locomotor sensitization paradigms are necessary to fully characterize its abuse liability profile. This information is critical for guiding future research and any potential therapeutic development of this and related compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of the dopamine transporter (DAT) inhibitor JJC8-089 and its related compounds. The information presented herein is compiled from publicly available experimental data to facilitate objective evaluation and inform future research and development.

Introduction

This compound and its analogs are a series of modafinil-based compounds that exhibit potent inhibitory activity at the dopamine transporter (DAT).[1] These compounds are of significant interest in neuroscience research and drug development, particularly for their potential therapeutic applications in conditions associated with dopaminergic dysfunction, such as psychostimulant use disorder.[2] A key feature of this series of compounds is the distinction between "typical" and "atypical" DAT inhibitors, which is primarily determined by the substitution of a sulfide versus a sulfoxide moiety, respectively.[1] This structural difference influences the conformational state of the DAT to which the compounds preferentially bind, leading to distinct pharmacological profiles.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related compounds, including binding affinities for the dopamine and serotonin transporters (DAT and SERT) and inhibitory concentrations for the human Ether-à-go-go-Related Gene (hERG) channel, a critical indicator of potential cardiotoxicity.[4]

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities (Ki, nM)

CompoundDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity RatioSpeciesReference
This compound 16.71,770106Rat[2][5]
JJC8-091 230 - 28917,8001,066Rat[2]
JJC8-088 2.6--Rat[5]
RDS03-094 23.1--Rat[5]
RDS04-010 ----
Cocaine ~100-500~200-800~2-3Various
Modafinil 2,600 - 8,160---[2]

Note: A higher Ki value indicates lower binding affinity. The SERT/DAT selectivity ratio is calculated as SERT Ki / DAT Ki.

Table 2: hERG Channel Inhibition (IC50, µM)

CompoundhERG IC50 (µM)Reference
JJC8-091 Reported to have hERG inhibition[2][4]
JJC8-016 Reported to have relatively high affinity at hERG channels[6]

Note: A lower IC50 value indicates greater potency in inhibiting the hERG channel, suggesting a higher risk of cardiotoxicity.

Mechanism of Action: Typical vs. Atypical DAT Inhibition

The distinction between typical and atypical DAT inhibitors lies in their interaction with the conformational states of the dopamine transporter.[3] Typical inhibitors, such as cocaine and this compound (a sulfide analog), tend to stabilize the DAT in an outward-facing conformation .[1][3] In contrast, atypical inhibitors, like JJC8-091 (a sulfoxide analog), show a preference for an inward-facing or occluded conformation of the DAT.[1][3][7] This differential binding is thought to underlie the variations in their behavioral effects, with atypical inhibitors generally exhibiting reduced psychostimulant and reinforcing properties compared to typical inhibitors.[8]

cluster_0 Typical DAT Inhibition (e.g., Cocaine, this compound) cluster_1 Atypical DAT Inhibition (e.g., JJC8-091) Extracellular Extracellular DAT_outward DAT (Outward-facing) Dopamine_out Dopamine DAT_outward->Dopamine_out Reuptake Blocked Dopamine_out->DAT_outward Binds Typical_Inhibitor Typical Inhibitor Typical_Inhibitor->DAT_outward Binds & Stabilizes Intracellular Intracellular Extracellular2 Extracellular2 DAT_inward DAT (Inward-facing) Dopamine_out2 Dopamine DAT_inward->Dopamine_out2 Reuptake Blocked Dopamine_out2->DAT_inward Binding Reduced Atypical_Inhibitor Atypical Inhibitor Atypical_Inhibitor->DAT_inward Binds & Stabilizes Intracellular2 Intracellular2

Mechanism of Typical vs. Atypical DAT Inhibition.

Dopaminergic Signaling Pathway

Inhibition of the dopamine transporter by compounds like this compound leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This elevated dopamine level enhances the activation of postsynaptic dopamine receptors (D1 and D2), which in turn modulates downstream signaling cascades involved in reward, motivation, and motor control.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_Vesicle->Dopamine_release DAT Dopamine Transporter (DAT) Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_release->Extracellular_Dopamine JJC8_089 This compound JJC8_089->DAT Inhibits Extracellular_Dopamine->DAT Reuptake D1_Receptor D1 Receptor Extracellular_Dopamine->D1_Receptor Activates D2_Receptor D2 Receptor Extracellular_Dopamine->D2_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) D1_Receptor->Downstream_Signaling D2_Receptor->Downstream_Signaling

Dopaminergic Signaling Pathway and the Action of this compound.

Experimental Protocols

The characterization of this compound and related compounds involves a variety of in vitro and in vivo experimental procedures.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compounds for specific transporters (e.g., DAT, SERT).

  • Methodology:

    • Prepare cell membranes or brain tissue homogenates expressing the transporter of interest.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition curves.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[9]

2. In Vivo Microdialysis

  • Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine) in specific brain regions of awake, freely moving animals following drug administration.

  • Methodology:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens).[10]

    • Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]

    • Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[12]

3. Fast-Scan Cyclic Voltammetry (FSCV)

  • Objective: To measure rapid, sub-second changes in dopamine release and reuptake in brain slices or in vivo.[13]

  • Methodology:

    • Implant a carbon-fiber microelectrode into the brain region of interest.[14]

    • Apply a triangular voltage waveform to the electrode to rapidly oxidize and then reduce dopamine at the electrode surface.

    • Evoke dopamine release by electrical stimulation of dopamine neuron terminals.

    • The resulting current is proportional to the dopamine concentration and is measured over time to determine release and uptake kinetics.[15][16]

    • Administer test compounds to assess their effects on these parameters.

4. Self-Administration Studies

  • Objective: To assess the reinforcing properties and abuse potential of a compound.

  • Methodology:

    • Train animals (typically rats or non-human primates) to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug (e.g., cocaine).[17][18]

    • Once self-administration is established, substitute the test compound for cocaine to determine if it maintains self-administration behavior.

    • Alternatively, pre-treat animals with the test compound to evaluate its ability to alter the self-administration of another reinforcing drug like cocaine.[19]

    • Various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess different aspects of motivation and reinforcement.

cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Microdialysis Microdialysis (Neurotransmitter Levels) Binding_Assay->Microdialysis Informs Dose Selection hERG_Assay hERG Inhibition Assay (Determine IC50) Self_Admin Self-Administration (Reinforcing Effects) hERG_Assay->Self_Admin Safety Assessment FSCV_slice Fast-Scan Cyclic Voltammetry (Brain Slices) FSCV_invivo In Vivo FSCV (Dopamine Dynamics) FSCV_slice->FSCV_invivo Mechanism Validation Microdialysis->Self_Admin Correlates Neurochemistry with Behavior FSCV_invivo->Self_Admin Correlates Dopamine Dynamics with Behavior

Experimental Workflow for Characterizing DAT Inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for the Dopamine Transporter Inhibitor JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like JJC8-089 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the operational and disposal plans for this compound, a derivative of modafinil and a potent dopamine transporter (DAT) inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental planning and safety assessments.

PropertyValueUnit
Chemical Formula C₂₂H₂₈F₂N₂OS
Molar Mass 406.54g·mol⁻¹
CAS Number 1627576-64-0
Binding Affinity (Kᵢ) for DAT 37.8nM
Binding Affinity (Kᵢ) for NET 11,820nM
Binding Affinity (Kᵢ) for SERT 6,800nM
Binding Affinity (Kᵢ) for Sigma σ₁ Receptor 2.24nM
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Shipping Condition Room temperature

Proper Disposal Procedures for this compound

As a bioactive chemical compound, this compound must be disposed of as hazardous chemical waste. Adherence to institutional, local, and national regulations for chemical waste disposal is mandatory. The following step-by-step guide outlines the recommended disposal procedure.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty vials in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The pH of the solution should be neutralized if it is acidic or basic, before being added to the waste container.

Step 3: Labeling All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Any other information required by your institution's environmental health and safety (EHS) department.

Step 4: Storage of Waste Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent spills.

Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on standard laboratory practices for the disposal of bioactive small molecules. For handling and storage, it is recommended to keep the compound in a dry, cool, and well-ventilated place, with the container tightly closed.

Visualizing Key Processes

To further clarify the procedures and mechanisms related to this compound, the following diagrams are provided.

G Disposal Workflow for this compound start Start: Need to Dispose of this compound ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (this compound, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions of this compound) segregate->liquid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste final_disposal Arrange for Professional Disposal store_waste->final_disposal end End: Safe Disposal final_disposal->end

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

G Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicles Dopamine Vesicles dat Dopamine Transporter (DAT) dopamine Dopamine dopamine_vesicles->dopamine Release dopamine->dat Reuptake dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors Binding jjc8089 This compound jjc8089->dat Inhibition

Caption: A diagram showing how this compound inhibits the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.

Personal protective equipment for handling JJC8-089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Dopamine Reuptake Inhibitor, JJC8-089.

Given the nature of this compound as a potent neuroactive compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. In the absence of a specific Material Safety Data Sheet (MSDS), this guide provides essential safety and logistical information based on best practices for handling potent, powdered research chemicals.

Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure is the correct and consistent use of appropriate personal protective equipment.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Body Protection Dedicated, fire-resistant lab coatFull-body disposable gown or coverallsA lab coat protects clothing and skin from splashes and spills.[2] For procedures with a higher risk of contamination, a disposable gown or coveralls provides a more comprehensive barrier and can be easily removed and disposed of as chemical waste.
Hand Protection Double-gloving with nitrile glovesChemical-resistant gloves (e.g., thicker nitrile or neoprene) for extensive handlingDisposable nitrile gloves offer initial protection against incidental contact.[4] Double-gloving is a recommended practice for handling potent compounds to provide an additional layer of safety.[2] For tasks involving larger quantities or prolonged handling, more robust, chemical-resistant gloves should be considered.[3] It is crucial to change gloves immediately if contamination is suspected.
Eye and Face Protection Chemical splash gogglesFace shield (to be worn over goggles)Safety glasses are the minimum requirement, but chemical splash goggles provide a more secure seal around the eyes to protect against splashes, dust, and vapors.[2][4] A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[4][5]
Respiratory Protection N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR)Handling powdered compounds can generate airborne particles that may be inhaled.[6] An N95 respirator provides a minimum level of protection against these particulates.[2] For procedures with a higher potential for aerosolization or when handling larger quantities, a PAPR may be necessary to ensure a higher level of respiratory protection.[2] All respiratory protection requires proper fit-testing and training.
Foot Protection Closed-toe shoesClosed-toe shoes are a standard requirement in all laboratory settings to protect the feet from spills and falling objects.[2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk. The following step-by-step guidance outlines a safe workflow for working with this compound.

  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[6][7]

  • Pre-Experiment Checklist : Before starting, ensure that all necessary PPE is available and in good condition. Have a clearly labeled waste container ready for all disposable items that come into contact with the compound.

  • Weighing : When weighing the powdered compound, do so on disposable weigh paper within the containment of a fume hood or ventilated enclosure to minimize the risk of inhalation.[7][8]

  • Solution Preparation : If preparing a solution, carefully transfer the weighed powder to the solvent. Rinse the weigh paper with the solvent to ensure a complete transfer of the compound.

  • Minimize Contamination : Use dedicated spatulas and other equipment for handling this compound to prevent cross-contamination.

  • Secondary Containment : Conduct all experimental procedures within a secondary containment system, such as a tray, to contain any potential spills.[8]

  • Avoid Distractions : Maintain focus on the task at hand to prevent accidental spills or exposures.

  • Decontamination : After use, decontaminate all non-disposable equipment and work surfaces with an appropriate solvent or cleaning agent.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[9][10]

  • Chemical Waste : Any unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11][12] Do not pour chemical waste down the drain.[11][13]

  • Final Cleanup : After completing all work and disposing of waste, remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood/Ventilated Enclosure) prep_ppe->prep_area prep_waste Prepare Labeled Hazardous Waste Container prep_area->prep_waste weigh Weigh Powdered Compound prep_waste->weigh experiment Conduct Experiment in Secondary Containment weigh->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate dispose_solid Dispose of Contaminated Solids in Hazardous Waste decontaminate->dispose_solid dispose_liquid Dispose of Chemical Waste (Unused Compound/Solutions) dispose_solid->dispose_liquid remove_ppe Doff PPE Correctly dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of potent research compounds like this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.